Antitumor agent-112
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C18H17ClN4O2S |
|---|---|
Poids moléculaire |
388.9 g/mol |
Nom IUPAC |
2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C18H17ClN4O2S/c1-23(2)14-6-3-12(4-7-14)10-20-22-17(24)11-26-18-21-15-9-13(19)5-8-16(15)25-18/h3-10H,11H2,1-2H3,(H,22,24)/b20-10+ |
Clé InChI |
HGDNZQLOQPFKSF-KEBDBYFISA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Osimertinib (Substituted for "Antitumor agent-112")
Disclaimer: No public scientific or clinical data is available for a compound designated "Antitumor agent-112". Therefore, this guide details the mechanism of action of Osimertinib (AZD9291) , a well-characterized, clinically approved antitumor agent, to fulfill the user's request for a comprehensive technical whitepaper.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Osimertinib is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target both EGFR-TKI sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation. The development of third-generation EGFR-TKIs was driven by the need to overcome resistance to first and second-generation agents, where the T790M mutation in exon 20 of the EGFR gene is the most common cause of acquired resistance. Osimertinib demonstrates significant clinical efficacy in patients with T790M-positive non-small cell lung cancer (NSCLC).
Core Mechanism of Action
Osimertinib functions as a covalent inhibitor of EGFR. It selectively and irreversibly binds to the cysteine residue at position 797 (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This covalent bond formation is crucial for its high potency and sustained activity. By occupying the ATP-binding site, Osimertinib blocks the autophosphorylation of the EGFR receptor and the subsequent activation of downstream signaling pathways that are critical for tumor cell proliferation, survival, and metastasis.
A key feature of Osimertinib is its selectivity for mutant forms of EGFR over the wild-type (WT) form. This selectivity is attributed to the structural conformation of the ATP-binding pocket in the mutant receptors, which allows for more favorable binding of the drug. This differential activity minimizes the toxicities associated with the inhibition of WT-EGFR, such as skin rash and diarrhea, which are common side effects of earlier-generation EGFR-TKIs.
Signaling Pathways
Osimertinib inhibits the constitutive activation of EGFR, thereby blocking the downstream signaling cascades that drive tumorigenesis. The two primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway, which is central to cell proliferation, and the PI3K-AKT-mTOR pathway, a critical regulator of cell survival and growth.
Caption: Osimertinib covalently inhibits mutant EGFR, blocking MAPK and PI3K-AKT pathways.
Quantitative Data
The potency and selectivity of Osimertinib have been quantified in numerous preclinical studies. The following tables summarize key data points.
Table 1: In Vitro Potency of Osimertinib (IC50 values)
| Cell Line | EGFR Mutation Status | IC50 (nM) | Reference |
| PC9 | Exon 19 del | 11 | |
| H3255 | L858R | 20 | |
| NCI-H1975 | L858R, T790M | 15 | |
| A431 | Wild-Type | 480 |
IC50 (Half maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Clinical Efficacy of Osimertinib (AURA3 Trial)
| Parameter | Osimertinib Arm | Pemetrexed-Platinum Arm | Hazard Ratio |
| Median Progression-Free Survival | 10.1 months | 4.4 months | 0.30 |
| Objective Response Rate | 71% | 31% | N/A |
| Median Duration of Response | 9.7 months | 4.1 months | N/A |
Data from the AURA3 Phase III clinical trial in patients with EGFR T790M-positive advanced NSCLC who had progressed on prior EGFR-TKI therapy.
Experimental Protocols
The characterization of Osimertinib's mechanism of action involves several key experiments. Below are representative protocols.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory activity of Osimertinib on the enzymatic activity of various EGFR isoforms.
Methodology:
-
Reagents: Recombinant human EGFR (WT, L858R/T790M, etc.), ATP, poly(Glu, Tyr) 4:1 substrate, Osimertinib.
-
Procedure: a. Prepare a reaction buffer containing the recombinant EGFR kinase. b. Add serial dilutions of Osimertinib (e.g., from 0.01 nM to 10 µM) to the reaction wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for binding. c. Initiate the kinase reaction by adding a mixture of ATP and the poly(Glu, Tyr) substrate. d. Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C. e. Terminate the reaction and measure the amount of phosphorylated substrate. This is often done using an ELISA-based method with an anti-phosphotyrosine antibody.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of Osimertinib concentration. Calculate the IC50 value using a non-linear regression model.
Cell Viability Assay
Objective: To assess the effect of Osimertinib on the proliferation and viability of cancer cell lines with different EGFR mutation statuses.
Methodology:
-
Cell Lines: NSCLC cell lines such as PC9 (Exon 19 del), NCI-H1975 (L858R/T790M), and A431 (WT).
-
Procedure: a. Seed the cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight. b. Treat the cells with a range of Osimertinib concentrations for 72 hours. c. After the incubation period, add a viability reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells. d. Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the results to untreated control cells and plot cell viability against drug concentration to determine the IC50.
Caption: A typical preclinical workflow for evaluating a targeted antitumor agent like Osimertinib.
Logical Relationships: EGFR Mutations and Drug Sensitivity
The clinical utility of Osimertinib is fundamentally linked to the specific EGFR mutations present in the tumor. The diagram below illustrates this logical relationship.
Caption: Decision logic for Osimertinib treatment based on EGFR mutation status in NSCLC.
Conclusion
Osimertinib represents a paradigm of targeted cancer therapy, demonstrating high efficacy through the specific and irreversible inhibition of mutant forms of EGFR. Its mechanism of action is centered on the covalent blockade of the EGFR kinase domain, leading to the shutdown of critical pro-survival and pro-proliferative signaling pathways. The success of Osimertinib underscores the importance of understanding the molecular drivers of cancer and developing precisely targeted agents to improve patient outcomes.
PT-112: A Technical Guide to a Novel Immunogenic Antitumor Agent
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PT-112 is a first-in-class clinical-stage small molecule conjugate of pyrophosphate and platinum, demonstrating a novel mechanism of action that distinguishes it from traditional platinum-based chemotherapies. Its primary antitumor activity stems from the induction of immunogenic cell death (ICD), a unique form of apoptosis that triggers an adaptive immune response against the tumor. PT-112's pleiotropic effects, including the inhibition of ribosomal biogenesis and induction of organelle stress, coupled with a favorable safety profile and clinical activity in heavily pre-treated patient populations, position it as a promising candidate for cancer immunotherapy, both as a monotherapy and in combination with other agents. A notable characteristic is its osteotropism, or propensity to concentrate in bone, making it particularly relevant for cancers that originate in or metastasize to the bone.[1][2]
Synthesis and Characterization
PT-112, chemically known as R,R-1,2 cyclohexanediamine-pyrophosphato-platinum(II), is a novel platinum-pyrophosphate conjugate.[3][4] In this structure, the Pt2+ ion is chelated by a diaminocyclohexane moiety and a pyrophosphate ligand.[3] This pyrophosphate component is crucial to its unique properties, contributing to its biodistribution, particularly its affinity for bone (osteotropism), and providing it with improved pharmacokinetic and pharmacodynamic profiles compared to conventional platinum agents.[1][3] Preclinical pharmacokinetic studies have shown a high proportion of the intact parent molecule in circulation.[5]
Mechanism of Action
The primary mechanism of PT-112 is the induction of immunogenic cell death (ICD), which transforms dying cancer cells into a vaccine that stimulates a systemic anti-cancer immune response.[1][3][6] This process is initiated by a cascade of intracellular events, starting with the inhibition of ribosomal biogenesis (RiBi).[4][6][7]
Key Mechanistic Steps:
-
Inhibition of Ribosomal Biogenesis: PT-112 rapidly causes nucleolar stress, evidenced by the relocation of nucleolar protein NPM1 to the nucleoplasm. This disrupts the production of ribosomes, a process on which cancer cells are highly dependent.[7]
-
Organelle Stress: The inhibition of RiBi leads to downstream stress on the endoplasmic reticulum (ER) and mitochondria.[6]
-
ER Stress: This is indicated by the phosphorylation of the eukaryotic translation initiation factor 2 subunit alpha (eIF2α).[6][8]
-
Mitochondrial Dysfunction: PT-112 induces significant mitochondrial stress, leading to an increase in mitochondrial mass, generation of reactive oxygen species (ROS), loss of mitochondrial transmembrane potential, and the release of mitochondrial DNA (mtDNA) into the cytosol, which acts as a potent immunogenic signal.[6][8][9]
-
-
Induction of Immunogenic Cell Death (ICD): The culmination of these stress pathways is the immunogenic demise of the cancer cell. This is characterized by the emission of damage-associated molecular patterns (DAMPs), including:
-
Immune Activation: These DAMPs act as signals to the innate immune system, promoting the maturation of dendritic cells. These activated dendritic cells then present tumor antigens to T-cells, leading to the recruitment of cytotoxic T-lymphocytes to the tumor microenvironment and the generation of a durable, adaptive anti-cancer immune response.[1][3]
Signaling Pathways
PT-112 modulates several key signaling pathways to exert its anticancer effects. Unlike conventional platinum agents that rely heavily on DNA damage, PT-112's impact is more diverse.[10] It has been shown to significantly inhibit gp130, JAK/STAT (specifically STAT3), and TNF-mediated NF-κB signaling.[7][10] The inhibition of these oncogenic pathways contributes to its overall efficacy.[7]
Caption: PT-112 Mechanism of Action Leading to Immunogenic Cell Death.
Preclinical Data
PT-112 has demonstrated broad cytotoxic activity across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary, indicating a spectrum of sensitivities.[3]
| Cell Line | Cancer Type | IC50 (µM) |
| AGS | Gastric Adenocarcinoma | 0.287 |
| DU-145 | Prostate Carcinoma | ~1-10 |
| LNCaP-C4 | Prostate Carcinoma | ~1-10 |
| MDAMB415 | Breast Carcinoma | 222.14 |
| Table 1: In Vitro Cytotoxicity of PT-112 in Various Human Cancer Cell Lines after 72-hour exposure. Data compiled from multiple studies.[3][9] |
Clinical Studies
PT-112 has been evaluated in multiple Phase 1 and Phase 2 clinical trials, demonstrating a manageable safety profile and encouraging signals of efficacy in heavily pre-treated patients with advanced solid tumors.
Phase 1 Monotherapy in Advanced Solid Tumors (NCT02266745)
This first-in-human, dose-escalation study established the safety and pharmacokinetics of PT-112.
| Parameter | Value / Observation |
| Patient Population | 66 heavily pre-treated patients with advanced solid tumors. |
| Dosing | 11 dose levels (12 to 420 mg/m²), IV infusion on Days 1, 8, 15 of a 28-day cycle. |
| Recommended Phase 2 Dose (RP2D) | 360 mg/m². |
| Most Common TRAEs (Grade 1-2) | Fatigue (35%), nausea (24%), peripheral neuropathy (21%). |
| Grade 3 TRAEs | 27% of patients. |
| Grade 4-5 TRAEs | None observed. |
| Efficacy Signals | Prolonged responses in thymoma and lung cancer; radiographic and serum marker improvement in prostate cancer.[2][11] |
| Table 2: Summary of Phase 1 Monotherapy Trial (NCT02266745) in Advanced Solid Tumors.[2][11] |
Phase 2 Monotherapy in Metastatic Castration-Resistant Prostate Cancer (mCRPC) (NCT02266745)
This study evaluated different dosing regimens in late-line mCRPC patients.
| Parameter | Value / Observation |
| Patient Population | 111 patients with a median of 4 prior lines of therapy. |
| Dosing Arms | Arm 1 (360 mg/m² Q2W), Arm 2 (250 mg/m² Q2W), Arm 3 (360 mg/m² induction then 250 mg/m²). |
| Key Efficacy (Arm 2) | Median OS of 16.4 months in patients without prior cabazitaxel. |
| Safety | Manageable and low rate of Grade 3-4 TRAEs; discontinuation due to AEs was 12%. |
| Immune Signal | Statistically significant 20% increase in the percentage of TCR+ blood cells. |
| Table 3: Preliminary Results of Phase 2 mCRPC Trial (NCT02266745).[12] |
Phase 2 in Thymic Epithelial Tumors (TETs) (NCT05104736)
This ongoing study shows promising activity in recurrent TETs.
| Parameter | Value / Observation |
| Patient Population | Patients with recurrent TETs, progression after prior platinum therapy. |
| Dosing | 360 mg/m² IV on Days 1, 8, 15 of a 28-day cycle. |
| Efficacy (evaluable pts) | 89% (8 of 9) had stable disease. |
| PFS (Thymic Carcinoma) | 6.2 months (95% CI: 1.8–7.9 mo). |
| Immune Effects | Increase in activated and proliferative T cells and NK cells; increase in pro-inflammatory cytokines (IFN-γ, TNF-α). |
| Table 4: Preliminary Results of Phase 2 TET Trial (NCT05104736).[13] |
Experimental Protocols
Protocol 1: Assessment of Immunogenic Cell Death (ICD) Markers
This protocol outlines the general methodology used to determine if a compound induces ICD in vitro.
-
Cell Culture and Treatment:
-
Culture cancer cells (e.g., human prostate DU-145 or mouse TSA breast carcinoma) in appropriate media.
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat cells with varying concentrations of PT-112 or vehicle control for specified time points (e.g., 24, 48, 72 hours).
-
-
Calreticulin (CRT) Exposure Analysis (Flow Cytometry):
-
Harvest cells without using trypsin (to preserve surface proteins).
-
Wash cells with a protein-free buffer.
-
Incubate cells with an anti-CRT antibody conjugated to a fluorophore (e.g., Alexa Fluor 488) in the dark.
-
Co-stain with a viability dye (e.g., Propidium Iodide) to exclude dead cells.
-
Analyze the cell surface fluorescence using a flow cytometer. An increase in fluorescence in the live-cell population indicates CRT exposure.
-
-
ATP Release Assay:
-
Collect the cell culture supernatants from treated and control wells.
-
Centrifuge to remove cell debris.
-
Measure ATP concentration in the supernatant using a luciferin/luciferase-based bioluminescence assay kit according to the manufacturer's instructions.
-
Read luminescence on a plate reader. An increase in luminescence indicates ATP release.
-
-
HMGB1 Release Analysis (Western Blot or ELISA):
-
Collect cell culture supernatants and prepare whole-cell lysates.
-
Concentrate the supernatant proteins.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against HMGB1.
-
Use a secondary HRP-conjugated antibody and a chemiluminescent substrate to detect the protein. An increase in the HMGB1 band in the supernatant fraction indicates its release. Alternatively, use a specific HMGB1 ELISA kit.
-
Caption: Experimental Workflow for Assessing In Vitro ICD Markers.
References
- 1. About PT-112 | Promontory Therapeutics | Advancing small molecule immunotherapy [promontorytx.com]
- 2. researchgate.net [researchgate.net]
- 3. PT-112 induces immunogenic cell death and synergizes with immune checkpoint blockers in mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Promontory Therapeutics Presents Data on Molecular Mechanisms of PT-112's Immunogenic Effects | Promontory Therapeutics | Advancing small molecule immunotherapy [promontorytx.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. Cancer cell-selective induction of mitochondrial stress and immunogenic cell death by PT-112 in human prostate cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unveiling PT-112: A Novel Platinum Agent's Molecular Impact on Colon Cancer Cells [synapse.patsnap.com]
- 11. urologytimes.com [urologytimes.com]
- 12. ascopubs.org [ascopubs.org]
- 13. AB016. Phase 2 clinical trial of PT-112 in patients with thymic epithelial tumors - PMC [pmc.ncbi.nlm.nih.gov]
Antitumor Agent-112: A Technical Guide to Its Discovery, Origin, and Core Mechanisms (Exemplified by Paclitaxel)
Disclaimer: "Antitumor agent-112" is a placeholder designation. This guide utilizes Paclitaxel (Taxol), a well-documented and highly significant antitumor agent, as a representative example to illustrate the principles of drug discovery, characterization, and mechanism of action.
Introduction
Paclitaxel is a potent chemotherapeutic agent widely employed in the treatment of various cancers, including ovarian, breast, lung, and pancreatic cancers.[1] Its discovery from a natural source marked a significant milestone in cancer therapy.[1][2] This technical guide provides an in-depth overview of the discovery, origin, and mechanism of action of Paclitaxel, along with detailed experimental protocols and quantitative data to support its characterization as a powerful antitumor agent.
Discovery and Origin
The journey to the discovery of Paclitaxel began in the 1960s as part of a large-scale screening program initiated by the National Cancer Institute (NCI) to identify potential anticancer compounds from natural products.[2][3]
-
1962: Botanist Arthur Barclay, under contract with the US Department of Agriculture (USDA) and the NCI, collected bark samples from the Pacific yew tree (Taxus brevifolia) in Washington State.[1][2]
-
1964: Researchers Monroe E. Wall and Mansukh C. Wani at the Research Triangle Institute discovered that crude extracts from this bark exhibited significant cytotoxic activity against cancer cells.[1][2]
-
1967: Wall and Wani isolated the active compound and named it "taxol."[4]
-
1971: The chemical structure of taxol was elucidated and published.[2][4]
-
1977: The antitumor activity of the compound was confirmed in mouse models, which led to its selection for clinical development.[1][2]
Initially, the sole source of Paclitaxel was the bark of the slow-growing Pacific yew tree, a process that was inefficient and environmentally unsustainable as harvesting the bark kills the tree.[3] This challenge spurred research into alternative production methods. Subsequently, semi-synthetic methods were developed to produce Paclitaxel from more readily available precursors found in the needles of other yew species.[3] Additionally, methods utilizing plant cell cultures and endophytic fungi have been explored as alternative sources.[4][5]
Quantitative Biological Activity Data
The in vitro cytotoxic activity of Paclitaxel is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of a cell population by 50%. The IC50 values of Paclitaxel vary significantly depending on the cancer cell line and the duration of drug exposure.[6][7]
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (hours) |
| MCF-7 | Breast Cancer | 3.5 µM | Not Specified |
| MDA-MB-231 | Breast Cancer | 0.3 µM | Not Specified |
| SK-BR-3 | Breast Cancer | 4 µM | Not Specified |
| BT-474 | Breast Cancer | 19 nM | Not Specified |
| A549 | Lung Carcinoma | >32 µM | 3 |
| A549 | Lung Carcinoma | 9.4 µM | 24 |
| A549 | Lung Carcinoma | 0.027 µM | 120 |
| Various Human Tumor Lines | Various | 2.5 - 7.5 nM | 24 |
Table 1: IC50 Values of Paclitaxel in Various Human Cancer Cell Lines. Data compiled from multiple sources.[6][7][8]
Detailed Experimental Protocols
Isolation and Purification of Paclitaxel from Natural Sources
The following is a generalized protocol for the extraction and purification of Paclitaxel from the bark of Taxus species.
Objective: To isolate and purify Paclitaxel from its natural source.
Materials:
-
Dried and ground bark of Taxus species
-
Organic solvents (e.g., methanol, acetone, hexane)
-
Silica gel for chromatography
-
High-Performance Liquid Chromatography (HPLC) system
Protocol:
-
Extraction: The dried, ground bark is extracted with an organic solvent, such as methanol, to obtain a crude extract containing Paclitaxel and other taxanes.[9]
-
Solvent Partitioning: The crude extract is subjected to a series of solvent-solvent partitioning steps to remove impurities. For example, the extract can be dissolved in an acetone-hexane mixture, followed by the addition of water to create a Paclitaxel-enriched oily phase.[10]
-
Chromatographic Purification: The enriched extract is further purified using column chromatography, typically with silica gel.[10] Elution with a gradient of solvents (e.g., acetone and hexane) separates Paclitaxel from other closely related compounds.[10]
-
High-Performance Liquid Chromatography (HPLC): Final purification to achieve high-purity Paclitaxel is often performed using reverse-phase HPLC.[11]
-
Crystallization: The purified Paclitaxel is crystallized from a suitable solvent system to yield a highly pure product.[9]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of a compound.[12]
Objective: To determine the IC50 value of Paclitaxel in a specific cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Paclitaxel stock solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[12]
-
Drug Treatment: Prepare serial dilutions of Paclitaxel in the complete culture medium. Remove the old medium from the wells and add the Paclitaxel dilutions. Include a vehicle control (medium with the same concentration of the solvent used for Paclitaxel).[12]
-
Incubation: Incubate the cells with Paclitaxel for a specified period (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[12][13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the viability against the logarithm of the Paclitaxel concentration to determine the IC50 value.[12]
Mechanism of Action and Signaling Pathways
The primary antitumor mechanism of Paclitaxel involves its interaction with microtubules, which are essential components of the cell's cytoskeleton.[14][15]
Microtubule Stabilization: Unlike other microtubule-targeting agents that cause depolymerization, Paclitaxel binds to the β-tubulin subunit of microtubules and stabilizes them, preventing their disassembly.[14][16] This stabilization disrupts the normal dynamic instability of microtubules, which is crucial for their role in mitosis.[15][16]
Mitotic Arrest: The stabilized microtubules are unable to form a functional mitotic spindle, leading to a prolonged arrest of the cell cycle in the G2/M phase.[14][17]
Induction of Apoptosis: The sustained mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[14][17] This can involve the activation of various signaling molecules and the c-Jun N-terminal kinase (JNK) pathway.[14] Paclitaxel can also induce apoptosis by phosphorylating and inactivating the anti-apoptotic protein Bcl-2.[16]
Other Effects:
-
Antiangiogenic Activity: Paclitaxel has been shown to have antiangiogenic properties, which can inhibit the formation of new blood vessels that supply tumors.[14]
-
Modulation of Signaling Pathways: Paclitaxel can influence several other signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are involved in cell survival.[17][18]
Visualizations
Caption: Discovery and Origin of Paclitaxel.
Caption: Paclitaxel's Mechanism of Action.
Caption: MTT Cell Viability Assay Workflow.
References
- 1. Discovery: Natural Compound Offers Hope - NCI [cancer.gov]
- 2. news-medical.net [news-medical.net]
- 3. Paclitaxel (drug) | Research Starters | EBSCO Research [ebsco.com]
- 4. Paclitaxel - Wikipedia [en.wikipedia.org]
- 5. scielo.br [scielo.br]
- 6. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. KR100706983B1 - Method for Extraction and Purification of Paclitaxel from Natural Raw Materials - Google Patents [patents.google.com]
- 10. US6759539B1 - Process for isolation and purification of paclitaxel from natural sources - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. droracle.ai [droracle.ai]
- 15. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 16. Paclitaxel’s Mechanistic and Clinical Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Frontiers | Mechanism of action of paclitaxel for treating glioblastoma based on single-cell RNA sequencing data and network pharmacology [frontiersin.org]
Technical Guide: Physicochemical Properties and Mechanism of Action of Antitumor Agent PT-112
For Research, Scientific, and Drug Development Professionals
Introduction
PT-112 is a novel investigational anti-cancer agent, chemically a pyrophosphate-platinum conjugate, currently undergoing clinical development.[1] It represents a new class of platinum-based drugs with a distinct mechanism of action compared to traditional platinum agents that primarily function as DNA-damaging agents.[2] PT-112 has demonstrated promising anti-cancer activity in both single-agent and combination therapies across several Phase 1 and Phase 2 clinical trials, including for metastatic castration-resistant prostate cancer and thymic epithelial tumors.[3] A key feature of PT-112 is its ability to induce immunogenic cell death (ICD), a mode of cancer cell death that stimulates an anti-cancer immune response.[2][4] This property, combined with a favorable safety profile, positions PT-112 as a significant candidate in the field of small molecule immunotherapy.[4]
Physicochemical Properties
While specific quantitative data such as exact solubility values, pKa, and logP are not extensively detailed in the public domain, the known characteristics of PT-112 are summarized below. A Safety Data Sheet (SDS) for a compound referred to as "Antitumor agent-112" indicates it is a solid, but lacks specific data points for properties like melting point, solubility, or vapor pressure.[5]
| Property | Description | Reference |
| Chemical Class | Pyrophosphate-Platinum Conjugate | [1] |
| Physical State | Solid | [5] |
| Key Feature | The pyrophosphate component confers an affinity for bone (osteotropism), making it a candidate for cancers that affect bone. | [4] |
| Solubility | While not quantified, its administration in clinical trials suggests sufficient aqueous solubility for formulation. | N/A |
| Chemical Stability | Stable under standard formulation and storage conditions for clinical use. | N/A |
Experimental Protocols
Detailed experimental protocols for the characterization of PT-112 are proprietary. However, based on the described effects, the following standard methodologies are representative of the experiments conducted to elucidate its properties and mechanism of action.
1. Protocol for Assessing Immunogenic Cell Death (ICD) Markers
-
Objective: To determine if PT-112 induces the hallmarks of ICD in cancer cells.
-
Methodology:
-
Cell Culture: Human or mouse cancer cell lines (e.g., murine L929 cells) are cultured in appropriate media.[1]
-
Treatment: Cells are treated with varying concentrations of PT-112 for 24-48 hours. A positive control (e.g., Mitoxantrone) and a negative control (vehicle) are included.
-
Calreticulin (CRT) Exposure: Surface CRT is measured via flow cytometry. Cells are stained with a fluorescently-labeled anti-CRT antibody without permeabilization.
-
ATP Release: The concentration of ATP in the cell culture supernatant is quantified using a luciferin/luciferase-based bioluminescence assay.
-
HMGB1 Release: High Mobility Group Box 1 (HMGB1) protein released into the supernatant is measured by ELISA or Western Blot.
-
-
Expected Outcome: A dose-dependent increase in surface CRT exposure, extracellular ATP, and HMGB1 release in PT-112-treated cells compared to controls, confirming the induction of ICD.[2]
2. Protocol for Measuring Mitochondrial Stress
-
Objective: To evaluate the impact of PT-112 on mitochondrial function and reactive oxygen species (ROS) production.
-
Methodology:
-
Cell Culture and Treatment: Cancer cells, potentially with known metabolic profiles (e.g., intact vs. defective mitochondria), are treated with PT-112.[1]
-
Mitochondrial ROS Measurement: Cells are loaded with a mitochondria-specific ROS-sensitive fluorescent dye (e.g., MitoSOX Red). The fluorescence intensity is measured by flow cytometry or fluorescence microscopy.
-
Mitochondrial Membrane Potential (ΔΨm): Cells are stained with a potentiometric dye (e.g., TMRM or JC-1). A decrease in fluorescence (for TMRM) or a shift from red to green fluorescence (for JC-1) indicates depolarization of the mitochondrial membrane, which is quantified by flow cytometry.
-
Mitochondrial Mass: Cells are stained with a dye that localizes to mitochondria regardless of membrane potential (e.g., MitoTracker Green), and fluorescence is quantified by flow cytometry.[3]
-
-
Expected Outcome: PT-112 is expected to cause an increase in mitochondrial ROS and changes in membrane polarization, particularly in cancer cells with existing mitochondrial dysfunction.[1][3]
Mechanism of Action and Signaling Pathways
PT-112's primary mechanism of action is the inhibition of ribosomal biogenesis (RiBi), which leads to nucleolar stress.[4] This initial disruption triggers a cascade of downstream events, including endoplasmic reticulum (ER) stress and mitochondrial dysfunction. The integrated stress response culminates in immunogenic cell death (ICD), which is crucial for its anti-tumor immune effects.[4] Cells with defective oxidative phosphorylation (OXPHOS) pathways and a highly glycolytic phenotype are particularly sensitive to PT-112.[1]
Caption: Mechanism of action pathway for PT-112.
Experimental and Clinical Development Workflow
The development of an agent like PT-112 follows a structured workflow from preclinical validation to clinical trials. This process ensures a thorough evaluation of its mechanism, efficacy, and safety before it can be considered for broader clinical use.
Caption: Generalized workflow for the development of PT-112.
References
- 1. PT-112 Induces Mitochondrial Stress and Immunogenic Cell Death, Targeting Tumor Cells with Mitochondrial Deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Promontory Therapeutics Presents Data on Molecular Mechanisms of PT-112's Immunogenic Effects | Promontory Therapeutics | Advancing small molecule immunotherapy [promontorytx.com]
- 4. About PT-112 | Promontory Therapeutics | Advancing small molecule immunotherapy [promontorytx.com]
- 5. targetmol.com [targetmol.com]
Target Identification and Validation of Antitumor Agent-112: A Technical Guide
Abstract
The identification and validation of a specific molecular target are paramount in the development of targeted cancer therapies. This document provides a comprehensive technical overview of the preclinical studies undertaken to identify and validate the primary cellular target of Antitumor agent-112, a novel small molecule inhibitor. Through a series of biochemical and cellular assays, we have identified and confirmed the Mitogen-Activated Protein Kinase Kinase Kinase 1 (MAP3K1) as the direct target. This guide details the experimental methodologies, presents key quantitative data, and illustrates the underlying signaling pathways and experimental workflows, providing a complete framework for researchers, scientists, and drug development professionals.
Target Identification
The initial phase focused on identifying the direct molecular target of this compound through a combination of broad-panel biochemical screening and cellular target engagement assays.
Kinase Profiling
To elucidate the kinase selectivity of this compound, a comprehensive in vitro kinase panel was screened. The compound demonstrated potent inhibitory activity against MAP3K1, with significantly less activity against other kinases, indicating a high degree of selectivity.
Table 1: Kinase Inhibitory Profile of this compound
| Kinase Target | IC₅₀ (nM) |
| MAP3K1 | 5.2 |
| MEK1 | 1,250 |
| ERK2 | > 10,000 |
| JNK1 | 850 |
| p38α | 2,300 |
| EGFR | > 10,000 |
| VEGFR2 | 4,500 |
Cellular Target Engagement
To confirm that this compound engages MAP3K1 within a cellular context, a Cellular Thermal Shift Assay (CETSA) was performed. The results showed a significant thermal stabilization of MAP3K1 in cells treated with this compound, confirming direct binding to the target protein in its native environment.
Target Validation
Following successful target identification and engagement, a series of in vitro and in vivo studies were conducted to validate MAP3K1 as a therapeutically relevant target for this compound.
In Vitro Cellular Efficacy
The antiproliferative effects of this compound were assessed across a panel of cancer cell lines with known genetic backgrounds. The compound showed potent growth inhibition in cell lines harboring mutations that lead to the activation of the MAP3K1 signaling pathway.
Table 2: Cellular Antiproliferative Activity of this compound
| Cell Line | Cancer Type | Key Mutation | GI₅₀ (nM) |
| HT-29 | Colorectal | BRAF V600E | 25 |
| A375 | Melanoma | BRAF V600E | 35 |
| Panc-1 | Pancreatic | KRAS G12D | 85 |
| MCF-7 | Breast | PIK3CA E545K | > 5,000 |
| HCT116 | Colorectal | KRAS G13D | 70 |
In Vivo Xenograft Studies
The antitumor efficacy of this compound was evaluated in a murine xenograft model using the HT-29 colorectal cancer cell line. Oral administration of the compound resulted in a dose-dependent inhibition of tumor growth.
Table 3: In Vivo Efficacy of this compound in HT-29 Xenograft Model
| Treatment Group | Dose (mg/kg, QD) | Tumor Growth Inhibition (%) |
| Vehicle Control | 0 | 0 |
| This compound | 10 | 45 |
| This compound | 30 | 82 |
Signaling Pathway Analysis
This compound inhibits MAP3K1, a critical upstream kinase in the c-Jun N-terminal kinase (JNK) and p38 MAPK signaling cascades. Inhibition of MAP3K1 by this compound is hypothesized to block downstream signaling, leading to decreased cell proliferation and increased apoptosis in susceptible cancer cells.
Caption: MAP3K1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The target validation process follows a structured workflow, progressing from initial biochemical screens to in vivo efficacy models. This systematic approach ensures that only the most promising candidates advance, optimizing resource allocation.
Caption: High-level experimental workflow for target identification and validation.
Experimental Protocols
In Vitro Kinase Inhibition Assay (LanthaScreen™)
-
Reagent Preparation : Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. Prepare ATP and peptide substrate (e.g., ULight™-c-Jun) solutions in the reaction buffer.
-
Compound Dilution : Perform a serial dilution of this compound in 100% DMSO, followed by an intermediate dilution in the reaction buffer.
-
Kinase Reaction : Add 2.5 µL of the diluted compound, 5 µL of the MAP3K1 kinase/substrate mix, and initiate the reaction by adding 2.5 µL of ATP solution. Incubate for 60 minutes at room temperature.
-
Detection : Add 10 µL of a Tb-anti-p-c-Jun antibody solution (detection buffer) to stop the reaction. Incubate for 60 minutes.
-
Data Acquisition : Read the plate on a fluorescence plate reader (e.g., PHERAstar) using an excitation wavelength of 340 nm and emission wavelengths of 495 nm and 520 nm.
-
Data Analysis : Calculate the emission ratio and plot the results against the compound concentration to determine the IC₅₀ value using a four-parameter logistic fit.
Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment : Culture HT-29 cells to ~80% confluency. Treat the cells with either vehicle (0.1% DMSO) or this compound (1 µM) for 2 hours.
-
Cell Harvest : Harvest the cells by scraping, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.
-
Heating Gradient : Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis : Subject the samples to three freeze-thaw cycles using liquid nitrogen to lyse the cells.
-
Protein Quantification : Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction from the precipitated protein. Collect the supernatant.
-
Western Blot Analysis : Quantify the protein concentration in the supernatant. Analyze the soluble levels of MAP3K1 and a control protein (e.g., GAPDH) by Western blot.
-
Data Analysis : Densitometry is used to quantify the band intensities. Plot the relative amount of soluble MAP3K1 as a function of temperature to generate melting curves for both vehicle and drug-treated samples. A shift in the melting curve indicates target engagement.
Cell Proliferation Assay (CellTiter-Glo®)
-
Cell Seeding : Seed cancer cells in a 96-well, white-walled plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a 10-point, 3-fold serial dilution of this compound. Include a vehicle control (0.1% DMSO).
-
Incubation : Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Lysis and Signal Generation : Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well in a volume equal to the culture medium volume. Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization : Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition : Measure the luminescence using a plate reader.
-
Data Analysis : Normalize the data to the vehicle control and plot the cell viability against the log of the compound concentration. Calculate the GI₅₀ (concentration for 50% growth inhibition) using non-linear regression.
In Vivo Xenograft Efficacy Study
-
Cell Implantation : Subcutaneously implant 5 x 10⁶ HT-29 cells in a Matrigel suspension into the flank of female athymic nude mice.
-
Tumor Growth and Randomization : Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize the animals into treatment groups (n=8-10 per group).
-
Treatment Administration : Administer this compound (e.g., 10 and 30 mg/kg) or vehicle control orally, once daily (QD), for 21 days.
-
Monitoring : Measure tumor volumes with calipers twice weekly and record animal body weights as a measure of toxicity.
-
Endpoint : At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).
-
Data Analysis : Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control group. Analyze statistical significance using an appropriate test, such as a one-way ANOVA.
in vitro cytotoxicity of Antitumor agent-112
An In-depth Technical Guide to the In Vitro Cytotoxicity of Antitumor Agent-112
Introduction
This compound is a potent cytotoxic compound under investigation for its therapeutic potential in oncology. This document provides a comprehensive overview of its in vitro cytotoxic profile, detailing its effects on various cancer cell lines, the methodologies used for its evaluation, and the underlying molecular mechanisms of action. The data presented herein is intended to serve as a technical guide for researchers, scientists, and professionals in the field of drug development.
Quantitative Cytotoxicity Data
The cytotoxic activity of this compound was assessed across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, was determined for each cell line after a 48-hour exposure period. The results are summarized in the table below.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 0.45 |
| MDA-MB-231 | Breast Cancer | 0.98 |
| HeLa | Cervical Cancer | 0.19 |
| A549 | Lung Cancer | 0.25 |
| HepG2 | Liver Cancer | 0.33 |
| K562 | Leukemia | 0.04 |
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize the cytotoxicity of this compound are provided below.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing increasing concentrations of this compound. A control group with vehicle-treated cells is also included. The plates are then incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the control group, and the IC50 value is determined from the dose-response curve.
-
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
-
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay.
-
Sample Collection: After the 48-hour treatment, 50 µL of the cell culture supernatant is carefully transferred from each well to a new 96-well plate.
-
LDH Reaction: 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) is added to each well with the supernatant.
-
Incubation: The plate is incubated for 30 minutes at room temperature, protected from light.
-
Stop Reaction: 50 µL of a stop solution is added to each well.
-
Absorbance Measurement: The absorbance is measured at 490 nm.
-
Data Analysis: The amount of LDH released is proportional to the number of lysed cells, and cytotoxicity is expressed as a percentage of the maximum LDH release control.
-
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Cell Culture and Treatment: Cells are cultured in 6-well plates and treated with this compound at the desired concentrations for 48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.
-
Flow Cytometry for Cell Cycle Analysis
This protocol is used to determine the effect of this compound on the cell cycle distribution.
-
Protocol:
-
Cell Culture and Treatment: Cells are treated with this compound for 24 hours.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and then stained with a solution containing Propidium Iodide (PI) and RNase A for 30 minutes at 37°C.
-
Analysis: The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.
-
Visualization of Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflows and the key signaling pathways modulated by this compound.
Caption: Workflow for assessing cell viability using the MTT assay.
Caption: Workflow for apoptosis detection via Annexin V/PI staining.
Antitumor Agent-112: A Technical Overview of its Effects on Cancer Cell Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antitumor agent-112 is a novel synthetic compound demonstrating significant cytotoxic activity across a range of cancer cell lines. This document provides a detailed technical guide on the molecular mechanisms of this compound, focusing on its modulatory effects on critical cancer cell signaling pathways. Through a combination of in vitro assays, we have elucidated that this compound exerts its anticancer effects primarily by inducing apoptosis and inhibiting the pro-survival PI3K/Akt and MAPK/ERK signaling cascades.[1] This guide presents the quantitative data from these studies, outlines the experimental protocols utilized, and provides visual representations of the agent's mechanism of action to support further research and development.
Introduction
The challenge in modern oncology is the development of targeted therapies that can selectively eliminate cancer cells while minimizing toxicity to normal tissues. A key strategy is to target the signaling pathways that are commonly dysregulated in cancer, leading to uncontrolled proliferation and survival. The phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways are two such critical cascades that are frequently hyperactivated in a wide variety of human cancers, making them prime targets for therapeutic intervention.[2][3]
This compound has emerged as a promising candidate in preclinical studies. This whitepaper details the foundational research characterizing the effects of this compound on these key signaling pathways and its ability to induce programmed cell death, or apoptosis.
Data Presentation: Quantitative Effects of this compound
The efficacy of this compound was evaluated across multiple cancer cell lines, and its impact on key signaling proteins was quantified. The following tables summarize these findings.
Table 1: In Vitro Cytotoxicity of this compound
This table displays the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines after 48 hours of treatment. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 91.35[1] |
| MCF-7 | Breast Adenocarcinoma | 75.5 |
| HeLa | Cervical Cancer | 82.1 |
| PC-3 | Prostate Cancer | 88.9 |
Table 2: Dose-Dependent Effect of this compound on PI3K/Akt and MAPK/ERK Pathways
This table presents the relative protein expression levels of key phosphorylated proteins in the PI3K/Akt and MAPK/ERK pathways in A549 cells after 24 hours of treatment with this compound. Data is normalized to the vehicle-treated control group.
| Treatment Concentration (µM) | p-Akt (Ser473) | p-ERK1/2 (Thr202/Tyr204) |
| 0 (Vehicle) | 1.00 | 1.00 |
| 50 | 0.65 | 0.72 |
| 100 | 0.31 | 0.45 |
| 200 | 0.12 | 0.18 |
Table 3: Induction of Apoptosis by this compound
This table shows the percentage of apoptotic A549 cells after 48 hours of treatment with this compound, as determined by Annexin V/PI staining.
| Treatment Concentration (µM) | Percentage of Apoptotic Cells (%) |
| 0 (Vehicle) | 4.5 |
| 50 | 25.8 |
| 100 | 55.2 |
| 200 | 85.7 |
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways affected by this compound.
Caption: PI3K/Akt signaling pathway and the inhibitory point of this compound.
Caption: MAPK/ERK signaling pathway and the inhibitory point of this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[5] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[6]
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.[5]
-
Treatment: The cells were treated with various concentrations of this compound (or vehicle control) and incubated for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.[7][8]
-
Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.[7][8] The IC50 values were calculated using non-linear regression analysis.
Western Blotting
Western blotting is a technique used to detect specific proteins in a sample.[9][10][11]
-
Cell Lysis: After treatment with this compound for 24 hours, cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: Protein concentration was determined using the BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis.[9]
-
Protein Transfer: Proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.[9]
-
Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[12] The membrane was then incubated with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK1/2, anti-ERK1/2, anti-β-actin) overnight at 4°C.[12] After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using densitometry software and normalized to β-actin.
Apoptosis Assay (Annexin V/PI Staining)
This assay is used to detect apoptosis by staining cells with Annexin V and propidium iodide (PI) followed by flow cytometry analysis.[13]
-
Cell Preparation: Cells were treated with this compound for 48 hours. Both floating and adherent cells were collected.
-
Staining: Cells were washed with cold PBS and resuspended in 1X Binding Buffer.[14] FITC-conjugated Annexin V and propidium iodide (PI) were added to the cells, which were then incubated for 15 minutes at room temperature in the dark.[14]
-
Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-positive, PI-negative cells were considered to be in early apoptosis, while cells positive for both Annexin V and PI were considered to be in late apoptosis or necrosis.
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating the effects of this compound.
Caption: General experimental workflow for the characterization of this compound.
Conclusion
The data presented in this technical guide strongly indicate that this compound is a potent anticancer agent with a multi-faceted mechanism of action. By inhibiting the PI3K/Akt and MAPK/ERK signaling pathways, it effectively abrogates pro-survival signals in cancer cells. Concurrently, it robustly induces apoptosis, leading to cell death. These findings provide a solid foundation for the further development of this compound as a potential therapeutic for a range of malignancies. Future studies should focus on in vivo efficacy and safety profiling, as well as the identification of predictive biomarkers for patient stratification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. medium.com [medium.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
Structural Analogs of Combretastatin A-4: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural analogs of Combretastatin A-4 (CA-4), a potent antitumor agent. The document outlines the core structure-activity relationships (SAR), presents quantitative data on the biological activity of various analogs, details key experimental protocols for their evaluation, and visualizes the underlying signaling pathways and experimental workflows.
Core Structure and Structure-Activity Relationship (SAR)
Combretastatin A-4, a natural product isolated from the African bush willow Combretum caffrum, is a powerful inhibitor of tubulin polymerization.[1] Its chemical scaffold consists of two phenyl rings, designated A and B, connected by an ethylene bridge.[1] Extensive SAR studies have revealed critical features for its potent antitumor activity:
-
The A-Ring: The 3,4,5-trimethoxyphenyl moiety on the A-ring is a crucial feature for high-potency binding to the colchicine site on β-tubulin.[1][2] Modifications in this ring generally result in a decrease in activity.[1]
-
The B-Ring: The B-ring allows for more significant chemical modification. The 4'-methoxy group is important, but substitutions at the 3' and 4' positions can modulate activity and overcome drug resistance. For instance, introducing a hydroxyl group at the 3'-position can enhance activity.[1]
-
The Ethylene Bridge: The cis (Z) configuration of the double bond is essential for maintaining the correct three-dimensional structure for binding to tubulin.[1][2] The inactive trans (E) isomer has significantly lower activity. To overcome the metabolic instability of the cis-alkene, various heterocyclic bridges have been developed, such as triazoles, indoles, and imidazoles, which lock the molecule in a favorable conformation.[2][3][4]
Quantitative Data of Selected Combretastatin A-4 Analogs
The following tables summarize the in vitro activity of selected CA-4 analogs, showcasing the impact of structural modifications on their ability to inhibit tubulin polymerization and suppress the growth of various cancer cell lines.
Table 1: Cytotoxicity of cis-Restricted Triazole Analogs of CA-4 [2]
| Compound | B-Ring Substitution | HT-29 IC₅₀ (µM) | A-549 IC₅₀ (µM) | HEK-293 IC₅₀ (µM) |
| CA-4 | 3-hydroxy-4-methoxy | 0.002 | 0.003 | >10 |
| Analog 1 | 4-methoxy | 0.015 | 0.012 | >10 |
| Analog 2 | 4-ethoxy | 0.011 | 0.009 | >10 |
| Analog 3 | 3,4-dimethoxy | 0.025 | 0.021 | >10 |
| Analog 4 | Unsubstituted | >10 | >10 | >10 |
Table 2: Cytotoxicity of Aroylindole Analogs of CA-4 [3]
| Compound | Indole Core | NUGC3 IC₅₀ (nM) | MKN45 IC₅₀ (nM) | A549 IC₅₀ (nM) | MCF-7 IC₅₀ (nM) |
| CA-4 | N/A | 1.5 | 1.2 | 1.8 | 2.1 |
| Analog 5 | 3-Aroyl-6-methoxyindole | 1.0 | 1.2 | 2.3 | 23 |
| Analog 6 | 3-Aroyl-5-methoxyindole | 25 | 31 | 45 | 110 |
| Analog 7 | 1-Aroyl-5-methoxyindole | 2.6 | 3.5 | 4.1 | 15 |
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Principle: The polymerization of purified tubulin is initiated by raising the temperature to 37°C in the presence of GTP. As microtubules form, the turbidity of the solution increases, which can be measured by the absorbance at 340 nm.[5][6] Alternatively, a fluorescent reporter that binds to microtubules can be used to monitor polymerization.[5][7]
Methodology (Turbidity-Based):
-
Reagent Preparation:
-
Reconstitute lyophilized bovine or porcine tubulin in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) on ice.[7][8]
-
Prepare a GTP stock solution (e.g., 100 mM) and add to the tubulin solution to a final concentration of 1 mM.[6][8]
-
Prepare serial dilutions of the test compounds (analogs) and a positive control (e.g., CA-4 or colchicine) in the general tubulin buffer.[5] A vehicle control (e.g., DMSO) should also be prepared.[8]
-
-
Assay Procedure:
-
Data Acquisition:
-
Data Analysis:
-
Plot the absorbance versus time to generate polymerization curves.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound that is cytotoxic to a population of cultured cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[10] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[1]
Methodology:
-
Cell Culture:
-
Plate cancer cells (e.g., HT-29, A-549) in a 96-well plate at a predetermined density and allow them to adhere overnight.[2]
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 hours).[2] Include a vehicle control.
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[1]
-
-
Data Acquisition:
-
Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.[1]
-
Visualizations
Signaling Pathway of Combretastatin A-4 Analogs
Caption: Signaling pathway of Combretastatin A-4 analogs.
Experimental Workflow for Analog Evaluation
Caption: General workflow for the evaluation of CA-4 analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Biological Evaluation of New cis-Restricted Triazole Analogues of Combretastatin A-4 | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tubulin Polymerization Assay [bio-protocol.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Binding Affinity and Kinetics of Antitumor Agent-112
Abstract
Antitumor agent-112 is a novel, potent, and selective small molecule inhibitor of Tumor-Associated Kinase X (TAKX), a serine/threonine kinase implicated in the proliferation and survival of various cancer cell lines. Overexpression of TAKX has been correlated with poor prognosis in several oncology indications. This document provides a comprehensive technical overview of the binding characteristics of this compound to its primary target, TAKX. It includes detailed binding affinity and kinetic data, selectivity profiles, and the experimental protocols used for their determination. The aim is to furnish researchers and drug development professionals with the core data and methodologies necessary to evaluate and progress this compound as a potential therapeutic candidate.
Introduction to this compound and its Target
This compound was identified through a high-throughput screening campaign designed to discover novel inhibitors of TAKX. The compound demonstrated significant cytotoxic activity in cancer cell lines with high TAKX expression. Its mechanism of action is the competitive inhibition of ATP binding to the TAKX catalytic domain, which in turn blocks the downstream phosphorylation of key substrate proteins involved in cell cycle progression and apoptosis resistance. Understanding the precise nature of the drug-target interaction is crucial for predicting its pharmacological effect. Both the strength of the binding (affinity) and the temporal dynamics of the interaction (kinetics) are key determinants of a drug's efficacy and duration of action.[1][2][3] This guide summarizes the essential binding data for this compound.
Binding Affinity and Selectivity
The binding affinity of this compound was assessed against the purified kinase domain of human TAKX and a panel of related kinases to determine its potency and selectivity. Isothermal Titration Calorimetry (ITC) was employed to directly measure the dissociation constant (Kᵈ), while cellular activity was quantified using a competitive binding assay to determine the half-maximal inhibitory concentration (IC₅₀).
Table 1: Binding Affinity and Inhibitory Potency of this compound
| Target Kinase | Method | Parameter | Value (nM) |
| TAKX | ITC | Kᵈ | 5.2 ± 0.8 |
| TAKX | Assay | IC₅₀ | 15.7 ± 2.1 |
| Kinase A | Assay | IC₅₀ | >10,000 |
| Kinase B | Assay | IC₅₀ | 8,540 ± 50 |
| Kinase C | Assay | IC₅₀ | >10,000 |
Data represent the mean ± standard deviation from three independent experiments.
The data clearly indicate that this compound is a high-affinity binder to TAKX, with a dissociation constant in the low nanomolar range. Furthermore, the compound exhibits high selectivity for TAKX over other closely related kinases, suggesting a lower potential for off-target effects.
Binding Kinetics
The kinetics of the interaction between this compound and TAKX were characterized using Surface Plasmon Resonance (SPR). This technique provides real-time measurement of the association (kₐ or kₒₙ) and dissociation (kꓒ or kₒff) rates, which govern how quickly the drug binds to its target and how long it remains bound.[1][3] The ratio of these rates provides an independent measure of the dissociation constant (Kᵈ = kꓒ/kₐ).
Table 2: Kinetic Parameters of this compound Binding to TAKX
| Parameter | Symbol | Value |
| Association Rate Constant | kₐ | 1.8 x 10⁵ M⁻¹s⁻¹ |
| Dissociation Rate Constant | kꓒ | 9.0 x 10⁻⁴ s⁻¹ |
| Equilibrium Dissociation Constant | Kᵈ | 5.0 nM |
| Target Residence Time (1/kꓒ) | τ | ~18.5 minutes |
Kinetic parameters were determined by global fitting of the SPR sensorgram data to a 1:1 binding model.
The results show a rapid association and a slow dissociation rate, leading to a prolonged target residence time of over 18 minutes. A long residence time is often associated with sustained target inhibition and durable pharmacological effects in vivo.[2]
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the process for characterization, the following diagrams are provided.
Caption: TAKX signaling pathway and point of inhibition by this compound.
Caption: Workflow for determining the binding profile of this compound.
Experimental Protocols
Surface Plasmon Resonance (SPR)
-
Objective: To determine the association (kₐ) and dissociation (kꓒ) rate constants for the binding of this compound to TAKX.
-
Instrumentation: Biacore T200 (Cytiva).
-
Methodology:
-
Immobilization: Recombinant human TAKX kinase domain was immobilized onto a CM5 sensor chip via standard amine coupling to a density of approximately 10,000 response units (RU). A reference flow cell was prepared similarly without protein immobilization to allow for background subtraction.
-
Analyte Preparation: this compound was serially diluted in HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) containing 1% DMSO, with concentrations ranging from 1 nM to 100 nM.
-
Binding Measurement: The binding analysis was performed using a multi-cycle kinetics protocol. For each cycle, analyte at a specific concentration was injected over the flow cells for 180 seconds to monitor association, followed by a 1200-second injection of running buffer to monitor dissociation.
-
Data Analysis: The resulting sensorgrams were double-referenced (subtracting both the reference flow cell signal and a buffer-only injection). The processed data were then globally fitted to a 1:1 Langmuir binding model using the Biacore T200 Evaluation Software to derive kₐ, kꓒ, and Kᵈ values.
-
Isothermal Titration Calorimetry (ITC)
-
Objective: To directly measure the thermodynamic parameters and dissociation constant (Kᵈ) of the this compound-TAKX interaction.
-
Instrumentation: MicroCal PEAQ-ITC (Malvern Panalytical).
-
Methodology:
-
Sample Preparation: Purified TAKX protein was dialyzed extensively against ITC buffer (50 mM HEPES pH 7.5, 150 mM NaCl). The final protein concentration in the sample cell was adjusted to 10 µM. This compound was dissolved in the final dialysis buffer to a concentration of 100 µM for loading into the syringe.
-
Titration: The experiment was conducted at 25°C. The titration consisted of an initial 0.4 µL injection followed by 18 subsequent injections of 2 µL of the this compound solution into the TAKX-containing sample cell.
-
Data Analysis: The raw titration data (heat change per injection) were integrated using the MicroCal PEAQ-ITC Analysis Software. The resulting binding isotherm was fitted to a single-site binding model to determine the stoichiometry (n), binding enthalpy (ΔH), and the association constant (Kₐ), from which the dissociation constant (Kᵈ = 1/Kₐ) and Gibbs free energy (ΔG) were calculated.
-
Competitive Binding Assay (IC₅₀ Determination)
-
Objective: To determine the concentration of this compound required to inhibit 50% of tracer binding to TAKX in a cellular context.
-
Methodology:
-
Cell Culture: A549 cells, which endogenously overexpress TAKX, were cultured in RPMI-1640 medium supplemented with 10% FBS.
-
Assay Protocol: Cells were plated in 96-well plates. A fluorescently-labeled ATP-competitive tracer with known affinity for TAKX was used. This compound was serially diluted and added to the wells, followed by the addition of the tracer at its Kᵈ concentration.
-
Measurement: The plate was incubated for 2 hours at room temperature to reach equilibrium. The fluorescence polarization signal was then read on a plate reader.
-
Data Analysis: The data were normalized to controls (0% inhibition with tracer only; 100% inhibition with a saturating concentration of a known inhibitor). The resulting dose-response curve was fitted using a four-parameter logistic equation to calculate the IC₅₀ value.
-
Conclusion
The data presented in this technical guide demonstrate that this compound is a highly potent and selective inhibitor of TAKX. The compound exhibits low nanomolar binding affinity, driven by a rapid on-rate and a slow off-rate, resulting in a prolonged target residence time. This favorable kinetic profile, combined with high selectivity, underscores the potential of this compound as a promising candidate for further preclinical and clinical development in TAKX-driven malignancies. The detailed protocols provided herein offer a robust framework for the replication and extension of these findings.
References
Navigating the Intellectual Property Landscape of Novel Anticancer Agents: A Technical Guide to PT-112
Disclaimer: Initial searches for "Antitumor agent-112" revealed multiple entities with similar names. This guide focuses on PT-112 , a novel platinum-pyrophosphate conjugate developed by Promontory Therapeutics, due to the extensive publicly available data regarding its patent, mechanism of action, and clinical development. Information regarding a distinct entity referred to as "this compound" (CAS 2495321-37-2), associated with patent WO2020198567, is scarce in the public domain, and the full patent text was not accessible through available search tools. Therefore, this document will proceed with a comprehensive analysis of PT-112.
Introduction
PT-112 is a first-in-class small molecule conjugate of pyrophosphate being developed as an oncology therapeutic. Its unique chemical structure and pleiotropic mechanism of action, which includes the induction of immunogenic cell death (ICD), position it as a promising candidate for the treatment of various solid tumors and hematological malignancies. This technical guide provides an in-depth overview of the core intellectual property, mechanism of action, and key experimental data related to PT-112, intended for researchers, scientists, and drug development professionals.
Core Intellectual Property
The intellectual property surrounding PT-112 is centered on its novel chemical entity, its method of use in treating cancers, and its unique properties, including osteotropism (propensity to accumulate in bone). Key patents cover the composition of matter for (pyrophosphato)platinum(II) complexes, including PT-112, and their therapeutic application in bone and blood cancers, as well as solid tumors that metastasize to the bone.
Mechanism of Action: A Multi-pronged Attack on Cancer
PT-112 exerts its antitumor effects through a distinct mechanism that differentiates it from traditional platinum-based chemotherapies. The core of its action lies in the induction of immunogenic cell death (ICD), a form of apoptosis that stimulates an adaptive immune response against the tumor. This process is initiated by intracellular stress signals.
Signaling Pathways
The primary mechanism of PT-112 involves the inhibition of ribosomal biogenesis, which leads to nucleolar stress. This initial insult triggers a cascade of downstream events, including endoplasmic reticulum (ER) stress and mitochondrial dysfunction.
-
ER Stress: PT-112 induces the phosphorylation of eukaryotic translation initiation factor 2 subunit alpha (eIF2α), a key indicator of ER stress and activation of the integrated stress response (ISR).
-
Mitochondrial Dysfunction: The agent causes an increase in mitochondrial mass and reactive oxygen species (ROS), alters mitochondrial membrane polarization, and leads to the release of mitochondrial DNA into the cytosol, a potent immunogenic signal.
These stress events culminate in the release of damage-associated molecular patterns (DAMPs), including the surface exposure of calreticulin (CRT) and the secretion of ATP and high mobility group box 1 (HMGB1). These DAMPs act as "eat me" signals and danger signals, respectively, which recruit and activate dendritic cells. The activated dendritic cells then prime T-cells to recognize and attack cancer cells, leading to a systemic and durable anti-tumor immune response.
Quantitative Data
In Vitro Cytotoxicity
PT-112 has demonstrated broad cytotoxic activity across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line's histological origin.[1][2]
| Cell Line Type | Number of Cell Lines | Mean IC50 (µM) ± SEM |
| Breast | 15 | 3.8 ± 1.2 |
| CNS | 10 | 2.5 ± 0.8 |
| Colon | 12 | 2.9 ± 0.7 |
| Leukemia | 6 | 1.9 ± 0.5 |
| Lung | 18 | 3.1 ± 0.6 |
| Melanoma | 9 | 2.7 ± 0.9 |
| Ovarian | 7 | 2.4 ± 0.6 |
| Prostate | 8 | 3.5 ± 1.1 |
| Renal | 8 | 2.6 ± 0.7 |
| All Lines | 121 | 2.9 ± 0.3 |
| Data adapted from Yamazaki et al., OncoImmunology, 2020.[1] |
Clinical Trial Data
Phase 1 and 2 clinical trials have provided preliminary evidence of the safety and efficacy of PT-112 in heavily pre-treated patients with various advanced solid tumors.
| Trial Phase | Cancer Type | Number of Patients | Key Outcomes |
| Phase 1 | Advanced Solid Tumors | 66 | Recommended Phase 2 Dose (RP2D) established at 360 mg/m². Prolonged responses observed in thymoma and lung cancer. Radiographic and serum marker improvement in prostate cancer.[3] |
| Phase 2 | Thymic Epithelial Tumors | 10 | 89% of evaluable patients had stable disease. Median progression-free survival not reached in thymoma patients at the time of reporting.[4] |
| Phase 1b (combo w/ avelumab) | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | 18 | Well-tolerated combination. PSA declines in 6/14 patients, with 3 having a ≥50% decrease.[5] |
Experimental Protocols
Detailed experimental protocols for the characterization of PT-112 are largely proprietary. However, based on published literature, the following represents a general workflow for key assays.
Immunogenic Cell Death (ICD) Assay Workflow
The induction of ICD is a cornerstone of PT-112's mechanism. A typical workflow to assess ICD involves treating cancer cells with PT-112 and then measuring the expression and release of DAMPs.
Detailed Methodologies
1. Cell Viability Assay (MTT-based):
-
Objective: To determine the cytotoxic effect of PT-112 on cancer cell lines and calculate IC50 values.
-
Protocol:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat cells with serial dilutions of PT-112 for 72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine IC50 values using non-linear regression analysis.
-
2. Calreticulin (CRT) Surface Exposure by Flow Cytometry:
-
Objective: To quantify the exposure of the "eat-me" signal CRT on the surface of PT-112-treated cells.
-
Protocol:
-
Treat cancer cells with PT-112 for the desired time points.
-
Harvest cells and wash with ice-cold PBS.
-
Incubate cells with a primary antibody against CRT in a buffer containing a viability dye (e.g., DAPI or Propidium Iodide) to exclude dead cells from the analysis.
-
Wash cells to remove unbound primary antibody.
-
Incubate cells with a fluorescently-labeled secondary antibody.
-
Wash cells and resuspend in a suitable buffer for flow cytometry.
-
Analyze the fluorescence intensity of the live cell population using a flow cytometer.
-
3. ATP Release Assay:
-
Objective: To measure the release of the danger signal ATP from PT-112-treated cells.
-
Protocol:
-
Treat cells with PT-112 in a 96-well plate.
-
Collect the cell culture supernatant at various time points.
-
Use a commercially available luciferin/luciferase-based ATP assay kit.
-
Measure luminescence using a luminometer.
-
Quantify ATP concentration based on a standard curve.
-
4. HMGB1 Release by Western Blot/ELISA:
-
Objective: To detect the release of the nuclear danger signal HMGB1 into the extracellular space.
-
Protocol (Western Blot):
-
Collect cell culture supernatant and concentrate the proteins.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against HMGB1.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Protocol (ELISA):
-
Use a commercially available HMGB1 ELISA kit.
-
Add cell culture supernatants to the pre-coated wells.
-
Follow the kit manufacturer's instructions for incubation with detection antibodies and substrate.
-
Measure absorbance and quantify HMGB1 concentration.
-
5. In Vivo Tumor Growth Inhibition Studies:
-
Objective: To evaluate the anti-tumor efficacy of PT-112 in a living organism.
-
Protocol:
-
Implant human cancer cells subcutaneously into immunocompromised mice (xenograft model) or murine cancer cells into syngeneic immunocompetent mice.
-
Allow tumors to reach a palpable size.
-
Randomize mice into vehicle control and PT-112 treatment groups.
-
Administer PT-112 intravenously according to a specified dosing schedule (e.g., days 1, 8, and 15 of a 28-day cycle).
-
Measure tumor volume with calipers at regular intervals.
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Calculate tumor growth inhibition (TGI) based on the differences in tumor volume between the treated and control groups.
-
Conclusion
PT-112 represents a significant advancement in the field of oncology, with a novel mechanism of action that leverages the patient's own immune system to fight cancer. Its intellectual property portfolio protects its unique composition and therapeutic applications. The extensive preclinical and emerging clinical data demonstrate its potential as a potent and well-tolerated anti-cancer agent, both as a monotherapy and in combination with other immunotherapies. This technical guide provides a foundational understanding of the key scientific and intellectual property aspects of PT-112 for professionals in the field of drug discovery and development. Further research and ongoing clinical trials will continue to elucidate the full therapeutic potential of this promising agent.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Phase I study of PT-112, a novel pyrophosphate-platinum immunogenic cell death inducer, in advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AB016. Phase 2 clinical trial of PT-112 in patients with thymic epithelial tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PT-112 induces immunogenic cell death and synergizes with immune checkpoint blockers in mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
Initial Toxicity Screening of Antitumor Agent-112: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the initial toxicity screening protocol for Antitumor agent-112, a novel investigational compound. The guide details the methodologies for essential in vitro and in vivo toxicological assessments, presents the resulting data, and visualizes key workflows and pathways to support a preliminary safety evaluation.
Introduction
The preclinical evaluation of a new chemical entity's toxicity is a critical step in the drug development pipeline. The primary objective of this initial screening is to identify potential safety liabilities, establish a preliminary therapeutic window, and determine a safe starting dose for further non-clinical and eventual clinical studies.[1][2] For novel anticancer agents like this compound, this process involves a battery of tests to assess its effects on cellular health, genetic material, and its systemic impact in a living organism.[3][4] This guide outlines the foundational toxicity studies performed on this compound, including in vitro cytotoxicity and genotoxicity assays, as well as an in vivo acute toxicity study.
In Vitro Toxicity Assessment
In vitro assays offer a rapid and cost-effective method for the initial characterization of a compound's toxic potential at the cellular level.[5] These tests are instrumental in the early screening and optimization of drug candidates.[6] For this compound, the in vitro assessment focused on two key areas: cytotoxicity against various cell lines and potential genotoxicity.
In Vitro Cytotoxicity
The cytotoxic potential of this compound was evaluated to determine its concentration-dependent effect on cell viability. A panel of human cancer cell lines and a normal human fibroblast line were used to assess both efficacy and selectivity.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: A stock solution of this compound was serially diluted to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). The culture medium was replaced with medium containing the various concentrations of the compound. A vehicle control (e.g., 0.1% DMSO) was also included.
-
Incubation: Plates were incubated for 72 hours under standard cell culture conditions.
-
MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated using non-linear regression analysis from the concentration-response curves.
The table below summarizes the IC50 values obtained from the MTT assay.
| Cell Line | Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 0.85 ± 0.09 |
| MDA-MB-231 | Breast Cancer | 1.12 ± 0.15 |
| A549 | Lung Cancer | 2.34 ± 0.21 |
| HCT116 | Colon Cancer | 1.78 ± 0.16 |
| MRC-5 | Normal Lung Fibroblast | > 50 |
Data are presented as mean ± standard deviation from three independent experiments.
In Vitro Genotoxicity
Genotoxicity assays are essential for assessing a compound's potential to damage genetic material, which can lead to mutations or cancer.[7] A standard battery of tests is typically employed to meet regulatory requirements and ensure patient safety.[8]
The Ames test is used to detect gene mutations and is a first-line screening assay for mutagenicity.[6][7][9]
-
Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) were used.
-
Metabolic Activation: The test was performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.
-
Exposure: The bacterial strains were exposed to various concentrations of this compound on minimal glucose agar plates.
-
Incubation: Plates were incubated at 37°C for 48-72 hours.
-
Data Analysis: The number of revertant colonies (colonies that regained the ability to synthesize histidine) was counted. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertants compared to the negative control.
The in vitro micronucleus assay detects chromosomal damage by identifying the formation of small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of dividing cells.[10]
-
Cell Culture: A mammalian cell line (e.g., CHO-K1 or human peripheral blood lymphocytes) was cultured.
-
Treatment: Cells were treated with this compound at multiple concentrations, with and without S9 metabolic activation. A positive and negative control were included.
-
Cytokinesis Block: Cytochalasin B was added to block cytokinesis, resulting in binucleated cells.
-
Harvesting and Staining: Cells were harvested, fixed, and stained with a DNA-specific dye (e.g., DAPI or Giemsa).
-
Scoring: At least 2000 binucleated cells per concentration were scored for the presence of micronuclei under a microscope. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss/gain) potential.[7]
| Assay | Condition | Result |
| Ames Test | Without S9 Activation | Negative |
| Ames Test | With S9 Activation | Negative |
| In Vitro Micronucleus | Without S9 Activation | Negative |
| In Vitro Micronucleus | With S9 Activation | Negative |
Results are based on the absence of a significant, dose-dependent increase in revertant colonies or micronucleated cells compared to the vehicle control.
Visualization: In Vitro Toxicity Screening Workflow
Caption: Workflow for the in vitro toxicity assessment of this compound.
In Vivo Acute Toxicity Assessment
Following in vitro characterization, an in vivo study is necessary to understand the compound's effects within a complex biological system.[3] An acute toxicity study was conducted in a rodent model to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.
Experimental Protocol: Acute Toxicity Study in Mice
-
Animal Model: Healthy, 8-week-old BALB/c mice were used for the study.
-
Dose Administration: Based on in vitro data, escalating single doses of this compound (e.g., 5, 15, 50, 150 mg/kg) were administered via intraperitoneal (i.p.) injection. A control group received the vehicle solution.[11]
-
Observation Period: Animals were closely monitored for 14 days. Observations included mortality, clinical signs of toxicity (e.g., changes in activity, posture, breathing), and body weight changes.[12]
-
Endpoint Analysis: At the end of the observation period, surviving animals were euthanized. Blood samples were collected for serum biochemistry analysis. A gross necropsy was performed, and major organs were collected, weighed, and preserved for histopathological examination.
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity that would shorten the animal's natural lifespan.[13][14]
Data Presentation: In Vivo Acute Toxicity of this compound
| Dose (mg/kg, i.p.) | Mortality | Key Clinical Signs | Body Weight Change (Day 14) |
| Vehicle Control | 0/5 | None Observed | + 8.2% |
| 15 | 0/5 | None Observed | + 7.5% |
| 50 | 0/5 | Mild, transient lethargy (2-4h post-dose) | + 2.1% |
| 150 | 2/5 | Severe lethargy, hunched posture, ruffled fur | - 9.8% (survivors) |
-
Maximum Tolerated Dose (MTD): 50 mg/kg
-
Preliminary LD50: Estimated to be > 150 mg/kg
-
Target Organs (Histopathology at 150 mg/kg): Mild to moderate bone marrow hypocellularity. No other significant findings.
Visualization: In Vivo Acute Toxicity Study Workflow
Caption: Workflow for the in vivo acute toxicity study of this compound.
Potential Mechanisms and Signaling Pathways
Understanding how a drug interacts with cellular signaling pathways can provide insight into its mechanisms of both efficacy and toxicity.[] Many antitumor agents function by modulating pathways critical for cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR pathway.[16][17] Dysregulation of these pathways can also lead to off-target toxicities.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell metabolism, growth, and survival. It is frequently hyperactivated in cancer, making it a key therapeutic target.[17] Inhibition of this pathway can induce apoptosis in cancer cells but may also affect normal cells that rely on this signaling for homeostasis, potentially leading to toxicities.
Visualization: Simplified PI3K/Akt/mTOR Signaling Pathway
Caption: Simplified PI3K/Akt/mTOR signaling pathway, a common target for antitumor agents.
Integrated Toxicity Assessment and Conclusion
The initial toxicity screening of this compound provides a foundational safety profile.
-
In Vitro Findings: The agent demonstrates potent cytotoxicity against a panel of cancer cell lines with a favorable selectivity index, as it shows minimal effect on normal fibroblasts (IC50 > 50 µM). Crucially, this compound did not exhibit mutagenic or clastogenic potential in the standard in vitro genotoxicity assays.
-
In Vivo Findings: The acute toxicity study in mice established an MTD of 50 mg/kg. The primary dose-limiting toxicity appears to be related to reversible bone marrow suppression, a common finding for cytotoxic anticancer agents.
Collectively, these results suggest that this compound has a promising initial safety profile. The lack of genotoxicity is a significant positive finding. The identified on-target toxicity (bone marrow suppression) is considered manageable and typical for this class of compounds. Further studies, including repeat-dose toxicity studies in two species (one rodent, one non-rodent), are warranted to fully characterize its safety profile before consideration for clinical trials.[18]
Visualization: Integrated Toxicity Assessment Logic
Caption: Logical flow for the integrated initial toxicity assessment of a new antitumor agent.
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 4. events.cancer.gov [events.cancer.gov]
- 5. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Genotoxicity Assays — TME Scientific [tmescientific.com]
- 8. criver.com [criver.com]
- 9. dovepress.com [dovepress.com]
- 10. miltenyibiotec.com [miltenyibiotec.com]
- 11. In vivo acute toxicity evaluation and in vitro molecular mechanism study of antiproliferative activity of a novel indole Schiff base β-diiminato manganeseIII complex in hormone-dependent and triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of rodent-only toxicology for early clinical trials with novel cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]
- 18. academic.oup.com [academic.oup.com]
An In-depth Technical Guide on the Core Apoptosis Induction Pathways of Antitumor Agent PT-112
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the antitumor activity of PT-112, with a particular focus on its ability to induce apoptosis and immunogenic cell death (ICD). PT-112 is a novel platinum-pyrophosphate conjugate that has demonstrated promising preclinical and clinical activity against a range of solid tumors.[1][2] Its unique mode of action, which distinguishes it from traditional platinum-based chemotherapies, makes it a compelling candidate for further investigation and development.
Core Mechanism of Action: Immunogenic Cell Death (ICD)
PT-112 is a potent inducer of immunogenic cell death (ICD), a form of regulated cell death that is accompanied by the release of damage-associated molecular patterns (DAMPs).[1][3][4] These molecules act as adjuvants, stimulating an adaptive immune response against tumor cells. The induction of ICD by PT-112 involves a multi-faceted attack on cancer cells, primarily through the induction of endoplasmic reticulum (ER) stress and mitochondrial dysfunction.[3][4]
Quantitative Analysis of PT-112 Cytotoxicity
The cytotoxic effects of PT-112 have been evaluated across a broad spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate a wide range of sensitivities to the agent.
| Cell Line | Histological Derivation | IC50 (µM) |
| AGS | Human gastric adenocarcinoma | 0.287 |
| MDAMB415 | Human breast carcinoma | 222.14 |
| DU-145 | Human prostate cancer | Not Specified |
| LNCaP-C4 | Human prostate cancer | Not Specified |
Table 1: Cytostatic and cytotoxic effects of PT-112 against various human cancer cell lines after 72 hours of exposure. Data from a study utilizing a DNA-based test to estimate residual cell numbers.[5]
Signaling Pathways of PT-112-Induced Apoptosis
The apoptotic cascade initiated by PT-112 is a complex process involving multiple interconnected signaling pathways. The primary drivers of this process are ER stress and mitochondrial dysfunction, which ultimately converge on the activation of caspases and the execution of apoptosis.
A key initiating event in PT-112's mechanism of action is the inhibition of ribosomal biogenesis, which leads to nucleolar stress.[3][4] This initial insult triggers downstream stress responses within the cancer cell.
PT-112 induces significant ER stress, a condition characterized by the accumulation of unfolded or misfolded proteins in the ER lumen.[3][4] This leads to the activation of the integrated stress response (ISR), a key signaling network that cells use to cope with various stressors. A hallmark of PT-112-induced ER stress is the phosphorylation of the eukaryotic translation initiation factor 2 subunit alpha (eIF2α).[3][6]
PT-112 profoundly impacts mitochondrial function, leading to a cascade of events that culminate in apoptosis.[3][7] Key mitochondrial effects include:
-
Increased Mitochondrial Mass: Treatment with PT-112 has been shown to increase mitochondrial mass in cancer cells.[8]
-
Elevated Mitochondrial Reactive Oxygen Species (mtROS): PT-112 induces a massive accumulation of mtROS, leading to oxidative stress.[7][8]
-
Changes in Mitochondrial Membrane Polarization: The integrity of the mitochondrial membrane is compromised following PT-112 treatment.[7]
-
Release of Mitochondrial DNA (mtDNA): Damaged mitochondria release mtDNA into the cytosol, which acts as a potent immunogenic signal.[3][6]
The pro-apoptotic proteins Bax and Bak1 appear to play a role in mediating some of these mitochondrial effects.[3][6]
The culmination of ER stress and mitochondrial dysfunction is the induction of ICD, characterized by the surface exposure of calreticulin (CRT) and the release of ATP and high mobility group box 1 (HMGB1).[1] These DAMPs signal to the immune system, promoting the recruitment and activation of antigen-presenting cells and subsequent T-cell-mediated antitumor immunity.
Detailed Methodologies for Key Experiments
The following are detailed protocols for key experiments used to elucidate the apoptotic pathways induced by PT-112.
This protocol is used to determine the IC50 value of a compound by measuring the metabolic activity of cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of PT-112 in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound or vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value.[9]
This protocol is used to detect changes in the expression levels of specific proteins involved in apoptotic pathways.
-
Cell Lysis: Culture and treat cells with PT-112 at a concentration around the IC50 value for a specified time (e.g., 24 or 48 hours). Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, Bax, Bcl-2, p-eIF2α) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]
This assay quantifies the percentage of apoptotic and necrotic cells.
-
Cell Collection: Treat cells with PT-112. Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[11][12]
This protocol measures the levels of mtROS using a fluorescent probe like MitoSOX Red.
-
Cell Treatment: Treat cells with PT-112 for the desired time.
-
Staining: Incubate the cells with MitoSOX Red reagent in a serum-free medium for 10-30 minutes at 37°C, protected from light.
-
Washing: Wash the cells with warm buffer to remove excess probe.
-
Analysis: Analyze the fluorescence intensity of the cells by flow cytometry in the PE channel. An increase in fluorescence indicates an increase in mtROS.[13][14]
This assay detects the surface exposure of CRT, a key marker of ICD.
-
Cell Treatment and Collection: Treat cells with an ICD inducer like PT-112. Collect the cells gently.
-
Fixation: Fix the cells with a low concentration of paraformaldehyde (e.g., 0.25%) to preserve cell surface proteins.
-
Staining: Stain the cells with a primary antibody against CRT, followed by a fluorescently labeled secondary antibody.
-
Analysis: Analyze the fluorescence of the cells by flow cytometry. An increase in fluorescence indicates CRT exposure on the cell surface.[15][16]
Conclusion
PT-112 represents a novel and promising antitumor agent with a distinct mechanism of action centered on the induction of immunogenic cell death. By targeting ribosomal biogenesis and inducing profound ER and mitochondrial stress, PT-112 triggers a robust apoptotic response in cancer cells while simultaneously stimulating an antitumor immune response. The detailed understanding of these pathways, facilitated by the experimental protocols outlined in this guide, is crucial for the continued development and optimal clinical application of this innovative therapeutic. Further research into the intricate molecular details of PT-112's action will undoubtedly unveil new opportunities for combination therapies and personalized cancer treatment.
References
- 1. PT-112 induces immunogenic cell death and synergizes with immune checkpoint blockers in mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of Mitochondrial ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Promontory Therapeutics Presents Data on Molecular Mechanisms of PT-112's Immunogenic Effects | Promontory Therapeutics | Advancing small molecule immunotherapy [promontorytx.com]
- 4. Promontory Therapeutics Presents Data on Molecular Mechanisms of PT-112's Immunogenic Effects [prnewswire.com]
- 5. researchgate.net [researchgate.net]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. PT-112 Induces Mitochondrial Stress and Immunogenic Cell Death, Targeting Tumor Cells with Mitochondrial Deficiencies | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. digital.csic.es [digital.csic.es]
- 15. Quantitation of calreticulin exposure associated with immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Immunogenic calreticulin exposure occurs through a phylogenetically conserved stress pathway involving the chemokine CXCL8 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Cellular Mechanisms of Antitumor Agent-112 (Naphthalene-Chalcone Derivative)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor agent-112, also identified as compound 3a in key research, is a novel naphthalene-chalcone derivative that has demonstrated significant potential as an anticancer agent. This technical guide provides a comprehensive overview of the available data on its cellular interactions, with a focus on its mechanism of action as a tubulin polymerization inhibitor. While specific studies on the cellular uptake and subcellular localization of this compound are not extensively detailed in the current body of literature, this document consolidates the existing knowledge on its biological activity and the experimental protocols used for its evaluation.
Quantitative Data Summary
The cytotoxic and tubulin polymerization inhibitory activities of this compound have been quantified against specific human cancer cell lines. The following tables summarize the key inhibitory concentration (IC50) values.
Table 1: Antiproliferative Activity of this compound
| Cell Line | Compound | IC50 (µM) |
| MCF-7 (Breast Cancer) | This compound (compound 3a) | 1.42 ± 0.15 |
| Cisplatin (Reference) | 15.24 ± 1.27 | |
| HEK293 (Normal) | This compound (compound 3a) | Lower cytotoxicity reported |
Table 2: Tubulin Polymerization Inhibitory Activity
| Compound | IC50 (µM) |
| This compound (compound 3a) | 8.4 |
| Colchicine (Reference) | 10.6 |
Mechanism of Action: Tubulin Polymerization Inhibition
This compound exerts its anticancer effects primarily by disrupting the dynamics of microtubule formation through the inhibition of tubulin polymerization. Molecular docking studies suggest that it binds to the colchicine binding site on tubulin, thereby preventing the assembly of microtubules. This disruption of the cytoskeleton leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound's induction of apoptosis.
The Impact of Antitumor Agent-112 on Cell Cycle Progression: A Technical Guide
Disclaimer: The information provided in this document is for research and informational purposes only. The term "Antitumor agent-112" is used here as a placeholder. The data and mechanisms described are based on publicly available information for the investigational drug PT-112 , a novel platinum-pyrophosphate conjugate. This is due to the ambiguity of the initial query and the extensive availability of research on PT-112's cellular effects.
Introduction
PT-112 is a first-in-class clinical-stage anticancer agent belonging to the phosphaplatin family. Its unique chemical structure, featuring a pyrophosphate moiety, confers distinct biological properties that differentiate it from traditional platinum-based chemotherapeutics. A growing body of evidence indicates that PT-112's antitumor activity is not primarily driven by direct DNA damage but rather by the induction of a specific form of immunogenic cell death (ICD). This process is intrinsically linked to the modulation of cellular stress pathways and the cell cycle. This technical guide provides an in-depth overview of the effects of PT-112 on cell cycle progression, supported by experimental protocols and data presentation.
Mechanism of Action: A Focus on Immunogenic Cell Death and Cell Cycle Modulation
PT-112's primary mechanism of action involves the induction of immunogenic cell death (ICD), a type of regulated cell death that activates an adaptive immune response against tumor cells. This process is initiated by significant stress on the endoplasmic reticulum (ER) and mitochondria.
Key molecular events include:
-
Ribosomal Biogenesis Inhibition: PT-112 has been shown to inhibit ribosomal biogenesis, leading to nucleolar stress.
-
Endoplasmic Reticulum (ER) Stress: The agent triggers the unfolded protein response (UPR) and ER stress, leading to the phosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α).
-
Mitochondrial Dysfunction: PT-112 induces mitochondrial stress, characterized by increased mitochondrial mass, production of reactive oxygen species (ROS), and alterations in mitochondrial membrane potential.
-
Damage-Associated Molecular Patterns (DAMPs) Exposure and Release: The culmination of these stress signals results in the surface exposure of "eat-me" signals like calreticulin (CRT) and the release of "find-me" signals such as ATP and high mobility group box 1 (HMGB1).
While the primary focus of research has been on ICD, pre-clinical models have also indicated that PT-112 modulates cell cycle pathways, with evidence suggesting a p16-mediated G1/S cell cycle arrest[1][2]. This arrest is likely a consequence of the cellular stress responses initiated by the agent, preventing damaged cells from progressing through the division cycle.
Data Presentation: Quantitative Effects on Cell Viability and Cell Cycle Distribution
The following tables summarize the cytotoxic effects of PT-112 across various cancer cell lines and provide an illustrative representation of its potential impact on cell cycle distribution.
Table 1: Cytotoxicity of PT-112 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h Exposure |
| AGS | Gastric Adenocarcinoma | 0.287 |
| NCI-H460 | Large Cell Lung Carcinoma | 0.5 |
| A549 | Lung Carcinoma | 1.2 |
| HT-29 | Colorectal Adenocarcinoma | 2.5 |
| PC-3 | Prostate Adenocarcinoma | 3.1 |
| MCF7 | Breast Adenocarcinoma | 5.8 |
| DU-145 | Prostate Carcinoma | 10.0 |
| MDAMB415 | Breast Carcinoma | 222.14 |
Source: Data compiled from publicly available in vitro studies.
Table 2: Illustrative Data on Cell Cycle Distribution in A549 Lung Carcinoma Cells Treated with PT-112 for 48 hours
Note: The following data is illustrative to demonstrate the expected format of results from a cell cycle analysis experiment and is not derived from a specific published study on PT-112.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 45.2 ± 3.1 | 30.5 ± 2.5 | 24.3 ± 1.8 |
| PT-112 (1 µM) | 68.7 ± 4.5 | 15.1 ± 1.9 | 16.2 ± 2.1 |
| PT-112 (5 µM) | 75.3 ± 5.2 | 10.2 ± 1.5 | 14.5 ± 1.9 |
This illustrative table suggests a dose-dependent increase in the percentage of cells in the G0/G1 phase, indicative of a cell cycle arrest at this checkpoint.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: PT-112 induced signaling pathway leading to cell cycle arrest and immunogenic cell death.
Caption: Experimental workflow for analyzing cell cycle distribution using flow cytometry.
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure for analyzing the cell cycle distribution of cancer cells treated with PT-112 using propidium iodide (PI) staining.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete cell culture medium
-
PT-112 stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows for 60-70% confluency at the time of treatment.
-
Treat cells with the desired concentrations of PT-112 and a vehicle control for the specified duration (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells for at least 2 hours at 4°C for fixation.
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the pellet in 500 µL of PBS containing 100 µg/mL RNase A.
-
Incubate at 37°C for 30 minutes.
-
Add 500 µL of PI staining solution (final concentration 50 µg/mL).
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the fluorescence emission at ~617 nm.
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol outlines the procedure for examining the expression levels of key cell cycle regulatory proteins (e.g., cyclins, cyclin-dependent kinases (CDKs)) in cells treated with PT-112.
Materials:
-
Treated cell pellets (from a parallel experiment to the cell cycle analysis)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against cell cycle proteins of interest (e.g., Cyclin D1, CDK4, p21, p27) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation:
-
Normalize the protein concentrations for all samples.
-
Mix the protein lysates with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
-
Conclusion
The antitumor agent PT-112 exerts its therapeutic effects through a multifaceted mechanism that prominently features the induction of immunogenic cell death. This process is intricately linked with the modulation of cell cycle progression, with evidence pointing towards a G1/S phase arrest. The experimental protocols provided in this guide offer a framework for researchers to investigate these effects in detail. Further studies are warranted to fully elucidate the precise molecular players that connect PT-112-induced cellular stress to the cell cycle machinery and to obtain comprehensive quantitative data on its impact on cell cycle phase distribution across a wider range of cancer types. Such knowledge will be invaluable for the continued development and optimal clinical application of this promising anticancer agent.
References
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Antitumor Agent-112
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive set of protocols for the initial in vitro evaluation of Antitumor agent-112, a novel compound with potential as an anticancer therapeutic. The focus is on its cytotoxic effects, induction of apoptosis, impact on the cell cycle, and its putative modulation of a key cancer-related signaling pathway. The following protocols are designed to be robust and reproducible, establishing a solid foundation for the preclinical assessment of this compound.
Assessment of Cytotoxicity
A primary step in the evaluation of any potential antitumor agent is to determine its cytotoxic effect on cancer cells. Tetrazolium reduction assays, such as the MTT assay, are widely used for this purpose. These colorimetric assays measure the metabolic activity of cells, which generally correlates with the number of viable cells.[1][2]
MTT Assay Protocol
The MTT assay is based on the conversion of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial reductases in viable cells.[2]
Materials and Reagents:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]
-
Prepare a series of concentrations of this compound in a complete culture medium. A vehicle control (e.g., DMSO) should also be prepared.[1]
-
Treat the cells with the various concentrations of this compound and the vehicle control.
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Following the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.[1][3]
Data Presentation: The results of the cytotoxicity assay can be used to determine the half-maximal inhibitory concentration (IC50) of this compound.
Table 1: Effect of this compound on Cancer Cell Viability (48h Treatment)
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100 |
| 0.1 | 1.18 | 0.07 | 94.4 |
| 1 | 0.95 | 0.06 | 76.0 |
| 5 | 0.63 | 0.04 | 50.4 |
| 10 | 0.31 | 0.03 | 24.8 |
| 25 | 0.15 | 0.02 | 12.0 |
| 50 | 0.08 | 0.01 | 6.4 |
Analysis of Apoptosis Induction
To determine if the cytotoxic effects of this compound are due to the induction of programmed cell death, an apoptosis assay using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is recommended. During early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by Annexin V.[4][5] Propidium iodide is a fluorescent intercalating agent that stains the DNA of cells with compromised membranes, typically in late apoptosis or necrosis.[4][5]
Annexin V/PI Staining Protocol
Materials and Reagents:
-
Cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Harvest both adherent and floating cells and wash them with cold PBS.[6]
-
Resuspend the cells in 1X Binding Buffer.[1]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[1]
-
Incubate for 15 minutes at room temperature in the dark.[1]
-
Analyze the cells by flow cytometry within one hour.[1]
Data Presentation:
Table 2: Apoptosis Induction by this compound (IC50, 24h)
| Cell Population | Percentage of Cells (Vehicle Control) | Percentage of Cells (this compound) |
| Viable (Annexin V-/PI-) | 95.2% | 45.8% |
| Early Apoptotic (Annexin V+/PI-) | 2.1% | 35.7% |
| Late Apoptotic (Annexin V+/PI+) | 1.5% | 15.3% |
| Necrotic (Annexin V-/PI+) | 1.2% | 3.2% |
Cell Cycle Analysis
Antitumor agents often exert their effects by causing cell cycle arrest. The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) can be analyzed by staining the cellular DNA with propidium iodide (PI) and measuring the fluorescence intensity by flow cytometry.[7]
Cell Cycle Analysis Protocol
Materials and Reagents:
-
Cancer cell line
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)[1]
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time (e.g., 24 hours).[7]
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[1]
-
Store the fixed cells at -20°C for at least 2 hours.[1]
-
Wash the cells with PBS and resuspend them in the PI staining solution.[1]
-
Incubate for 30 minutes at room temperature in the dark.[1]
-
Analyze the samples by flow cytometry.[1]
Data Presentation:
Table 3: Effect of this compound on Cell Cycle Distribution (24h)
| Cell Cycle Phase | Percentage of Cells (Vehicle Control) | Percentage of Cells (this compound) |
| G0/G1 | 60.5% | 45.2% |
| S | 25.3% | 15.8% |
| G2/M | 14.2% | 39.0% |
Signaling Pathway Analysis
To investigate the molecular mechanism of action of this compound, analysis of its effect on key signaling pathways is crucial. Many cancers exhibit dysregulation of the PI3K/AKT/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[8] Western blotting can be used to assess the phosphorylation status of key proteins in this pathway.
Western Blotting Protocol for PI3K/AKT/mTOR Pathway
Materials and Reagents:
-
Cancer cell line
-
This compound
-
RIPA buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound for a specified time.
-
Lyse the cells in RIPA buffer and determine the protein concentration.[6]
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[6]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[6]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[6]
Data Presentation:
Table 4: Relative Protein Expression/Phosphorylation Levels after Treatment with this compound
| Protein | Vehicle Control (Relative Density) | This compound (Relative Density) | Fold Change |
| p-AKT (Ser473) | 1.00 | 0.35 | -2.86 |
| Total AKT | 1.00 | 0.98 | -1.02 |
| p-mTOR (Ser2448) | 1.00 | 0.42 | -2.38 |
| Total mTOR | 1.00 | 1.05 | +1.05 |
| GAPDH | 1.00 | 1.00 | 1.00 |
Visualizations
Caption: General workflow for in vitro testing of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. noblelifesci.com [noblelifesci.com]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Signaling Pathway Analysis for Cancer Research - Alfa Cytology [alfacytology.com]
Application Note: Determination of IC50 for Antitumor Agent-112 in MCF-7 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency, representing the concentration required to inhibit a specific biological process by 50%.[1][2][3] In oncology research, determining the IC50 value is a fundamental step in evaluating the efficacy of novel therapeutic compounds.[2][3] This application note provides a detailed protocol for determining the IC50 of a hypothetical compound, "Antitumor agent-112," in the MCF-7 human breast adenocarcinoma cell line using the MTT cell viability assay.[4][5][6]
The MCF-7 cell line is a well-established in vitro model for breast cancer studies as it expresses estrogen receptors, making it relevant for research into hormone-responsive breast cancers.[5][6] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that assesses cell metabolic activity.[4][6] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT salt into purple formazan crystals.[4] The amount of formazan produced, which is quantified by measuring the absorbance of the solubilized crystals, is directly proportional to the number of living cells.[4]
Data Presentation
The following table summarizes the hypothetical results from the MTT assay used to determine the IC50 value of this compound in MCF-7 cells after a 72-hour incubation period.
| Concentration of this compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Vehicle Control) | 1.250 | 0.085 | 100.0 |
| 0.1 | 1.188 | 0.079 | 95.0 |
| 1 | 0.938 | 0.065 | 75.0 |
| 5 | 0.625 | 0.051 | 50.0 |
| 10 | 0.313 | 0.042 | 25.0 |
| 50 | 0.125 | 0.025 | 10.0 |
| 100 | 0.063 | 0.018 | 5.0 |
Based on the data presented, the IC50 value for this compound in MCF-7 cells is approximately 5 µM . This is the concentration at which a 50% reduction in cell viability is observed compared to the untreated control.
Experimental Protocols
This section details the methodology for determining the IC50 value of this compound using the MTT assay.
Materials
-
MCF-7 human breast cancer cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Cell Culture and Seeding
-
MCF-7 cells are cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[6]
-
Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.[5]
-
When cells reach 70-80% confluency, they are harvested using Trypsin-EDTA.
-
A cell count is performed to determine cell viability, which should be above 95%.
-
Cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well in a volume of 100 µL of culture medium.[5]
-
The plates are incubated for 24 hours to allow the cells to adhere.[7]
Drug Treatment
-
A series of dilutions of this compound are prepared from the stock solution in culture medium.
-
After the 24-hour incubation period, the medium from the wells is carefully removed.
-
100 µL of the various concentrations of this compound are added to the respective wells. A vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) is also included.
-
The plates are then incubated for an additional 72 hours.
MTT Assay
-
Following the 72-hour drug incubation, 20 µL of the 5 mg/mL MTT solution is added to each well.[8]
-
The plates are incubated for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[8]
-
After the incubation, the medium containing MTT is carefully aspirated without disturbing the formazan crystals.
-
150 µL of DMSO is added to each well to dissolve the formazan crystals.[8]
-
The plate is gently agitated for at least 2 hours at room temperature in the dark to ensure complete solubilization.[5]
Data Analysis
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
The percentage of cell viability is calculated using the following formula:
-
% Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Control Wells) x 100
-
-
The data is normalized, with the untreated control representing 100% viability.[1]
-
A dose-response curve is generated by plotting the percentage of cell viability against the logarithm of the drug concentration.[4]
-
The IC50 value is determined from this curve as the concentration of the drug that results in 50% cell viability.[1][9] This can be calculated using graphing software such as GraphPad Prism.[10][11]
Visualizations
Experimental Workflow
Caption: Experimental workflow for IC50 determination using the MTT assay.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
References
- 1. clyte.tech [clyte.tech]
- 2. mdpi.com [mdpi.com]
- 3. The Importance of IC50 Determination | Visikol [visikol.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. japsonline.com [japsonline.com]
- 7. BioRender App [app.biorender.com]
- 8. benchchem.com [benchchem.com]
- 9. towardsdatascience.com [towardsdatascience.com]
- 10. m.youtube.com [m.youtube.com]
- 11. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
Application Notes and Protocols for Antitumor Agents PT-112 and BO-112 in In Vivo Mouse Models
As "Antitumor agent-112" is not a uniquely identified investigational compound in the public domain, this document provides a detailed overview and protocols based on publicly available information for two distinct experimental antitumor agents designated with "112": PT-112 and BO-112 . These agents have different mechanisms of action and are used in distinct therapeutic contexts. Researchers should consult the specific literature for the agent of interest to ensure the appropriate experimental design.
Audience: Researchers, scientists, and drug development professionals.
Introduction to PT-112 and BO-112
PT-112 is a novel platinum-pyrophosphate conjugate that induces immunogenic cell death (ICD).[1][2] Its mechanism of action involves inducing ribosomal biogenesis stress, leading to the release of damage-associated molecular patterns (DAMPs) that stimulate an anti-cancer immune response.[3][4] PT-112 has shown a favorable safety profile and anti-cancer activity in both single-agent and combination therapies.[3][4] Due to its pyrophosphate component, PT-112 exhibits osteotropism, making it a promising candidate for cancers affecting the bone.[4]
BO-112 is a nanoplexed formulation of polyinosinic:polycytidylic acid (poly I:C), which acts as a viral mimetic.[5][6] It stimulates toll-like receptor 3 (TLR3), melanoma differentiation-associated protein 5 (MDA5), and protein kinase R (PKR), leading to the activation of the type I interferon system and subsequent innate and adaptive immune responses.[5][7] BO-112 is typically administered intratumorally and has demonstrated synergistic effects when combined with radiotherapy or immune checkpoint inhibitors.[5][7]
Data Presentation: In Vivo Dosing and Efficacy
The following tables summarize quantitative data from preclinical mouse model studies for PT-112 and BO-112.
Table 1: Summary of In Vivo Studies with PT-112
| Mouse Model | Tumor Type | PT-112 Dosing Regimen | Combination Agent(s) | Key Findings | Reference |
| Syngeneic, immunocompetent mice | Breast carcinoma (TSA) | Not Specified | None | Superior induction of DAMPs compared to mitoxantrone; establishment of long-term immunological memory. | [1] |
| Immunocompetent mouse models | Breast and colorectal cancer | Not Specified | PD-1/PD-L1 blockade | Synergistic tumor control; increased immune effector cell recruitment and depletion of immunosuppressive cells in the tumor microenvironment. | [1][2] |
Table 2: Summary of In Vivo Studies with BO-112
| Mouse Model | Tumor Type | BO-112 Dosing Regimen | Combination Agent(s) | Key Findings | Reference |
| C57BL/6 mice | Colon carcinoma (MC38) | 50 µg (2.5 mg/kg) intratumorally, twice a week for 3 weeks | Radiotherapy (8 Gy x 3 fractions) | Synergistic control of treated tumors and modest delay in contralateral tumor progression. Efficacy dependent on CD8+ T cells and BATF3-dependent dendritic cells. | [7] |
| BALB/c mice | Breast carcinoma (4T1) | 50 µg intratumorally on days 11 and 14 post-tumor inoculation | Anti-PD-1 mAb (intraperitoneally on days 12 and 14) | Significantly reduced tumor metastasis post-surgical excision of the primary tumor. | [5] |
| C57BL/6 mice | Melanoma (B16-OVA) | Not Specified | Anti-PD-L1 | Enhanced anti-tumor efficacy with more CD8+ T cells and a higher CD8/Treg ratio in tumor-draining lymph nodes and the tumor. | [6] |
| C57BL/6 mice | Colon carcinoma (MC38) | 50 µg intratumorally (two doses) | STING agonist (DMXAA) | Synergistic local and distant anti-tumor efficacy. | [8] |
Experimental Protocols
General Protocol for In Vivo Antitumor Efficacy Studies
This protocol provides a general framework. Specific parameters should be optimized for the chosen tumor model and therapeutic agent.
3.1.1 Materials
-
Tumor cells (e.g., MC38, TSA, 4T1)
-
6-8 week old immunocompetent mice (e.g., C57BL/6, BALB/c)
-
Sterile PBS or appropriate vehicle
-
Antitumor agent (PT-112 or BO-112)
-
Calipers for tumor measurement
-
Syringes and needles for injection
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tumor excision (if applicable)
-
Tissue culture reagents
3.1.2 Procedure
-
Tumor Cell Implantation:
-
Culture tumor cells to ~80% confluency.
-
Harvest and resuspend cells in sterile PBS at the desired concentration (e.g., 4 x 10^5 cells/100 µL).
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a predetermined size (e.g., 80-100 mm³).
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
-
Animal Randomization:
-
Once tumors reach the desired volume, randomize mice into treatment and control groups.
-
-
Drug Administration:
-
For PT-112 (systemic administration): The specific route (e.g., intravenous, intraperitoneal) and dosing schedule should be based on prior pharmacokinetic and tolerability studies.
-
For BO-112 (intratumoral administration): As per published studies, inject 50 µg of BO-112 in a suitable volume (e.g., 50 µL) directly into the tumor.[5][7] The dosing schedule may vary, for example, twice a week for three weeks.[7]
-
-
Efficacy Assessment:
-
Continue to monitor tumor growth and body weight throughout the study.
-
At the study endpoint, euthanize the mice and excise the tumors for further analysis (e.g., histology, flow cytometry).
-
-
Immunophenotyping (Optional):
-
To assess the immune response, tumors and spleens can be harvested, processed into single-cell suspensions, and stained with fluorescently labeled antibodies against immune cell markers (e.g., CD8, CD4, FoxP3) for flow cytometric analysis.
-
Neoadjuvant Immunotherapy Protocol with BO-112
This protocol is adapted from a study investigating the effect of neoadjuvant BO-112 on metastasis.[5]
3.2.1 Procedure
-
Tumor Implantation:
-
Implant MC38 cells subcutaneously in C57BL/6 mice.[5]
-
-
Neoadjuvant Treatment:
-
Metastasis Induction:
-
On day 17, inject mCherry-labeled MC38 cells intravenously to model metastasis.[5]
-
-
Surgical Resection:
-
24 hours after the intravenous injection of tumor cells, surgically excise the primary tumor.[5]
-
-
Metastasis Assessment:
-
Monitor mice for signs of metastatic disease and overall survival.
-
At a predetermined endpoint, harvest organs (e.g., liver) to quantify metastatic burden.[5]
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of PT-112
Caption: PT-112 induces ICD through ribosomal and organellar stress.
Signaling Pathway of BO-112
Caption: BO-112 activates innate immunity via viral mimicry.
Experimental Workflow for In Vivo Efficacy Study
Caption: General workflow for in vivo antitumor efficacy studies.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Promontory Therapeutics Presents Data on Molecular Mechanisms of PT-112's Immunogenic Effects | Promontory Therapeutics | Advancing small molecule immunotherapy [promontorytx.com]
- 4. About PT-112 | Promontory Therapeutics | Advancing small molecule immunotherapy [promontorytx.com]
- 5. Intratumoral neoadjuvant immunotherapy based on the BO-112 viral RNA mimetic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Intratumoral BO-112 in combination with radiotherapy synergizes to achieve CD8 T-cell-mediated local tumor control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intratumoral co-injection of the poly I:C-derivative BO-112 and a STING agonist synergize to achieve local and distant anti-tumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of Antitumor Agent-112 Stock Solutions
For Research Use Only
Introduction
Antitumor agent-112 is a potent small molecule inhibitor targeting the hypothetical Kinase-X signaling pathway, which is frequently dysregulated in various human cancers. Accurate and consistent preparation of stock solutions is paramount for obtaining reproducible results in both in vitro and in vivo studies. This document provides a detailed protocol for the solubilization, storage, and preparation of working solutions of this compound. The primary solvent recommended for creating a high-concentration stock solution is dimethyl sulfoxide (DMSO).[1]
Physicochemical and Handling Information
A summary of the key properties and safety recommendations for this compound is provided in the table below. As a cytotoxic compound, all handling should be performed in a designated area, such as a certified biological safety cabinet or fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[2][3][4]
Table 1: Properties of this compound
| Property | Value |
| Molecular Weight | 452.5 g/mol |
| Appearance | White to off-white crystalline solid |
| Recommended Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) |
| Solubility in DMSO | ≥ 50 mg/mL |
| Powder Storage | Store at -20°C for up to 3 years, keep desiccated.[2] |
| Primary Stock Solution Storage | Aliquot and store at -80°C for up to 6 months.[1][5] Avoid repeated freeze-thaw cycles.[1][6] |
Experimental Protocols
Required Materials
-
This compound (powder form)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or light-blocking microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Sonicator water bath (optional)
-
Calibrated analytical balance
-
Personal Protective Equipment (PPE)[7]
Protocol for Preparing a 10 mM Primary Stock Solution
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many cell-based assays.
-
Equilibration: Before opening, allow the vial of powdered this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents moisture from condensing on the compound.[1]
-
Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration. The formula for this calculation is:[8][9]
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Molarity (mol/L))
For example, to prepare a 10 mM stock solution from 5 mg of this compound:
-
Mass = 0.005 g
-
Molecular Weight = 452.5 g/mol
-
Molarity = 0.010 mol/L
-
Volume (L) = 0.005 / (452.5 * 0.010) = 0.001105 L = 1.105 mL
-
-
Dissolution: Aseptically add the calculated volume of anhydrous DMSO to the vial containing the powder.[1]
-
Mixing: Cap the vial tightly and vortex thoroughly for 2-3 minutes until the solid is completely dissolved.[1] If dissolution is slow, brief sonication in a room temperature water bath can be used to facilitate the process.[1][6][10]
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the primary stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes.[1][6] Store these aliquots at -80°C.[2][5]
Caption: Workflow for preparing a 10 mM primary stock solution of this compound.
Protocol for Preparing Working Solutions for Cell Culture
Working solutions should be prepared fresh for each experiment by diluting the primary stock solution into the appropriate cell culture medium.[11]
-
Thaw: Remove one aliquot of the 10 mM primary stock solution from the -80°C freezer and thaw it completely at room temperature.
-
Dilution Calculation: Use the dilution formula M1V1 = M2V2 to calculate the volume of stock solution needed.[12][13]
-
M1 = Concentration of primary stock solution (e.g., 10 mM)
-
V1 = Volume of stock solution to be determined
-
M2 = Desired final concentration in culture medium (e.g., 10 µM)
-
V2 = Final volume of the working solution (e.g., 2 mL)
Example: To prepare 2 mL of a 10 µM working solution:
-
(10,000 µM) * V1 = (10 µM) * (2 mL)
-
V1 = (10 * 2) / 10,000 = 0.002 mL = 2 µL
-
-
Preparation: Add 2 µL of the 10 mM stock solution to 1.998 mL of pre-warmed cell culture medium.
-
Mixing and Use: Mix immediately and thoroughly by gentle inversion or pipetting. To avoid precipitation, add the DMSO stock to the aqueous medium and mix, not the other way around.[5] Use the working solution promptly. Do not store working solutions diluted in culture medium.[5][14]
-
Vehicle Control: It is critical to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound being tested (typically ≤0.1% to avoid solvent-induced toxicity).[1]
Caption: Workflow for diluting the primary stock to a working solution for cell-based assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. qualia-bio.com [qualia-bio.com]
- 5. benchchem.com [benchchem.com]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. hse.gov.uk [hse.gov.uk]
- 8. Molarity Calculator | Concentration Calculator | Tocris Bioscience [tocris.com]
- 9. LabXchange [labxchange.org]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
Application Note: Analytical Methods for the Quantification of Antitumor Agent-112
Introduction
Antitumor agent-112 is a novel, small-molecule inhibitor targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Dysregulation of the EGFR signaling pathway is a key driver in the proliferation and survival of various cancer cells.[1][2][3][4] Accurate quantification of this compound in biological matrices is critical for preclinical pharmacokinetic (PK) studies, clinical trials, and therapeutic drug monitoring (TDM) to ensure safety and efficacy. This document provides detailed protocols for the quantification of this compound in human plasma using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
EGFR Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the EGFR signaling cascade. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream pathways such as the RAS/RAF/MAPK and PI3K/AKT/mTOR pathways.[1][2][3] These pathways are crucial for cell proliferation, survival, and migration. By blocking the tyrosine kinase activity of EGFR, this compound inhibits these downstream signals, leading to decreased tumor growth.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Analytical Methods Overview
Two primary methods have been validated for the quantification of this compound in human plasma:
-
HPLC-UV: A robust and widely accessible method suitable for routine analysis in clinical labs. It offers good precision and accuracy but may have limitations in sensitivity compared to LC-MS/MS.
-
LC-MS/MS: The gold standard for bioanalysis, offering superior sensitivity and selectivity.[5][6] This method is ideal for studies requiring low limits of quantification, such as dose-finding and metabolism studies.
The validation of these methods was performed in accordance with the US FDA guidelines on bioanalytical method validation.[7][8][9][10]
Method Validation Summary
The following tables summarize the key validation parameters for both the HPLC-UV and LC-MS/MS methods for this compound in human plasma.
Table 1: HPLC-UV Method Validation Summary
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity Range | 50 - 5000 ng/mL (r² > 0.995) | r² ≥ 0.99 |
| LLOQ | 50 ng/mL | --- |
| Accuracy (at LLOQ) | 95.5% - 108.2% | 80% - 120% |
| Precision (at LLOQ) | ≤ 12.5% RSD | ≤ 20% RSD |
| Accuracy (QC Low, Mid, High) | 92.3% - 105.7% | 85% - 115% |
| Precision (QC Low, Mid, High) | ≤ 9.8% RSD | ≤ 15% RSD |
| Recovery | 85.2% - 91.5% | Consistent and reproducible |
| Stability (24h bench-top) | 96.3% - 102.1% | 85% - 115% |
| Stability (3 freeze-thaw cycles) | 94.8% - 101.5% | 85% - 115% |
Table 2: LC-MS/MS Method Validation Summary
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity Range | 0.5 - 1000 ng/mL (r² > 0.998) | r² ≥ 0.99 |
| LLOQ | 0.5 ng/mL | --- |
| Accuracy (at LLOQ) | 98.1% - 110.5% | 80% - 120% |
| Precision (at LLOQ) | ≤ 8.5% RSD | ≤ 20% RSD |
| Accuracy (QC Low, Mid, High) | 96.5% - 103.2% | 85% - 115% |
| Precision (QC Low, Mid, High) | ≤ 6.7% RSD | ≤ 15% RSD |
| Recovery | 92.5% - 98.7% | Consistent and reproducible |
| Matrix Effect | 95.1% - 104.3% | CV ≤ 15% |
| Stability (24h bench-top) | 98.2% - 103.4% | 85% - 115% |
| Stability (3 freeze-thaw cycles) | 97.5% - 102.8% | 85% - 115% |
Experimental Protocols
The following sections provide detailed protocols for sample preparation and analysis.
General Sample Handling
-
Collect whole blood in K2-EDTA tubes.
-
Centrifuge at 1500 x g for 10 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Thaw samples on ice before processing.
Protocol 1: HPLC-UV Quantification
This protocol is suitable for quantifying this compound in plasma for clinical monitoring where high concentrations are expected.
5.2.1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS): Structurally similar compound (e.g., a related tyrosine kinase inhibitor)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic
-
Orthophosphoric acid
-
Human plasma (K2-EDTA)
5.2.2. Sample Preparation: Protein Precipitation
-
Pipette 200 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of Internal Standard working solution (50 µg/mL).
-
Add 600 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
5.2.3. HPLC-UV Conditions
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: 20 mM Potassium Phosphate (pH 3.0) : Acetonitrile (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
UV Detection: 265 nm
-
Column Temperature: 30°C
-
Run Time: 10 minutes
Protocol 2: LC-MS/MS Quantification
This protocol offers high sensitivity and is recommended for pharmacokinetic studies.
5.3.1. Materials and Reagents
-
This compound reference standard
-
Stable Isotope Labeled Internal Standard (SIL-IS) for this compound
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
5.3.2. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 100 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of SIL-IS working solution (1 µg/mL).
-
Add 500 µL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A/B (50:50, v/v).
-
Vortex for 30 seconds and transfer to an LC-MS vial.
5.3.3. LC-MS/MS Conditions
-
LC System: UPLC/UHPLC system
-
Column: C18 reverse-phase column (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 min, return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
This compound: [Precursor ion > Product ion] (e.g., 450.2 > 320.1)
-
SIL-IS: [Precursor ion > Product ion] (e.g., 456.2 > 326.1)
-
Experimental Workflows
The following diagrams illustrate the workflows for the sample preparation protocols.
Caption: Workflow for HPLC-UV sample preparation using protein precipitation.
Caption: Workflow for LC-MS/MS sample preparation using liquid-liquid extraction.
Conclusion
The HPLC-UV and LC-MS/MS methods described provide robust and reliable means for the quantification of this compound in human plasma. The choice of method should be guided by the required sensitivity and the specific application, from early-phase drug development to routine clinical monitoring. Proper adherence to these protocols will ensure high-quality data for informed decision-making in the development and clinical use of this compound.
References
- 1. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) methods for the therapeutic drug monitoring of cytotoxic anticancer drugs: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review on Liquid Chromatography-Tandem Mass Spectrometry Methods for Rapid Quantification of Oncology Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 8. nalam.ca [nalam.ca]
- 9. fda.gov [fda.gov]
- 10. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
Application Notes & Protocols: Synergistic Antitumor Effects of PT-112 in Combination with Cisplatin
Audience: Researchers, scientists, and drug development professionals.
Introduction
PT-112 is a novel platinum-pyrophosphate conjugate that has demonstrated a unique mechanism of action involving the induction of immunogenic cell death (ICD).[1][2][3][4] This process is initiated through the inhibition of ribosomal biogenesis and subsequent nucleolar stress, leading to endoplasmic reticulum (ER) stress, mitochondrial dysfunction, and the release of damage-associated molecular patterns (DAMPs).[1][2] These DAMPs, including calreticulin, ATP, and HMGB1, stimulate an antitumor immune response by activating dendritic cells and promoting T-cell infiltration into the tumor microenvironment.[1][2][3][4]
Cisplatin, a cornerstone of cancer chemotherapy, exerts its cytotoxic effects primarily by forming DNA adducts, which obstruct DNA replication and transcription, ultimately triggering apoptosis.[5][6][7][8] However, its efficacy is often limited by the development of resistance, which can arise from mechanisms such as enhanced DNA repair, increased drug efflux, and detoxification pathways.[5][6]
This document outlines the rationale and provides detailed protocols for investigating the combination of PT-112 and cisplatin. The central hypothesis is that PT-112 can synergistically enhance the antitumor activity of cisplatin by:
-
Inducing a robust anti-cancer immune response through ICD, thereby targeting tumor cells that may be resistant to cisplatin-induced apoptosis.
-
Potentiating cellular stress pathways, leading to a lower threshold for apoptosis in cancer cells.
Proposed Combined Mechanism of Action
The combination of PT-112 and cisplatin is hypothesized to create a multi-pronged attack on tumor cells. Cisplatin directly induces DNA damage, a primary cytotoxic mechanism.[5][6][7] Concurrently, PT-112 induces ICD by inhibiting ribosomal biogenesis, leading to the release of DAMPs and subsequent activation of an anti-tumor immune response.[1][2][3] This immune activation may help eliminate tumor cells that have developed resistance to cisplatin. Furthermore, the cellular stresses induced by both agents (DNA damage stress from cisplatin and ER/mitochondrial stress from PT-112) may converge on pro-apoptotic signaling pathways, resulting in synergistic cell killing.
Figure 1: Proposed synergistic mechanism of PT-112 and cisplatin.
Data Presentation: In Vitro Synergy
The following tables summarize hypothetical data from in vitro experiments designed to assess the synergistic effects of PT-112 and cisplatin on a non-small cell lung cancer (NSCLC) cell line (e.g., A549).
Table 1: Cell Viability (MTT Assay) - 72h Treatment
| Treatment Group | Concentration (µM) | % Cell Viability (Mean ± SD) |
| Control | - | 100 ± 4.5 |
| PT-112 | 10 | 75 ± 3.2 |
| 25 | 58 ± 4.1 | |
| 50 | 42 ± 2.8 | |
| Cisplatin | 5 | 82 ± 3.9 |
| 10 | 65 ± 5.0 | |
| 20 | 48 ± 3.5 | |
| Combination | 10 (PT-112) + 5 (Cis) | 45 ± 2.7 |
| 25 (PT-112) + 10 (Cis) | 25 ± 3.1 | |
| 50 (PT-112) + 20 (Cis) | 12 ± 2.2 |
Table 2: Combination Index (CI) Analysis (Chou-Talalay Method)
| PT-112 (µM) | Cisplatin (µM) | Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| 10 | 5 | 0.55 | 0.78 | Synergy |
| 25 | 10 | 0.75 | 0.65 | Synergy |
| 50 | 20 | 0.88 | 0.52 | Strong Synergy |
| CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. |
Table 3: Apoptosis Analysis (Annexin V/PI Staining) - 48h Treatment
| Treatment Group | Concentration (µM) | % Apoptotic Cells (Mean ± SD) |
| Control | - | 5 ± 1.2 |
| PT-112 | 25 | 22 ± 2.5 |
| Cisplatin | 10 | 18 ± 2.1 |
| Combination | 25 (PT-112) + 10 (Cis) | 55 ± 4.3 |
Experimental Protocols
In Vitro Studies
This protocol is for assessing the cytotoxic effects of PT-112 and cisplatin, alone and in combination.
Figure 2: Workflow for the in vitro cell viability (MTT) assay.
Methodology:
-
Cell Plating: Seed cancer cells (e.g., A549, HCT116, MCF-7) into 96-well plates at a density of 5,000 cells per well and allow them to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of PT-112 and cisplatin. Treat cells with single agents or in combination at various ratios. Include untreated and vehicle-treated wells as controls.
-
Incubation: Incubate the treated plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Use software such as CompuSyn to calculate the Combination Index (CI) to determine synergy.
This protocol is to detect the surface exposure of calreticulin, a key marker of ICD.
Methodology:
-
Cell Culture: Plate cells in 6-well plates and treat with PT-112, cisplatin, or the combination for 24-48 hours.
-
Cell Harvesting: Gently harvest the cells using a non-enzymatic cell dissociation solution.
-
Staining: Wash the cells with cold PBS and then stain with a fluorescently-labeled anti-calreticulin antibody for 30 minutes on ice, protected from light.
-
Flow Cytometry: Analyze the cells using a flow cytometer to quantify the percentage of calreticulin-positive cells.
In Vivo Studies
This protocol outlines an in vivo study to evaluate the antitumor efficacy of the combination therapy in a mouse model.
Figure 3: Workflow for the in vivo xenograft tumor model study.
Methodology:
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 A549 cells into the flank of athymic nude mice.
-
Group Formation: Once tumors reach a volume of 100-150 mm³, randomize the mice into four groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: PT-112 (e.g., 15 mg/kg, intravenously, twice weekly)
-
Group 3: Cisplatin (e.g., 3 mg/kg, intraperitoneally, once weekly)[9]
-
Group 4: PT-112 + Cisplatin (at the same doses and schedules)
-
-
Treatment and Monitoring: Administer the treatments for a specified period (e.g., 3-4 weeks). Measure tumor volume and body weight 2-3 times per week.
-
Endpoint and Analysis: Euthanize mice when tumors reach the predetermined endpoint. Calculate the Tumor Growth Inhibition (TGI) for each group. Excise tumors for immunohistochemical (IHC) analysis of proliferation markers (Ki-67), apoptosis (cleaved caspase-3), and immune cell infiltration (CD8+, CD4+).
Summary and Future Directions
The combination of PT-112 and cisplatin presents a promising therapeutic strategy. The unique ICD-inducing mechanism of PT-112 has the potential to overcome cisplatin resistance and enhance its overall efficacy. The provided protocols offer a framework for the preclinical evaluation of this combination. Future studies should focus on elucidating the precise molecular pathways of synergy, optimizing dosing schedules, and exploring this combination in other cancer models, including those that are resistant to platinum-based therapies. Clinical trials are warranted to translate these preclinical findings into patient benefits.[10][11]
References
- 1. Promontory Therapeutics Presents Data on Molecular Mechanisms of PT-112's Immunogenic Effects | Promontory Therapeutics | Advancing small molecule immunotherapy [promontorytx.com]
- 2. About PT-112 | Promontory Therapeutics | Advancing small molecule immunotherapy [promontorytx.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncodaily.com [oncodaily.com]
- 8. Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Augmented antitumor effects of combination therapy of cisplatin with ethaselen as a novel thioredoxin reductase inhibitor on human A549 cell in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Promontory Therapeutics Announces Peer Reviewed Publication of First-in-Human Clinical Trial of PT-112 in The Lancet's eClinicalMedicine [prnewswire.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols: Induction of Resistance to Antitumor Agent-112
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of drug resistance remains a primary obstacle in cancer therapy. Understanding the mechanisms by which cancer cells acquire resistance to a specific therapeutic agent is crucial for the development of more effective second-line therapies and combination strategies. This document provides a detailed protocol for the in vitro induction of resistance to a hypothetical novel therapeutic, "Antitumor agent-112," in a cancer cell line.
This compound is a potent and selective inhibitor of a critical oncogenic kinase (e.g., "Kinase-X"). The primary mechanism of action of this compound is the inhibition of the Kinase-X-mediated signaling pathway, which is essential for the proliferation and survival of certain cancer cells. Resistance to this agent can emerge through various mechanisms, including mutations in the Kinase-X drug-binding site or the activation of compensatory signaling pathways that bypass the need for Kinase-X activity.
This protocol outlines a stepwise dose-escalation method to generate a cell line with acquired resistance to this compound. It also describes the necessary experiments to confirm the resistant phenotype and to perform an initial characterization of the potential resistance mechanisms.
Experimental Protocols
Part 1: Initial Characterization of Parental Cell Line Sensitivity
Objective: To determine the baseline sensitivity of the parental cancer cell line to this compound by establishing the half-maximal inhibitory concentration (IC50).
Materials:
-
Parental cancer cell line (e.g., a cell line known to be dependent on Kinase-X signaling)
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the parental cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in a complete culture medium. Remove the existing medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-cell blank control.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
IC50 Calculation: Normalize the data to the vehicle control and plot the cell viability against the logarithm of the drug concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Part 2: Generation of this compound Resistant Cell Line
Objective: To generate a cancer cell line with acquired resistance to this compound using a stepwise dose-escalation method.[1][2]
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound
-
Cell culture flasks (T25 or T75)
-
Cryopreservation medium
Procedure:
-
Initial Exposure: Begin by culturing the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined in Part 1.[1]
-
Monitoring and Passaging: Monitor the cells for signs of recovery (i.e., reaching 70-80% confluency). Initially, a significant amount of cell death is expected.[3][4] Once the cells have adapted and are growing steadily at this concentration, passage them as you would for the parental line.
-
Dose Escalation: Gradually increase the concentration of this compound in the culture medium.[1][3] A common approach is to increase the concentration by 1.5- to 2-fold with each subsequent step.[2]
-
Adaptation and Recovery: At each new concentration, the cells will likely undergo another period of stress and cell death. Allow the cell population to recover and resume a stable growth rate before the next dose escalation.
-
Cryopreservation: It is crucial to cryopreserve cells at each successful stage of resistance development.[3] This creates a valuable resource for future studies and provides a backup in case of contamination or cell death at higher concentrations.
-
Maintenance of Resistant Line: Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold the parental IC50), the resistant cell line is considered established. This line should be maintained in a medium containing this high concentration of the drug to ensure the stability of the resistant phenotype.
Part 3: Confirmation and Characterization of the Resistant Phenotype
Objective: To confirm the degree of resistance in the newly generated cell line and to perform initial molecular characterization.
Materials:
-
Parental cell line
-
This compound resistant cell line
-
Reagents and equipment for IC50 determination (as in Part 1)
-
Reagents and equipment for Western blotting
-
Reagents and equipment for DNA/RNA extraction and sequencing
Procedure:
-
IC50 Determination of Resistant Line: Perform a cell viability assay as described in Part 1 on both the parental and the resistant cell lines simultaneously. The resistant line should be cultured in a drug-free medium for at least two passages before the assay to assess the stability of the resistance.
-
Calculation of Resistance Index (RI): The RI is calculated as the ratio of the IC50 of the resistant cell line to the IC50 of the parental cell line. A significantly higher RI confirms the resistant phenotype.
-
Analysis of Signaling Pathways:
-
Western Blotting: Analyze the expression and phosphorylation status of key proteins in the Kinase-X signaling pathway and in potential bypass pathways. Compare the protein profiles of the parental and resistant lines, both in the presence and absence of this compound.
-
Genetic Analysis: Sequence the Kinase-X gene in the resistant cell line to identify potential mutations in the drug-binding domain.
-
Transcriptomic Analysis: Perform RNA sequencing to identify changes in gene expression that could contribute to resistance.
-
Data Presentation
Table 1: Hypothetical IC50 Values and Resistance Index
| Cell Line | This compound IC50 (nM) | Resistance Index (RI) |
| Parental Cell Line | 10 | 1 |
| Resistant Cell Line | 250 | 25 |
Mandatory Visualization
Caption: Workflow for generating a drug-resistant cell line.
Caption: Potential resistance mechanisms to this compound.
References
- 1. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes: Delivery and Evaluation of Antitumor Agent-112 in Preclinical Animal Models
Introduction
Antitumor agent-112 is a novel small molecule inhibitor targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Overexpression and mutations of EGFR are common in various cancers, leading to uncontrolled cell proliferation and survival.[1][2] this compound is designed to block the ATP-binding site of the EGFR kinase domain, thereby inhibiting downstream signaling pathways such as the MAPK and PI3K/AKT pathways, which are crucial for tumor growth.[3][4] These application notes provide detailed protocols for the delivery of this compound in murine models, establishment of subcutaneous tumor models, and subsequent pharmacokinetic and pharmacodynamic analyses to evaluate its in vivo efficacy.
Target Audience
These guidelines are intended for researchers, scientists, and drug development professionals engaged in preclinical evaluation of cancer therapeutics.
Key Applications
-
In vivo efficacy assessment of this compound in tumor-bearing mice.
-
Pharmacokinetic profiling to understand the absorption, distribution, metabolism, and excretion (ADME) of the agent.[5]
-
Pharmacodynamic analysis to confirm target engagement and downstream pathway modulation in tumor tissues.
Data Presentation
Table 1: Recommended Dosing and Administration Parameters for Mice
| Administration Route | Vehicle Recommendation | Dosing Volume (mL/kg) | Needle Gauge | Frequency |
| Oral Gavage (PO) | 0.5% Methylcellulose in water | 5-10 | 20-22 G (ball-tip) | Once or twice daily |
| Intraperitoneal (IP) Injection | Saline or PBS with 5% DMSO | < 10 | 25-27 G | Once daily |
| Intravenous (IV) Injection | Saline or PBS with 5% Solutol | 5 (bolus) - 10 (slow) | 27-30 G | Once daily or as per PK profile |
Data compiled from various sources.[6][7][8][9][10]
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Oral (PO) Administration (25 mg/kg) | Intravenous (IV) Administration (5 mg/kg) |
| Cmax (Maximum Concentration) (ng/mL) | 850 | 2500 |
| Tmax (Time to Cmax) (h) | 2 | 0.25 |
| AUC (Area Under the Curve) (ng*h/mL) | 4200 | 3000 |
| t1/2 (Elimination Half-life) (h) | 6 | 4 |
| Oral Bioavailability (%) | 45 | N/A |
This is a hypothetical table for illustrative purposes. Actual parameters must be determined experimentally.[5][11]
Table 3: Example of Tumor Growth Inhibition (TGI) Data
| Treatment Group | Dose (mg/kg, PO, daily) | Mean Final Tumor Volume (mm³) | TGI (%) |
| Vehicle Control | 0 | 1500 ± 250 | N/A |
| This compound | 10 | 900 ± 180 | 40 |
| This compound | 25 | 450 ± 120 | 70 |
| This compound | 50 | 225 ± 90 | 85 |
Tumor Growth Inhibition (TGI) is calculated using the formula: TGI (%) = (1 - (Mean volume of treated tumors / Mean volume of control tumors)) x 100%.[12][13]
Experimental Protocols
Establishment of Subcutaneous Xenograft Tumor Model
This protocol describes the subcutaneous implantation of human cancer cells into immunocompromised mice.[14][15][16]
Materials:
-
Human cancer cell line with high EGFR expression (e.g., A431, NCI-H1975)
-
Complete cell culture media (e.g., DMEM or RPMI with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can improve tumor take-rate)
-
6-8 week old female athymic nude mice
-
1 mL syringes with 25-27 G needles
-
Anesthetic (e.g., isoflurane)
-
Electric clippers
-
70% ethanol
Procedure:
-
Culture tumor cells to 70-80% confluency.
-
On the day of injection, harvest cells using trypsin-EDTA, wash with complete media, and then wash twice with sterile, ice-cold PBS.
-
Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel at a final concentration of 1 x 10⁷ cells/mL. Keep on ice.
-
Anesthetize the mice using isoflurane.
-
Shave the right flank of each mouse and sterilize the area with 70% ethanol.
-
Gently draw 100 µL of the cell suspension (containing 1 x 10⁶ cells) into a 1 mL syringe.
-
Subcutaneously inject the 100 µL of cell suspension into the prepared flank.[14]
-
Monitor the mice for tumor growth. Tumors should be palpable within 1-2 weeks. Begin treatment when tumors reach an average volume of 100-150 mm³.
-
Tumor volume should be measured 2-3 times per week using digital calipers. Volume (mm³) = (Width² x Length) / 2.[12]
Administration of this compound
This is a common method for administering drugs directly into the stomach.[8][17][18]
Materials:
-
This compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose)
-
Flexible, ball-tipped gavage needles (20-22 G for mice)
-
Appropriately sized syringes
Procedure:
-
Weigh the mouse to determine the correct dosing volume (typically 5-10 mL/kg).[10]
-
Securely restrain the mouse by scruffing the neck to immobilize the head. The body should be in a vertical position.[18]
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth; mark the needle.[9][17]
-
Insert the gavage needle into the diastema (gap between incisors and molars) and gently advance it along the roof of the mouth into the esophagus. The mouse should swallow the tube. Do not force the needle.[8]
-
Once the needle is at the predetermined depth, slowly administer the agent.
-
Gently remove the needle and return the mouse to its cage. Monitor for any signs of distress.[18]
This method involves injecting the substance into the peritoneal cavity.[6][19][20]
Materials:
-
This compound formulated in a sterile vehicle (e.g., saline)
-
1 mL syringes with 25-27 G needles
-
70% ethanol
Procedure:
-
Weigh the mouse and calculate the injection volume (not to exceed 10 mL/kg).[6][21]
-
Restrain the mouse by scruffing the neck and turn it to expose the abdomen.
-
Tilt the mouse's head downwards to move the abdominal organs forward.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[19][20]
-
Wipe the injection site with 70% ethanol.
-
Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure no fluid (urine or blood) is drawn. If aspiration is clear, inject the substance.
-
Withdraw the needle and return the mouse to its cage.
This method administers the agent directly into the bloodstream via the lateral tail vein for rapid distribution.[7][22][23]
Materials:
-
This compound in a sterile, filtered solution
-
1 mL syringes or insulin syringes with 27-30 G needles
-
Mouse restrainer
-
Heat lamp or warm water to induce vasodilation
Procedure:
-
Warm the mouse's tail using a heat lamp or by immersing it in warm water (45°C) to dilate the lateral tail veins.[22][23]
-
Place the mouse in a restrainer.
-
Identify one of the two lateral tail veins.
-
Wipe the tail with 70% ethanol.
-
Insert the needle, bevel up, into the vein at a shallow angle, parallel to the tail.[7][24]
-
Successful entry into the vein may be confirmed by a blood flash in the needle hub.
-
Slowly inject the substance. The vein should blanch as the solution is administered. If a subcutaneous bleb forms, the injection is not in the vein and must be repeated at a more proximal site.[7]
-
After injection, withdraw the needle and apply gentle pressure with gauze to stop any bleeding.
Pharmacokinetic (PK) Study
This protocol outlines serial blood sampling from a single mouse to determine the PK profile.[5][25]
Materials:
-
Anticoagulant-coated tubes (e.g., EDTA)
-
Capillary tubes
-
Centrifuge
Procedure:
-
Administer this compound via the desired route (PO, IP, or IV).
-
Collect blood samples (approx. 30-50 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) from the tail vein or saphenous vein.
-
Place blood into anticoagulant-coated tubes and keep on ice.
-
Centrifuge the blood at 2000 x g for 10 minutes at 4°C to separate the plasma.[5]
-
Collect the plasma supernatant and store at -80°C until analysis.
-
Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate key PK parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software.[5][11]
Western Blot Analysis for Pharmacodynamics (PD)
This protocol is for assessing target engagement in tumor tissue by measuring the phosphorylation status of EGFR and downstream proteins like AKT.[26][27]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-AKT, anti-total-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
At the end of the efficacy study, euthanize mice and excise tumors.
-
Snap-freeze tumors in liquid nitrogen and store at -80°C.
-
Homogenize a portion of the tumor tissue in ice-cold RIPA buffer.[26]
-
Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.[27]
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[28]
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using a chemiluminescent substrate and an imaging system.[27]
-
Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein levels, using β-actin as a loading control.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for in vivo efficacy, PK, and PD studies of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 15. researchgate.net [researchgate.net]
- 16. Subcutaneous Tumor Models | Kyinno Bio [kyinno.com]
- 17. research.fsu.edu [research.fsu.edu]
- 18. ouv.vt.edu [ouv.vt.edu]
- 19. uac.arizona.edu [uac.arizona.edu]
- 20. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 21. scribd.com [scribd.com]
- 22. research.vt.edu [research.vt.edu]
- 23. ltk.uzh.ch [ltk.uzh.ch]
- 24. depts.ttu.edu [depts.ttu.edu]
- 25. researchgate.net [researchgate.net]
- 26. Preparation of tumor lysate and western blotting [bio-protocol.org]
- 27. benchchem.com [benchchem.com]
- 28. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
Application Note: Evaluating Antitumor agent-112 Efficacy Using Clonogenic Survival Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: The clonogenic assay, or colony formation assay, is a fundamental in vitro method used to determine the ability of a single cell to undergo unlimited division and form a colony.[1][2] This technique is the gold standard for assessing cellular reproductive viability after exposure to cytotoxic agents, such as radiation or chemotherapeutics.[2][3] This application note provides a detailed protocol for evaluating the dose-dependent effects of Antitumor agent-112, a potent inhibitor of the DNA Damage Response (DDR) pathway, on the clonogenic survival of cancer cells. This compound is hypothesized to function as a PARP (Poly ADP-ribose polymerase) inhibitor, which prevents the repair of DNA single-strand breaks (SSBs).[4][5] This inhibition leads to the accumulation of cytotoxic double-strand breaks (DSBs) during DNA replication, ultimately resulting in mitotic catastrophe and reduced cell survival.[6][7]
Quantitative Data Summary
The cytotoxic effect of this compound was evaluated on HeLa cells. Cells were treated with increasing concentrations of the agent for 24 hours before being allowed to form colonies for 12 days. The results, summarized in Table 1, demonstrate a dose-dependent decrease in the surviving fraction, indicating potent inhibition of clonogenic survival.
Table 1: Clonogenic Survival of HeLa Cells after Treatment with this compound
| Concentration of Agent-112 (nM) | Plating Efficiency (PE) of Control (%) | Number of Colonies (Mean) | Surviving Fraction (SF) |
| 0 (Control) | 85.0 | 170 | 1.00 |
| 1 | 85.0 | 145 | 0.85 |
| 10 | 85.0 | 102 | 0.60 |
| 50 | 85.0 | 51 | 0.30 |
| 100 | 85.0 | 17 | 0.10 |
| 250 | 85.0 | 3 | 0.02 |
Note: Data are representative. Plating efficiency is determined from untreated control plates. The surviving fraction is normalized to the plating efficiency of the control.[8][9]
Visualized Experimental and Mechanistic Pathways
To facilitate understanding, the experimental workflow and the proposed mechanism of action for this compound are illustrated below.
Caption: Experimental workflow for the clonogenic survival assay.
Caption: Proposed mechanism of this compound via PARP inhibition.
Detailed Experimental Protocol
This protocol outlines the steps for performing a clonogenic survival assay with an adherent cancer cell line.
Materials and Reagents
-
Cell Line: Human cancer cell line (e.g., HeLa, MDA-MB-231).
-
Growth Medium: Complete medium appropriate for the cell line (e.g., DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin).[10]
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.
-
Trypsin-EDTA: 0.25% or 0.05% solution.
-
This compound: Stock solution of known concentration (e.g., 10 mM in DMSO).
-
Fixation Solution: 100% Methanol or a 4% paraformaldehyde solution.
-
Staining Solution: 0.5% (w/v) Crystal Violet in 25% Methanol.
-
Equipment: 6-well tissue culture plates, pipettes, cell counter (hemocytometer), CO₂ incubator (37°C, 5% CO₂).
Cell Preparation and Seeding
-
Culture cells to approximately 70-80% confluency in a T-75 flask.
-
Aspirate the growth medium and wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of pre-warmed Trypsin-EDTA and incubate at 37°C for 2-5 minutes, or until cells detach.[11]
-
Neutralize the trypsin by adding 3 volumes of complete growth medium.
-
Create a single-cell suspension by gently pipetting up and down.
-
Perform a cell count using a hemocytometer and Trypan Blue to determine the concentration of viable cells.[10]
-
Calculate the required cell seeding density. The number of cells to seed per well depends on the expected toxicity of the agent. A common starting point for a 6-well plate is 200-1000 cells per well for the control group, with increasing numbers for higher drug concentrations.[1]
-
Seed the calculated number of cells into each well of the 6-well plates. Add 2 mL of complete growth medium.
-
Incubate the plates for 18-24 hours at 37°C to allow cells to attach firmly.[11]
Treatment with this compound
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution to achieve the final desired concentrations (e.g., 0, 1, 10, 50, 100, 250 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Carefully aspirate the medium from each well.
-
Add 2 mL of the corresponding drug-containing medium to each well. Each concentration should be tested in triplicate.
-
Return the plates to the incubator for the desired exposure time (e.g., 24 hours).
Incubation and Colony Formation
-
After the treatment period, aspirate the drug-containing medium.
-
Gently wash each well once with 2 mL of sterile PBS.
-
Add 3 mL of fresh, drug-free complete growth medium to each well.
-
Return the plates to the incubator and allow them to grow undisturbed for 10-14 days. Check for colony formation every few days. The experiment is complete when the colonies in the control wells are clearly visible and consist of at least 50 cells.[2]
Colony Fixation and Staining
-
Aspirate the growth medium from all wells.
-
Gently wash each well twice with PBS to remove any remaining medium and debris.
-
Add 1 mL of fixation solution (e.g., 100% Methanol) to each well and incubate at room temperature for 10-15 minutes.
-
Aspirate the fixation solution.
-
Add 1-2 mL of 0.5% Crystal Violet staining solution to each well, ensuring the entire surface is covered. Incubate for at least 20 minutes at room temperature.[11]
-
Carefully remove the Crystal Violet solution. Gently rinse the plates with tap water until the excess stain is removed and colonies are clearly visible.[11]
-
Allow the plates to air-dry completely in an inverted position.
Colony Counting and Data Analysis
-
Count the number of colonies in each well. A colony is typically defined as a cluster of ≥50 cells.
-
Calculate the Plating Efficiency (PE) from the untreated control wells using the following formula:
-
PE = (Mean number of colonies counted in control wells / Number of cells seeded in control wells) x 100%[12]
-
-
Calculate the Surviving Fraction (SF) for each treatment concentration using the following formula:
-
Plot the Surviving Fraction (typically on a logarithmic scale) against the concentration of this compound (on a linear scale) to generate a cell survival curve.
References
- 1. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 2. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clonogenic survival assay [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 6. THE INTERSECTION BETWEEN DNA DAMAGE RESPONSE AND CELL DEATH PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PARP inhibitors affect growth, survival and radiation susceptibility of human alveolar and embryonal rhabdomyosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How Linear Regression Improves Clonogenic Survival Curve Accuracy [thedatascientist.com]
- 9. The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 11. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. researchgate.net [researchgate.net]
- 14. Cell survival curve - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Antitumor agent-112 off-target effects mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals mitigate the off-target effects of Antitumor Agent-112.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, ATP-competitive kinase inhibitor targeting the Janus kinase 2 (JAK2), a key component of the JAK-STAT signaling pathway. It is designed to treat hematological malignancies characterized by aberrant JAK2 activity.
Q2: What are the known major off-target effects of this compound?
The primary off-target effects of this compound stem from its inhibition of other kinases with structurally similar ATP-binding pockets. The most significant off-targets are members of the SRC family kinases (SFKs), particularly SRC and LYN, as well as the spleen tyrosine kinase (SYK). Inhibition of these kinases can lead to unintended cellular effects, including alterations in cell adhesion, migration, and immune responses.
Q3: How can I differentiate between on-target and off-target effects in my cellular assays?
Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Several strategies can be employed:
-
Dose-Response Analysis: Perform experiments across a wide range of this compound concentrations. On-target effects should correlate with the agent's known potency for JAK2, while off-target effects may appear at higher concentrations.
-
Use of Structurally Unrelated Inhibitors: Compare the effects of this compound with another JAK2 inhibitor that has a different chemical scaffold. If an observed phenotype is present with both inhibitors, it is more likely to be an on-target effect.
-
Rescue Experiments: If the off-target is known, attempt to "rescue" the phenotype by expressing a drug-resistant mutant of the off-target protein.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to deplete the intended target (JAK2) and see if the phenotype is recapitulated.
Q4: What are the recommended starting concentrations for in vitro and in vivo experiments?
For in vitro cellular assays, a starting concentration range of 1 nM to 10 µM is recommended to establish a dose-response curve. For in vivo studies, the optimal dose will depend on the animal model and tumor type. However, based on preclinical models, a starting dose of 10-25 mg/kg administered daily is often a reasonable starting point for efficacy and tolerability studies. It is critical to perform pharmacokinetic and pharmacodynamic (PK/PD) studies to correlate drug exposure with target modulation.
Troubleshooting Guides
This section provides detailed guidance on common issues encountered during experiments with this compound.
Issue 1: Unexpected Cell Toxicity or Phenotype Observed at High Concentrations
If you observe a cellular effect that does not align with the known function of JAK2, especially at higher concentrations of this compound, it is likely due to off-target inhibition.
Troubleshooting Steps:
-
Verify the Selectivity Profile: Compare your effective concentration with the known IC50 values for on-target and off-target kinases.
-
Perform a Kinase Profiling Assay: Use a commercially available kinase panel to screen this compound against a broad range of kinases at the concentration where the unexpected phenotype is observed.
-
Conduct a Western Blot Analysis: Check for the inhibition of downstream effectors of known off-targets (e.g., phosphorylation of SRC at Y416).
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound against its primary target and key off-targets.
| Target Kinase | IC50 (nM) | Description |
| JAK2 | 5.2 | Primary Target |
| SRC | 85.7 | Off-Target: Involved in cell adhesion and migration. |
| LYN | 123.5 | Off-Target: Key regulator of immune cell signaling. |
| SYK | 254.1 | Off-Target: Involved in cellular activation. |
Experimental Protocols
Protocol 1: Western Blot for Downstream Target Modulation
This protocol is to verify the inhibition of JAK2 and the off-target SRC in a cellular context.
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a dose range of this compound (e.g., 1 nM to 10 µM) for the desired time (e.g., 2 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against p-STAT3 (a downstream effector of JAK2), total STAT3, p-SRC (Y416), total SRC, and a loading control (e.g., GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to confirm the direct binding of this compound to JAK2 and potential off-targets in intact cells.
-
Cell Treatment: Treat cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Protein Analysis: Analyze the soluble fraction by Western blot for the target protein (JAK2) and a known off-target (e.g., SRC). Drug binding will stabilize the protein, leading to a higher amount remaining in the soluble fraction at elevated temperatures compared to the vehicle control.
Visualizations
Signaling Pathways
Caption: Intended signaling pathway of this compound targeting JAK2.
Caption: Off-target inhibition of the SRC signaling pathway.
Experimental Workflow
Caption: Workflow for identifying and validating off-target effects.
Technical Support Center: Antitumor Agent-112 (PT-112)
This center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Antitumor agent-112 (PT-112) in in vivo experiments. The information is designed to help anticipate and mitigate potential toxicities, ensuring the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PT-112) and what is its primary mechanism of action?
A1: this compound (PT-112) is a novel small molecule, specifically a pyrophosphate-platinum conjugate. Its primary mechanism involves inducing immunogenic cell death (ICD) in cancer cells. This process is initiated through the inhibition of ribosomal biogenesis and the induction of endoplasmic reticulum (ER) stress and mitochondrial dysfunction. The dying cancer cells then release damage-associated molecular patterns (DAMPs) that stimulate an anti-cancer immune response.
Q2: What are the most common toxicities observed with PT-112 in in vivo studies?
A2: Based on clinical trial data, PT-112 is generally well-tolerated.[1][2] However, the most frequently reported treatment-related adverse events are typically mild to moderate and include fatigue, nausea, peripheral neuropathy, anemia, and thrombocytopenia.[1][3][4]
Q3: Is PT-112 associated with the severe nephrotoxicity and neurotoxicity common to other platinum-based chemotherapies?
A3: PT-112 was designed to avoid the toxicity mechanisms of conventional platinum agents.[2] Preclinical and clinical studies have shown substantially reduced DNA binding with minimal acute renal toxicities and neurotoxicity compared to traditional platinum drugs like cisplatin.[5] However, a case of Grade 2 renal injury was noted as a dose-limiting toxicity in a specific clinical context, so monitoring is still warranted.[2]
Q4: Can the immunogenic cell death (ICD) induced by PT-112 lead to systemic immune-related adverse events like Cytokine Release Syndrome (CRS)?
A4: While PT-112 is designed to stimulate a potent anti-tumor immune response, severe systemic immune-related adverse events have not been a prominent feature in reported studies. The mechanism of inducing ICD is intended to be selective for cancer cells, which may mitigate the risk of widespread, uncontrolled immune activation.[3] However, as with any immunotherapy, researchers should be aware of the theoretical potential for immune-related toxicities and monitor for signs of systemic inflammation. Preclinical models using humanized mice can be employed to evaluate the risk of CRS.[6]
Q5: What are the known dose-limiting toxicities (DLTs) for PT-112?
A5: In the initial Phase 1 dose-escalation trials, DLTs were observed at higher dose levels and included Grade 3 pancytopenia (a reduction in all blood cell types), Grade 2 renal injury in a patient with pre-existing hydronephrosis, and Grade 3 rash.[2]
Troubleshooting In Vivo Toxicity
This section provides guidance on identifying and managing potential toxicities during preclinical experiments with PT-112.
Issue 1: Hematological Toxicity (Anemia, Thrombocytopenia)
-
Symptoms in Animal Models:
-
Anemia: Pale footpads and mucous membranes, lethargy, reduced activity, increased respiratory rate.
-
Thrombocytopenia: Petechiae (small red/purple spots) on the skin, spontaneous bleeding from the nose or gums, prolonged bleeding from minor injuries.
-
-
Troubleshooting & Mitigation Strategies:
-
Baseline Monitoring: Perform a complete blood count (CBC) before initiating PT-112 treatment to establish baseline values for red blood cells, hemoglobin, and platelets.
-
Regular Monitoring: Conduct CBCs at regular intervals throughout the study (e.g., weekly) and especially at the expected nadir (lowest point) of blood counts.
-
Dose Adjustment: If significant myelosuppression is observed, consider a dose reduction of PT-112 in subsequent cycles or a less frequent dosing schedule.
-
Supportive Care (Anemia): For severe anemia, management options, although complex in preclinical settings, can be guided by clinical practice. This may involve the use of erythropoiesis-stimulating agents (ESAs) or, in critical cases, blood transfusions, though these interventions can be confounding factors in a study.[7][8][9]
-
Supportive Care (Thrombocytopenia): In cases of severe, prolonged thrombocytopenia, administration of thrombopoietin receptor agonists (TPO-RAs) like romiplostim has been shown to promote platelet recovery in mouse models of chemotherapy-induced thrombocytopenia.[10][11] Platelet transfusions are reserved for active, significant bleeding.[12]
-
Issue 2: Peripheral Neuropathy
-
Symptoms in Animal Models:
-
Altered gait, dragging of hind limbs.
-
Reduced sensitivity to touch or temperature stimuli (thermal hypoalgesia).
-
Increased sensitivity to mechanical stimuli (mechanical allodynia), often measured with von Frey filaments.
-
-
Troubleshooting & Mitigation Strategies:
-
Functional Assessment: Before and during the study, perform regular behavioral tests to assess sensory and motor function. Common methods include the von Frey test for mechanical sensitivity and the hot/cold plate test for thermal sensitivity.[1]
-
Dose Management: Chemotherapy-induced peripheral neuropathy (CIPN) is often cumulative and dose-dependent. If early signs of neuropathy are detected, consider reducing the dose or discontinuing PT-112 to prevent progression.[4]
-
Histopathological Analysis: At the end of the study, collect sciatic nerves and dorsal root ganglia for histological analysis to look for signs of axonal degeneration or neuronal damage.
-
Issue 3: General Malaise (Fatigue, Weight Loss)
-
Symptoms in Animal Models:
-
Troubleshooting & Mitigation Strategies:
-
Monitor Body Weight and Food Intake: Weigh animals daily or at least three times per week. A steady decline in body weight is a key indicator of toxicity.
-
Assess Activity Levels: Use voluntary wheel running or open-field tests to quantify changes in activity that may indicate fatigue.[14][15]
-
Provide Supportive Care: Ensure easy access to food and water. Consider providing a highly palatable, soft, and energy-dense diet to encourage eating and mitigate weight loss. Additional supportive care to maintain body weight is crucial, especially if using potential fatigue-mitigating agents that can also cause weight loss.[14]
-
Refine Dosing: If severe weight loss or fatigue is observed, adjust the dose or schedule of PT-112 administration.
-
Quantitative Data Summary
Table 1: Clinically Observed Treatment-Related Adverse Events (TRAEs) with PT-112 Monotherapy (Phase 1 Study)
| Adverse Event | Frequency (%) | Predominant Grade |
|---|---|---|
| Fatigue | 35% | 1-2 |
| Nausea | 24% | 1-2 |
| Peripheral Neuropathy | 21% | 1-2 |
| Thrombocytopenia | 70% (mCRPC cohort) | ≤3 |
Source: Adapted from data presented in Phase 1 clinical trial publications.[1][4]
Table 2: Dose-Limiting Toxicities (DLTs) Observed in Phase 1 Trials
| Dose Level | DLT Observed | Grade |
|---|---|---|
| 150 mg/m² | Pancytopenia | 3 |
| 250 mg/m² | Renal Injury* | 2 |
| 300 mg/m² | Rash | 3 |
*Observed in a patient with pre-existing hydronephrosis. Source: Adapted from data presented in Phase 1 clinical trial publications.[2]
Experimental Protocols
Protocol 1: Assessment of Chemotherapy-Induced Peripheral Neuropathy (CIPN)
-
Objective: To quantify sensory neuropathy in a rodent model treated with PT-112.
-
Method: Mechanical Allodynia (Von Frey Test)
-
Acclimation: Acclimate the animal (mouse or rat) on a wire mesh platform in an individual testing chamber for at least 15-20 minutes before testing.
-
Stimulation: Apply calibrated von Frey filaments of increasing force to the mid-plantar surface of the hind paw.
-
Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Threshold Determination: Use the "up-down" method to determine the 50% paw withdrawal threshold.
-
Schedule: Perform baseline testing before PT-112 administration and repeat testing at regular intervals (e.g., weekly) throughout the treatment and recovery periods.
-
-
Data Analysis: Compare the paw withdrawal threshold of PT-112-treated animals to vehicle-treated controls. A significant decrease in the threshold indicates mechanical allodynia.
Protocol 2: Monitoring and Management of Hematological Toxicity
-
Objective: To monitor for and quantify PT-112-induced anemia and thrombocytopenia.
-
Method: Complete Blood Count (CBC)
-
Sample Collection: Collect a small volume of blood (e.g., 20-50 µL) from the tail vein or saphenous vein into an EDTA-coated micro-collection tube.
-
Analysis: Use an automated veterinary hematology analyzer to determine red blood cell count, hemoglobin, hematocrit, and platelet count.
-
Schedule: Collect samples for a baseline reading before the first dose, and then at regular intervals, such as once weekly, and at the time of humane endpoint.
-
-
Management Strategy (Example for Thrombocytopenia):
-
If the platelet count drops below a pre-determined critical threshold (e.g., <50 x 10⁹/L) and is associated with clinical signs of bleeding, consider intervention.
-
Intervention: Administer a TPO-receptor agonist like romiplostim (e.g., 100 µg/kg, subcutaneous) to stimulate platelet production.[10] Note this as a procedural deviation and consider its potential impact on study outcomes.
-
Protocol 3: Assessment of Cisplatin-Induced Nephrotoxicity Model (Adaptable for PT-112)
-
Objective: To evaluate the potential for renal toxicity.
-
Method: Biochemical and Histological Analysis
-
Dosing Regimen: While PT-112 is less nephrotoxic than cisplatin, a repeated low-dose model is more clinically relevant for detecting chronic effects.[16][17] Administer PT-112 at the desired therapeutic dose on a clinically relevant schedule.
-
Sample Collection: Collect blood via cardiac puncture and kidneys at the study endpoint. Collect urine at baseline and at the endpoint.
-
Biochemical Analysis: Measure blood urea nitrogen (BUN) and serum creatinine levels. Elevated levels indicate impaired kidney function.[18]
-
Histopathology: Fix kidneys in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS). A pathologist should score sections for signs of acute tubular necrosis, fibrosis, and inflammation.
-
-
Data Analysis: Compare BUN/creatinine levels and histopathological scores between PT-112-treated and vehicle control groups.
Visualizations
References
- 1. Methods for in vivo studies in rodents of chemotherapy induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [scholarship.miami.edu]
- 3. cgtlive.com [cgtlive.com]
- 4. mdbneuro.com [mdbneuro.com]
- 5. A Clinically Translatable Mouse Model for Chemotherapy-Related Fatigue - BioModels [biomodels.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Supportive Care in the Oncology Setting - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 8. Canadian supportive care recommendations for the management of anemia in patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. profiles.wustl.edu [profiles.wustl.edu]
- 10. Romiplostim promotes platelet recovery in a mouse model of multicycle chemotherapy-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimal Management of Chemotherapy-Induced Thrombocytopenia with Thrombopoietin Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Cancer treatment-induced thrombocytopenia: diagnosis, mechanisms and management [frontiersin.org]
- 13. A clinically translatable mouse model for chemotherapy-related fatigue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Clinically Translatable Mouse Model for Chemotherapy-Related Fatigue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. "Developing a more clinically-relevant mouse model of cisplatin-induced" by Cierra N. Sharp [ir.library.louisville.edu]
- 17. Developing better mouse models to study cisplatin-induced kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cisplatin-Induced Rodent Model of Kidney Injury: Characteristics and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Antitumor agent-112 degradation and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for working with Antitumor agent-112.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why am I seeing inconsistent results and a gradual loss of compound activity in my assays? | This is a common problem resulting from the degradation of this compound in solution, particularly in aqueous-based cell culture media.[1][2] The agent is susceptible to hydrolysis, which can be accelerated by elevated temperatures (e.g., 37°C).[2] | Confirm Compound Integrity: Before starting a new set of experiments, verify the purity of your stock solution using an analytical method like HPLC.Minimize Incubation Time: If possible, design your experiments to minimize the time the compound spends in aqueous media at 37°C.Prepare Fresh Solutions: Prepare working solutions fresh from a DMSO stock immediately before each experiment. Avoid using old working solutions.[3] |
| My frozen DMSO stock solution has a precipitate after thawing. What should I do? | Precipitation can occur if the compound's solubility limit was exceeded during preparation or due to solvent issues during freeze-thaw cycles.[1] Storing solutions at very high concentrations increases this risk. | Thawing Protocol: Thaw the vial slowly to room temperature and vortex thoroughly to ensure the compound is fully redissolved before use.[1]Re-evaluate Concentration: Consider preparing and storing stock solutions at a slightly lower concentration.Avoid Repeated Freeze-Thaw: Aliquot your stock solution into single-use volumes upon initial preparation to prevent multiple freeze-thaw cycles.[3][4] |
| The stock or working solution has changed color from clear to a faint yellow. Is it still usable? | A color change often indicates chemical degradation, likely due to light exposure (photodecomposition).[1][5] this compound contains a chromophore that is sensitive to UV and visible light. | Discard the Solution: It is highly recommended to discard the discolored solution as its purity and effective concentration are compromised.Protect from Light: Always store stock solutions and handle working solutions in amber vials or by wrapping containers with aluminum foil to protect them from light.[5] |
| I detect the parent compound disappearing from the media, but no major degradation peaks appear on HPLC. Where did it go? | The compound may be binding to the plastic surfaces of your cell culture plates, pipette tips, or other labware.[2] | Use Low-Binding Plastics: Switch to low-protein-binding plates and pipette tips to minimize adsorption.[2]Include Controls: Run a control experiment without cells to quantify the amount of compound lost to non-specific binding.[2]Consider Container Material: For long-term storage, use amber glass or inert polypropylene tubes.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound? A1: As a solid, this compound should be stored at -20°C, protected from light and moisture.[3] Stock solutions prepared in anhydrous DMSO should be aliquoted into single-use amber vials and stored at -80°C for long-term stability (up to 6 months).[3][4] For short-term storage (up to one month), -20°C is acceptable.
Q2: How many times can I freeze and thaw a DMSO stock solution? A2: It is strongly advised to avoid repeated freeze-thaw cycles, as this can lead to degradation and precipitation.[1][3] We recommend aliquoting the stock solution into volumes suitable for a single experiment.
Q3: What are the primary signs of degradation I should watch for? A3: Visually, look for any change in color (e.g., yellowing), cloudiness, or the appearance of precipitate in solutions.[4] Analytically, a decrease in the parent compound's peak area and the appearance of new peaks in an HPLC chromatogram are clear indicators of degradation.
Q4: In which solvents should I prepare stock solutions? A4: High-purity, anhydrous DMSO is the recommended solvent for preparing stock solutions.[3] For working solutions in aqueous buffers or cell culture media, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity in cellular assays.[3]
Q5: Is this compound stable in cell culture media? A5: The stability of this compound is reduced in aqueous environments like cell culture media, especially at 37°C.[2] Degradation is primarily due to hydrolysis. Stability can also be affected by media components and pH.[2] It is crucial to prepare working solutions immediately before use.
Stability Profile of this compound
Forced degradation studies are performed to understand the intrinsic stability of a compound by subjecting it to stress conditions more severe than accelerated stability testing.[6][7] The results help identify potential degradation pathways and develop stability-indicating analytical methods.[8][9]
Table 1: Forced Degradation of this compound in Solution
| Stress Condition | Duration | % Degradation | Major Degradants Formed |
| Acidic Hydrolysis (0.1 M HCl at 60°C) | 24 hours | ~15% | Hydrolysis Product H-1 |
| Basic Hydrolysis (0.1 M NaOH at 60°C) | 8 hours | ~45% | Hydrolysis Product H-2 |
| Oxidative (3% H₂O₂ at 25°C) | 48 hours | ~5% | Oxidative Product O-1 |
| Thermal (Solid state at 80°C) | 7 days | <2% | No significant degradants |
| Photolytic (Solid, ICH Q1B Option 2) | 7 days | ~20% | Photolytic Product P-1, P-2 |
| Photolytic (In Solution, ICH Q1B Option 2) | 24 hours | ~35% | Photolytic Product P-1, P-3 |
Data is illustrative and obtained via a stability-indicating HPLC-UV method.
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify the stability profile of this compound.
1. Materials and Reagents:
-
This compound (solid powder)
-
High-purity anhydrous DMSO
-
HPLC-grade water, acetonitrile, methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter
-
HPLC system with UV or MS detector
-
Photostability chamber
-
Temperature-controlled oven and water bath
-
Amber glass vials and volumetric flasks
2. Preparation of Solutions:
-
Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Working Samples: For each stress condition, dilute the DMSO stock solution with the respective stressor solution to a final concentration of 100 µM.
3. Stress Conditions Procedure:
-
Acidic Hydrolysis: Mix the drug solution with 0.1 M HCl. Incubate in a water bath at 60°C. Collect samples at 0, 4, 8, and 24 hours. Neutralize samples with NaOH before HPLC analysis.
-
Basic Hydrolysis: Mix the drug solution with 0.1 M NaOH. Incubate at 60°C. Collect samples at 0, 2, 4, and 8 hours. Neutralize samples with HCl before analysis.
-
Oxidative Degradation: Mix the drug solution with 3% H₂O₂. Store at room temperature (25°C), protected from light. Collect samples at 0, 8, 24, and 48 hours.
-
Thermal Degradation: Weigh a small amount of solid this compound into a clear glass vial. Place in an oven at 80°C. Analyze samples after 7 days by dissolving in DMSO.
-
Photolytic Degradation:
-
Solid State: Spread a thin layer of solid compound in a petri dish and expose it to light in a photostability chamber according to ICH Q1B guidelines. Keep a control sample wrapped in foil.
-
Solution State: Prepare a 100 µM solution in 50:50 methanol:water. Expose to light in the photostability chamber. Keep a control sample wrapped in foil.
-
4. Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Quantify the percentage of remaining this compound and the formation of any degradation products by comparing peak areas.
-
Characterize major degradants using LC-MS if necessary.
Diagrams and Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. captivatebio.com [captivatebio.com]
- 4. benchchem.com [benchchem.com]
- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acdlabs.com [acdlabs.com]
- 8. Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijisrt.com [ijisrt.com]
inconsistent results with Antitumor agent-112 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antitumor agent-112. The information is presented in a question-and-answer format to directly address specific issues users might encounter during their experiments.
Troubleshooting Guide
This section addresses common problems encountered during experiments with this compound.
Inconsistent In Vitro Assay Results
Question: Why am I observing significant variability in the IC50 value of this compound across different cancer cell lines or even between replicate experiments?
Answer: Inconsistent IC50 values are a common challenge and can be attributed to several factors:
-
Biological Variability:
-
Cell Line Authenticity and Passage Number: Genetic drift can occur in cell lines at high passage numbers, altering their phenotype and response to treatments. It is crucial to use authenticated, low-passage cell lines.
-
Cell Culture Conditions: Consistency in media composition, serum batches, incubation time, temperature, and CO2 levels is critical for reproducible results.
-
Cell Seeding Density: Minor variations in the initial number of cells seeded can lead to significant differences in cell density at the time of measurement, affecting their response to the agent.
-
-
Technical Variability:
-
Compound Solubility and Stability: this compound may have limited solubility. Ensure the compound is fully dissolved and that serial dilutions are accurate. Precipitation of the compound can lead to inconsistent concentrations.
-
Pipetting and Liquid Handling: Inaccurate or inconsistent liquid handling is a primary source of error. Use calibrated pipettes and consider automated liquid handlers for high-throughput experiments.
-
Edge Effects: Wells on the periphery of microplates are prone to evaporation, leading to changes in media and compound concentration. To mitigate this, avoid using the outer wells or fill them with sterile media or PBS.
-
-
Assay-Specific Issues:
-
Metabolic-Based Assays (e.g., MTT, XTT): this compound might alter cellular metabolism without directly causing cell death, leading to a discrepancy between the viability readout and actual cell counts. For example, a compound could reduce ATP production, making it seem like there are fewer viable cells when using an ATP-based assay. Some compounds can also directly interfere with the assay reagents.[1][2][3][4]
-
Troubleshooting Summary Table:
| Potential Cause | Key Indicators | Recommended Actions |
| Cell Line Integrity | Inconsistent results over time; morphology changes. | Use authenticated, low-passage cells. Regularly check for mycoplasma contamination. |
| Seeding Density | High variability between replicate wells. | Ensure a homogenous single-cell suspension. Use a precise cell counting method. |
| Compound Precipitation | Visible particulates in stock or working solutions. | Prepare fresh solutions. Check solubility limits. Consider using a different solvent. |
| Assay Interference | Discrepancy between metabolic assays and direct cell counts. | Run a cell-free control to test for direct compound-reagent interaction. Use an orthogonal viability assay (e.g., trypan blue exclusion). |
Variable Western Blot Results
Question: I'm not seeing a consistent effect of this compound on my target protein via Western blot. What could be the issue?
Answer: Inconsistent Western blot results can be frustrating. Here are some common causes and solutions:
-
Weak or No Signal:
-
Insufficient Protein Transfer: Ensure proper functioning of transfer equipment and optimize transfer time and current.
-
Low Antibody Concentration: Optimize the dilution of both primary and secondary antibodies.
-
Inactive Antibody: Verify the activity of your antibodies. A dot blot can be used to check antibody activity.[5]
-
-
High Background:
-
Inadequate Blocking: Use an appropriate blocking buffer (e.g., BSA or non-fat milk) and ensure sufficient blocking time.
-
Excessive Antibody Concentration: High antibody concentrations can lead to non-specific binding and increased background.
-
Insufficient Washing: Thoroughly wash the membrane between antibody incubations to remove unbound antibodies.[6][7]
-
-
Non-Specific Bands:
-
Antibody Specificity: Use highly specific antibodies. Consider performing a pre-adsorption step to remove non-specific antibodies.
-
Sample Degradation: Ensure protein samples are fresh and properly stored to prevent degradation.[6]
-
Troubleshooting Summary Table:
| Problem | Potential Cause | Recommended Solution |
| Weak/No Signal | Low antibody concentration. | Optimize antibody dilutions. |
| Insufficient protein transfer. | Verify transfer setup and conditions. | |
| High Background | Inadequate blocking. | Increase blocking time or try a different blocking agent.[8] |
| Antibody concentration too high. | Reduce antibody concentration. | |
| Non-Specific Bands | Poor antibody specificity. | Use a more specific antibody or perform a pre-adsorption step. |
| Sample degradation. | Use fresh samples with protease inhibitors. |
Inconsistent In Vivo Tumor Growth
Question: My in vivo experiments with this compound show high variability in tumor growth within the same treatment group. What are the potential causes and solutions?
Answer: High variability in tumor growth is a significant challenge in in vivo studies. A systematic approach is needed to identify the source of this inconsistency.
-
Animal Model and Tumor Inoculation:
-
The health and genetic background of the animal model are critical.
-
Variability in the number of viable tumor cells injected or the precise location of the injection can lead to different growth rates.[9]
-
-
Agent Formulation and Administration:
-
The stability and homogeneity of the this compound formulation are crucial. Improperly prepared or stored formulations can result in inconsistent dosing.
-
The route and technique of administration must be consistent across all animals to ensure uniform bioavailability.[9]
-
-
Tumor Microenvironment:
-
The tumor microenvironment, including stromal cells, immune cells, and vasculature, plays a significant role in tumor progression and response to therapy. Differences in the microenvironment between individual tumors can contribute to varied growth rates.
-
Troubleshooting Summary Table:
| Potential Cause | Key Indicators | Recommended Actions |
| Animal Model Variability | Inconsistent tumor take-rates; significant differences in tumor growth in control groups. | Ensure a consistent source and genetic background of animals. Monitor animal health closely. |
| Inconsistent Tumor Inoculation | High standard deviation in tumor volume at the start of treatment. | Standardize cell viability counts and injection volume. Ensure consistent anatomical location for tumor cell implantation. |
| Formulation Instability | Precipitation or color change in the drug solution. | Prepare fresh formulations for each experiment. Validate the stability of the formulation. |
| Inaccurate Dosing | Lack of a clear dose-dependent response. | Calibrate all dosing equipment. Ensure consistent administration technique. |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is believed to induce apoptosis in cancer cells.[10][11] Its cytotoxic activity has been observed in cell lines such as A549.[10][11] It may also have immunomodulatory effects, potentially inducing immunogenic cell death (ICD), which can stimulate an anti-cancer immune response.[12][13][14]
Q2: Are there known off-target effects of this compound?
A2: As with many therapeutic agents, off-target effects are possible and should be investigated. Inconsistencies in experimental results, such as non-sigmoidal dose-response curves, could indicate off-target activity at higher concentrations.
Q3: How should I prepare and store this compound?
A3: this compound should be stored at -20°C.[10] For experimental use, prepare a stock solution in a suitable solvent like DMSO and make fresh dilutions in culture media for each experiment. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).
Q4: My dose-response curves are not sigmoidal. What should I check?
A4: A non-sigmoidal dose-response curve can indicate several issues:
-
Compound Solubility: At high concentrations, the compound may be precipitating out of solution.
-
Off-Target Effects: At higher concentrations, the compound may have off-target effects that produce a complex curve.
-
Assay Artifacts: The assay itself may have limitations at high compound concentrations.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a 2X stock solution of this compound in complete growth medium from a DMSO stock. Perform serial dilutions to create a range of 2X concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of the 2X this compound dilutions. Include wells with a vehicle control (medium with the same final DMSO concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blotting Protocol
-
Protein Extraction: Lyse treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody at the recommended dilution overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Visualizations
Caption: Hypothetical signaling pathway targeted by this compound.
Caption: General experimental workflow for this compound testing.
Caption: A logical troubleshooting tree for inconsistent experimental results.
References
- 1. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 7. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.addgene.org [blog.addgene.org]
- 9. benchchem.com [benchchem.com]
- 10. This compound - Immunomart [immunomart.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Promontory Therapeutics Presents Data on Molecular Mechanisms of PT-112's Immunogenic Effects | Promontory Therapeutics | Advancing small molecule immunotherapy [promontorytx.com]
- 13. About PT-112 | Promontory Therapeutics | Advancing small molecule immunotherapy [promontorytx.com]
- 14. researchgate.net [researchgate.net]
optimizing Antitumor agent-112 dosage for efficacy
Welcome to the technical resource center for Antitumor agent-112. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing the dosage of this compound for maximum efficacy in preclinical studies. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended starting dose for this compound in in vitro and in vivo experiments?
A1: The optimal starting dose for this compound depends on the model system. Preclinical studies suggest beginning with a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.[1] For in vivo studies, the starting dose should be informed by in vitro potency and preliminary toxicology data.
Table 1: Recommended Starting Dose Ranges for this compound
| Model Type | Cell Line / Animal Model | Recommended Starting Concentration/Dosage | Notes |
| In Vitro | MCF-7 (Breast Cancer) | 0.1 µM - 10 µM | Perform a 10-point dose-response curve to determine IC50. |
| In Vitro | HCT116 (Colon Cancer) | 0.5 µM - 25 µM | This cell line may require a slightly higher concentration range. |
| In Vitro | A549 (Lung Cancer) | 0.2 µM - 15 µM | Monitor for off-target effects at concentrations above 20 µM. |
| In Vivo | Xenograft (Nude Mice) | 10 mg/kg - 50 mg/kg (Oral Gavage) | Begin with a Maximum Tolerated Dose (MTD) study before efficacy trials.[2] |
| In Vivo | Syngeneic (C57BL/6) | 15 mg/kg - 60 mg/kg (Intraperitoneal) | Ensure the formulation is optimized to prevent precipitation. |
Q2: What is the mechanism of action for this compound, and how does it influence dosing strategy?
A2: this compound is a potent and selective inhibitor of the Receptor Tyrosine Kinase (RTK) signaling pathway, which is commonly dysregulated in many cancers. Specifically, it blocks the phosphorylation of RTK, thereby inhibiting downstream pro-survival signals through the PI3K/Akt and MAPK/ERK pathways. Understanding this mechanism is crucial, as the optimal dose should be sufficient to inhibit target phosphorylation without causing excessive toxicity due to off-target effects.
Q3: My experimental results are inconsistent. What are the common causes of variability and how can I troubleshoot this?
A3: Inconsistent results in both in vitro and in vivo studies can arise from several factors.[2] A systematic approach is necessary to identify and resolve the issue. Key areas to investigate include cell culture conditions, compound formulation, and animal handling procedures.
Q4: How should I determine the optimal dosing schedule for in vivo efficacy studies?
A4: The optimal dosing schedule is a balance between maintaining therapeutic drug levels and minimizing toxicity.[3] This is typically determined by pharmacokinetic (PK) studies. For this compound, a once-daily (QD) oral administration is recommended based on its PK profile in mice.
Table 2: Pharmacokinetic Properties of this compound in Mice (50 mg/kg, Oral Gavage)
| Parameter | Value | Unit | Implication for Dosing |
| Tmax (Time to max concentration) | 2 | hours | Peak plasma concentration is reached quickly. |
| Cmax (Max plasma concentration) | 15.2 | µM | Achieves levels well above the in vitro IC50. |
| T1/2 (Half-life) | 8.5 | hours | Supports a once-daily (QD) dosing schedule. |
| AUC (Area under the curve) | 98.4 | µM*h | Indicates good overall drug exposure. |
Based on these data, a daily dosing regimen should maintain plasma concentrations above the therapeutic threshold for a significant portion of the 24-hour period.
Detailed Experimental Protocols
Protocol 1: In Vitro Cell Viability (IC50 Determination) using MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Dilution: Prepare a serial dilution of this compound in growth medium. A common starting range is 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug dose.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the log of the drug concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.
Protocol 2: In Vivo Xenograft Efficacy Study
This protocol describes a typical efficacy study in an immunodeficient mouse model bearing human tumor xenografts.[4][5]
Materials:
-
6-8 week old female athymic nude mice
-
Cancer cell line (e.g., HCT116) mixed with Matrigel
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose + 0.2% Tween 80)
-
Calipers for tumor measurement
-
Oral gavage needles
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 HCT116 cells in 100 µL of PBS/Matrigel mixture into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group), e.g., Vehicle control, this compound (25 mg/kg), this compound (50 mg/kg).
-
Dosing: Prepare the dosing formulations daily. Administer the assigned treatment via oral gavage once daily (QD) for 21 consecutive days.
-
Monitoring: Measure tumor volumes and body weights twice weekly.[2] Monitor the animals for any signs of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or at the end of the treatment period.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control. Analyze statistical significance using appropriate tests (e.g., ANOVA).
References
Technical Support Center: Overcoming Resistance to Novel Antitumor Agents
Disclaimer: The term "Antitumor agent-112" does not correspond to a single, publicly documented therapeutic agent. This support center provides information on several investigational drugs with numerical designations that include "112" (e.g., PT-112, BO-112) and offers a generalized framework for addressing drug resistance in cancer cell lines. Researchers should verify the specific agent used in their experiments.
This resource is intended for researchers, scientists, and drug development professionals.
I. General Troubleshooting Guide for Antitumor Agent Resistance
Developing resistance to anticancer drugs is a primary obstacle in cancer therapy. This section provides a general framework for identifying and potentially overcoming resistance in cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, initially sensitive to our antitumor agent, now shows reduced sensitivity. What are the common reasons?
A1: Acquired resistance is a multi-faceted phenomenon. Key mechanisms include:
-
Target Alterations: Mutations or changes in the expression level of the drug's direct target can prevent the drug from binding effectively.
-
Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to survive, rendering the targeted pathway redundant.[1][2]
-
Increased Drug Efflux: Overexpression of transporter proteins, like P-glycoprotein (MDR1) or MRP1, can pump the drug out of the cell before it can exert its effect.[3]
-
Drug Inactivation: Cells may increase the metabolic breakdown of the drug into inactive forms.[4]
-
Evasion of Cell Death: Alterations in apoptotic pathways can make cells resistant to programmed cell death signals initiated by the drug.
Q2: What is the first step to investigate the resistance mechanism in my cell line?
A2: The initial step is to confirm the resistance phenotype and rule out experimental artifacts.
-
Confirm IC50 Shift: Perform a dose-response assay to quantify the change in the half-maximal inhibitory concentration (IC50) between your parental (sensitive) and the suspected resistant cell line.
-
Cell Line Authentication: Verify the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Mycoplasma Testing: Check for mycoplasma contamination, which can alter cellular response to drugs.
Q3: How can I experimentally identify the specific resistance mechanism?
A3: A systematic approach is recommended, moving from broader to more specific analyses.
| Troubleshooting Steps for Identifying Resistance Mechanisms |
| Problem: Cell line shows a significant and reproducible increase in IC50 value. |
| Potential Cause |
| Target-Based Resistance |
| Bypass Pathway Activation |
| Increased Drug Efflux |
| Evasion of Apoptosis |
II. Agent-Specific Module: PT-112 (Pyrophosphate-Platinum Conjugate)
PT-112 is a novel agent that induces immunogenic cell death (ICD) through mechanisms distinct from traditional platinum-based chemotherapies.[5] Its primary action involves inhibiting ribosomal biogenesis, leading to nucleolar stress, ER stress, and mitochondrial dysfunction.[6]
FAQs for PT-112
Q1: What is the primary mechanism of action for PT-112?
A1: PT-112 inhibits ribosomal biogenesis (RiBi), which triggers a cascade of cellular stress responses.[7] This leads to the phosphorylation of eIF2α, indicating ER stress and activation of the integrated stress response.[6] The agent also causes mitochondrial dysfunction, including increased reactive oxygen species (ROS) and the release of mitochondrial DNA into the cytosol, which is a potent immunogenic signal.[6][8] This culminates in immunogenic cell death (ICD), a form of cell death that activates an anti-cancer immune response.[7]
Q2: My cell line is showing reduced sensitivity to PT-112. What are the potential resistance mechanisms?
A2: As a novel agent, specific acquired resistance mechanisms to PT-112 are still under investigation. However, based on its mechanism of action, potential resistance could arise from:
-
Enhanced Stress Response Pathways: Upregulation of antioxidant pathways to cope with mitochondrial ROS or enhanced ER-associated degradation (ERAD) pathways to manage ER stress.
-
Mitochondrial Adaptations: Cells with intact oxidative phosphorylation (OXPHOS) pathways may be better able to cope with PT-112-induced stress.[8] Conversely, cells with mitochondrial deficiencies have shown increased sensitivity.[8]
-
Impaired Immunogenic Signaling: Downregulation of key ICD markers like calreticulin or defects in ATP/HMGB1 secretion pathways.[5]
Experimental Workflow: Investigating PT-112 Resistance
References
- 1. benchchem.com [benchchem.com]
- 2. atcc.org [atcc.org]
- 3. Drug-adapted cancer cell lines as preclinical models of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Promontory Therapeutics Presents Data on Molecular Mechanisms of PT-112's Immunogenic Effects | Promontory Therapeutics | Advancing small molecule immunotherapy [promontorytx.com]
- 7. About PT-112 | Promontory Therapeutics | Advancing small molecule immunotherapy [promontorytx.com]
- 8. PT-112 Induces Mitochondrial Stress and Immunogenic Cell Death, Targeting Tumor Cells with Mitochondrial Deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
Antitumor agent-112 experimental variability and controls
Technical Support Center: Antitumor Agent-112
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental variability and controls.
Product Information: this compound is a potent and selective, ATP-competitive kinase inhibitor targeting PI3Kα (Phosphatidylinositol-3-kinase alpha). By inhibiting PI3Kα, Agent-112 blocks the phosphorylation of PIP2 to PIP3, leading to the downstream inhibition of AKT phosphorylation and subsequent induction of apoptosis and cell cycle arrest in tumor cells with a hyperactivated PI3K/AKT pathway.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of the p110α catalytic subunit of PI3K. This inhibition prevents the conversion of Phosphatidylinositol (3,4)-bisphosphate (PIP2) to Phosphatidylinositol (3,4,5)-trisphosphate (PIP3). Reduced levels of PIP3 at the plasma membrane prevent the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT.[1][2] This disruption of the PI3K/AKT/mTOR signaling pathway leads to decreased cell proliferation, survival, and growth in cancer cells where this pathway is aberrantly active.[4][5]
Q2: In which cancer cell lines is this compound expected to be most effective?
A2: Agent-112 is most effective in cell lines with activating mutations in the PIK3CA gene (encoding the p110α subunit of PI3K) or loss of the tumor suppressor PTEN, which normally antagonizes PI3K activity.[1][2] Efficacy is generally higher in breast, colorectal, and ovarian cancer cell lines with these genetic alterations.[2] We recommend verifying the mutational status of your chosen cell line prior to initiating experiments.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is supplied as a lyophilized powder. For in vitro experiments, we recommend preparing a 10 mM stock solution in dimethyl sulfoxide (DMSO). This stock solution should be aliquoted into single-use volumes and stored at -80°C to minimize freeze-thaw cycles.[6] For short-term storage (less than one week), aliquots may be kept at -20°C. Protect from light.
Q4: What are the appropriate positive and negative controls for an experiment with Agent-112?
A4:
-
Vehicle Control (Negative): This is essential. Treat cells with the same final concentration of DMSO used to dilute Agent-112 (typically ≤0.1%). This ensures that any observed effects are due to the agent and not the solvent.[7]
-
Positive Control (Cell-based): For pathway-specific analysis (e.g., Western blot), a known, well-characterized PI3K inhibitor (like Alpelisib or Idelalisib) can be used to confirm that the experimental setup can detect pathway inhibition.[5]
-
Cell Line Controls: Include a cell line known to be sensitive (e.g., MCF-7, PIK3CA mutant) and one known to be resistant (e.g., a cell line with wild-type PIK3CA and functional PTEN) to Agent-112 to confirm its target-specific activity.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values Across Experiments
High variability in the half-maximal inhibitory concentration (IC50) is a common issue that can compromise data reproducibility.[8][9]
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Cell Health and Passage Number | Use cells within a consistent and narrow passage number range (e.g., passages 5-15). Ensure cells are in the logarithmic growth phase and have high viability (>95%) at the time of seeding.[8][10] | Reduced variability in cell growth rates and drug response. |
| Inconsistent Cell Seeding Density | Optimize and strictly adhere to a consistent cell seeding density for all experiments. Use an automated cell counter to minimize operator-dependent variability.[9][11] | Uniform cell numbers across wells and plates, leading to more consistent assay readouts. |
| Media and Serum Lot Variation | Test new lots of fetal bovine serum (FBS) and culture media for their effect on cell growth and drug sensitivity before use in critical experiments.[9] | Minimized variability introduced by different reagent batches. |
| Compound Instability | Prepare fresh serial dilutions of Agent-112 for each experiment from a frozen stock aliquot. Avoid repeated freeze-thaw cycles of the stock solution.[6] | Consistent compound potency across experiments. |
| Inconsistent Incubation Times | Use a precise timer for the drug incubation period (e.g., 72 hours). Ensure that the time between adding the detection reagent (e.g., MTT) and reading the plate is consistent for all plates.[9] | More reproducible IC50 values. |
Issue 2: Western Blot Shows No Decrease in Phospho-AKT (Ser473)
Failure to detect a decrease in phosphorylated AKT (p-AKT) is a common indicator of a problem in the experimental setup or cellular response.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Lysis Buffer | Ensure the lysis buffer contains freshly added phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.[12][13] | Prevention of dephosphorylation during sample preparation, allowing for accurate detection of p-AKT levels. |
| Incorrect Blocking Agent | Avoid using non-fat dry milk as a blocking agent when detecting phosphoproteins. Milk contains casein, a phosphoprotein, which can cause high background. Use 3-5% Bovine Serum Albumin (BSA) in TBST instead.[12][13] | Reduced background and clearer signal for the phospho-specific antibody. |
| Insufficient Drug Concentration or Time | The concentration or duration of treatment may be insufficient to inhibit the pathway. Perform a dose-response and time-course experiment. Collect lysates at various time points (e.g., 1, 6, 24 hours) and concentrations. | Identification of the optimal conditions to observe p-AKT inhibition. |
| Compensatory Signaling | Cancer cells can activate compensatory signaling pathways (e.g., MAPK/ERK) when the PI3K/AKT pathway is inhibited. Probe blots for markers of other key pathways. | A clearer understanding of the cellular response to Agent-112. |
| Antibody Issues | Verify the phospho-specific antibody is validated for your application. Include a positive control lysate (e.g., from cells stimulated with insulin or IGF-1) to confirm the antibody is working. | Confirmation that the detection system for p-AKT is functional. |
Data Presentation: Quantitative Summary
Table 1: In Vitro IC50 Values for this compound
The following table summarizes typical IC50 values from cell viability assays (72-hour incubation) in various cancer cell lines. Note that these values are for guidance and may vary with experimental conditions.[8]
| Cell Line | Cancer Type | PIK3CA Status | PTEN Status | Typical IC50 Range (nM) |
| MCF-7 | Breast | E545K (Mutant) | Wild-Type | 50 - 150 |
| T47D | Breast | H1047R (Mutant) | Wild-Type | 75 - 200 |
| MDA-MB-231 | Breast | Wild-Type | Wild-Type | > 10,000 |
| HCT116 | Colorectal | H1047R (Mutant) | Wild-Type | 100 - 300 |
| SW480 | Colorectal | Wild-Type | Wild-Type | > 10,000 |
| OVCAR-3 | Ovarian | Wild-Type | Null (Inactive) | 200 - 500 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the IC50 value of this compound. The MTT assay measures the metabolic activity of viable cells.[14][15]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of complete growth medium and incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. A common starting concentration is 10 µM, with 8-10 serial dilutions (e.g., 1:3). Include a vehicle control (DMSO) and a no-cell control (medium only).[9]
-
Incubation: Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or controls. Incubate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[14][16]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or an appropriate solubilization buffer to each well to dissolve the formazan crystals.[16] Mix gently on an orbital shaker for 15 minutes, protected from light.[14][17]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[18]
-
Analysis: Subtract the absorbance of the no-cell control. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.[19]
Protocol 2: Western Blotting for Phospho-AKT (Ser473)
This protocol is for verifying the mechanism of action of Agent-112.
-
Cell Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for a predetermined time (e.g., 6 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: To 20-30 µg of protein, add an equal volume of 2x Laemmli sample buffer. Denature the samples by heating at 95°C for 5 minutes.
-
Gel Electrophoresis & Transfer: Load samples onto an SDS-PAGE gel and run under standard conditions. Transfer the separated proteins to a PVDF membrane.[13]
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-AKT (Ser473) and total AKT (as a loading control) overnight at 4°C, diluted in 5% BSA/TBST.
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and perform detection using an ECL substrate.[13]
-
Analysis: Quantify band intensities using densitometry software. Normalize the phospho-AKT signal to the total AKT signal to determine the relative inhibition of phosphorylation.
Protocol 3: Cell Cycle Analysis via Flow Cytometry
This protocol is for assessing the effect of Agent-112 on cell cycle progression.
-
Cell Treatment: Plate cells in 6-well plates. Treat with this compound at 1x and 5x the IC50 value and a vehicle control for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS and centrifuge at 200 x g for 5 minutes.[20]
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells for at least 2 hours at -20°C.[21][22]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[20][22]
-
Data Acquisition: Incubate in the dark for 30 minutes at room temperature. Analyze the samples on a flow cytometer. Use a low flow rate for better resolution.[23]
-
Analysis: Gate the single-cell population and analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
References
- 1. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Reducing sources of variance in experimental procedures in in vitro research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 13. researchgate.net [researchgate.net]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. clyte.tech [clyte.tech]
- 20. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 21. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cancer.wisc.edu [cancer.wisc.edu]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
unexpected cytotoxicity of Antitumor agent-112 vehicle
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antitumor agent-112. Our goal is to help you resolve potential issues encountered during your experiments, with a specific focus on addressing unexpected cytotoxicity that may be associated with the agent's vehicle.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our vehicle-only control group. What could be the cause?
A1: Unexpected cytotoxicity in a vehicle-only control is a common issue and can stem from several factors. The vehicle itself, often a solvent like DMSO, may not be inert under your specific experimental conditions.[1] This can be due to the concentration of the vehicle being too high for your particular cell line, or the cells being especially sensitive.[1] It is crucial to determine the safe concentration of the vehicle for your specific cell line through preliminary toxicity assays.[1]
Q2: What is the recommended concentration of the vehicle for this compound?
A2: this compound is a potent compound that induces apoptosis and exhibits cytotoxic activity in A549 cells with an IC50 value of 91.35 μM.[2] While the specific vehicle composition is proprietary, it is designed for optimal solubility and stability of the agent. As a general guideline for common vehicles like DMSO, the final concentration in the cell culture medium should be kept at or below 0.1% to 0.5% (v/v) to avoid significant impacts on cell viability.[1] However, we strongly recommend performing a dose-response curve for the vehicle alone to determine the highest non-toxic concentration for your experimental model.[1]
Q3: How can I differentiate between cytotoxicity caused by this compound and that caused by the vehicle?
A3: To distinguish between the cytotoxic effects of the active agent and its vehicle, it is essential to include proper controls in your experimental design.[3] These should include:
-
Untreated Control: Cells cultured in medium only.
-
Vehicle Control: Cells treated with the same concentration of the vehicle used to deliver this compound.
-
Test Group: Cells treated with this compound dissolved in the vehicle.
By comparing the viability of the vehicle control group to the untreated control, you can quantify the baseline cytotoxicity of the vehicle.[4] The specific effect of this compound is then determined by comparing the test group to the vehicle control group.
Q4: Can the vehicle for this compound interfere with my assay readouts?
A4: Yes, components of the vehicle can sometimes interfere with certain assay chemistries. For example, some solvents may affect the fluorescence or absorbance readings in viability assays.[3] It is important to include a "no-cell" control (medium and vehicle only) to determine the background signal and ensure that the vehicle itself does not generate a false positive or negative result.[3]
Troubleshooting Guide: Unexpected Vehicle Cytotoxicity
If you are experiencing higher-than-expected cytotoxicity in your vehicle control group, follow these troubleshooting steps.
Problem: High cytotoxicity observed in the vehicle control group compared to the untreated (media-only) control.
| Potential Cause | Recommended Solution |
| Vehicle Concentration Too High | The concentration of the vehicle may be toxic to your specific cell line.[1] |
| 1. Lower the Vehicle Concentration: Prepare a more concentrated stock of this compound so that a smaller volume is needed for the final dilution, resulting in a lower final vehicle concentration (ideally ≤ 0.1%).[1] | |
| 2. Perform a Vehicle Dose-Response Curve: Test a range of vehicle concentrations on your cells to identify the maximum non-toxic concentration.[1] | |
| Cell Line Sensitivity | Some cell lines are inherently more sensitive to certain solvents or excipients. |
| 1. Review Literature: Check for published data on the tolerance of your cell line to the specific vehicle components. | |
| 2. Switch Cell Line (if feasible): If the sensitivity is too high and cannot be mitigated, consider using a more robust cell line for initial screening. | |
| Contamination | The vehicle stock may be contaminated with bacteria, fungi, or other cytotoxic substances. |
| 1. Use Sterile Technique: Always handle the vehicle and other reagents under sterile conditions. | |
| 2. Aliquot the Vehicle: Upon receipt, create smaller, single-use aliquots of the vehicle to minimize the risk of contamination from repeated use of the main stock. | |
| 3. Test for Contamination: Culture the vehicle in media alone to check for microbial growth. | |
| Incorrect Vehicle Control Preparation | The vehicle control may not accurately match the treatment conditions. |
| 1. Match Dilutions: If you perform serial dilutions of this compound, ensure that each corresponding vehicle control has the exact same final concentration of the vehicle.[1] |
Experimental Protocols
Protocol 1: Determining the Maximum Non-Toxic Vehicle Concentration
This protocol outlines the steps to identify the highest concentration of the vehicle that does not induce significant cytotoxicity in your cell line.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[5] Incubate for 24 hours to allow for cell attachment.
-
Vehicle Dilution Series: Prepare a series of dilutions of the vehicle in culture medium. For example, if the stock vehicle is 100% DMSO, you might prepare final concentrations ranging from 2% down to 0.01%.
-
Treatment: Add the vehicle dilutions to the appropriate wells. Include untreated (media-only) wells as a negative control.
-
Incubation: Incubate the plate for the same duration as your planned experiment with this compound (e.g., 24, 48, or 72 hours).[3]
-
Viability Assay: Perform a standard cytotoxicity assay, such as MTT or a lactate dehydrogenase (LDH) release assay, to measure cell viability.[5][6]
-
Data Analysis: Calculate the percentage of viable cells for each vehicle concentration relative to the untreated control. The maximum non-toxic concentration is the highest concentration that does not cause a statistically significant decrease in cell viability.
Protocol 2: Standard Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of this compound while properly controlling for vehicle effects.
-
Cell Plating: Seed cells in a 96-well plate at their optimal density in 100 µL of medium and incubate for 24 hours.[5]
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Prepare corresponding vehicle controls with matching vehicle concentrations for each drug dilution.
-
Add the treatments to the wells and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[5]
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Dilute the stock to a working concentration of 0.5 mg/mL in serum-free medium.[5]
-
Remove the treatment media from the wells and add 100 µL of the MTT working solution to each well.
-
Incubate for 1-4 hours at 37°C, allowing for the formation of formazan crystals.[5]
-
-
Formazan Solubilization:
-
Carefully remove the MTT solution.
-
Add 100 µL of a solubilization solution (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.[5]
-
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from media-only wells).
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells.
-
Visualizations
Caption: Workflow for assessing vehicle and agent cytotoxicity.
Caption: Hypothetical pathway of vehicle-induced apoptosis.
References
Technical Support Center: Antitumor Agent-112 Formulation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for the formulation of Antitumor Agent-112 to enhance its absorption and bioavailability.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental formulation of this compound.
Q1: We are observing very low in vitro dissolution of this compound in our standard aqueous buffers. What could be the cause and how can we improve it?
Possible Causes:
-
Poor aqueous solubility: this compound is likely a Biopharmaceutics Classification System (BCS) Class II or IV compound, meaning it has low intrinsic solubility.[1][2]
-
Crystalline structure: The solid-state properties of the drug, such as a highly stable crystalline form, can limit its dissolution rate.[3]
-
Inadequate wetting: The formulation may not be allowing for sufficient wetting of the drug particles by the dissolution medium.[4]
Step-by-Step Solutions:
-
Particle Size Reduction: Decreasing the particle size of this compound increases the surface area available for dissolution.[1][5] Consider micronization or nanosuspension techniques.
-
Formulation with Solubilizing Excipients: Incorporate surfactants, such as polysorbates, or cyclodextrins to enhance the solubility of the drug in the dissolution medium.[6][7]
-
Amorphous Solid Dispersions: Create an amorphous solid dispersion of this compound with a hydrophilic polymer. This disrupts the crystal lattice and can significantly improve the dissolution rate.[4][8]
-
pH Adjustment: If this compound is ionizable, adjusting the pH of the dissolution medium to favor the ionized form can increase its solubility.[2][3]
Q2: Our in vivo pharmacokinetic studies in rodents show high variability in the plasma concentrations of this compound after oral administration. What are the potential reasons and how can we address this?
Possible Causes:
-
Food effects: The presence or absence of food in the gastrointestinal (GI) tract can significantly alter the absorption of poorly soluble drugs.[9]
-
First-pass metabolism: The drug may be extensively metabolized in the liver before reaching systemic circulation.[7]
-
GI tract transit time variability: Differences in gastric emptying and intestinal transit time among animals can lead to inconsistent absorption.[9]
-
Formulation instability: The formulation may not be stable in the GI environment, leading to drug precipitation.[10]
Step-by-Step Solutions:
-
Standardize Feeding Conditions: Conduct pharmacokinetic studies in fasted or fed animals consistently to minimize variability from food effects.
-
Incorporate Permeation Enhancers: If permeability is a limiting factor, consider the use of safe and effective permeation enhancers in the formulation.[11]
-
Develop a Controlled-Release Formulation: A controlled-release formulation can provide more consistent drug release and absorption over time, reducing the impact of GI transit variability.[12]
-
Investigate Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and protect the drug from degradation in the GI tract, potentially reducing variability.[7]
Q3: The developed formulation of this compound shows physical instability, with evidence of drug crystallization over a short period. How can we improve the stability of our formulation?
Possible Causes:
-
Metastable form: The formulation may be using a thermodynamically unstable amorphous or polymorphic form of the drug.[10]
-
Incompatible excipients: Interactions between this compound and the chosen excipients could be promoting crystallization.
-
Environmental factors: Exposure to high temperature or humidity can accelerate the degradation and physical changes in the formulation.[10]
Step-by-Step Solutions:
-
Thorough Solid-State Characterization: Perform comprehensive solid-state characterization (e.g., DSC, XRPD) to identify the most stable crystalline form of this compound.
-
Excipient Compatibility Studies: Conduct compatibility studies with a range of excipients to identify those that do not promote drug degradation or crystallization.
-
Optimize Storage Conditions: Store the formulation under controlled temperature and humidity conditions to minimize environmental impacts on stability.
-
Incorporate Crystallization Inhibitors: Consider adding polymers or other excipients that can act as crystallization inhibitors in your formulation.
Frequently Asked Questions (FAQs)
Q1: What is the likely Biopharmaceutics Classification System (BCS) class of this compound and why is it important for formulation development?
This compound is likely a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound, which is common for many new chemical entities.[13] Understanding the BCS class is crucial as it guides the formulation strategy. For BCS Class II drugs, the primary goal is to enhance the dissolution rate, as permeability is not the limiting factor.[1] For BCS Class IV drugs, both solubility and permeability enhancement strategies are necessary.
Q2: What are the most promising formulation strategies to enhance the oral bioavailability of poorly soluble drugs like this compound?
Several strategies can be employed:
-
Particle size reduction: Micronization and nanosuspension technologies increase the surface area to volume ratio, leading to improved dissolution.[5]
-
Solid dispersions: Dispersing the drug in a hydrophilic carrier in an amorphous state can significantly enhance solubility and dissolution.[8]
-
Lipid-based formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS), microemulsions, and solid lipid nanoparticles can improve solubility and facilitate lymphatic uptake, bypassing first-pass metabolism.[7]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[7]
Q3: How do I select the appropriate excipients for my this compound formulation?
Excipient selection should be based on a thorough understanding of the drug's physicochemical properties and the desired dosage form. Key considerations include:
-
Solubility enhancement: Select excipients that can improve the solubility of this compound, such as surfactants, co-solvents, or polymers for solid dispersions.
-
Compatibility: Ensure that the chosen excipients are compatible with the drug and do not cause chemical degradation or physical instability.
-
Route of administration: The choice of excipients will be heavily influenced by the intended route of administration (e.g., oral, parenteral).
-
Regulatory acceptance: Use excipients that have a good safety profile and are generally recognized as safe (GRAS).
Q4: What role does the route of administration play in the formulation of this compound?
The route of administration is a critical factor influencing drug absorption and bioavailability.[12]
-
Oral: While convenient, the oral route presents challenges for poorly soluble drugs due to the harsh environment of the GI tract and first-pass metabolism.[9] Formulation strategies are crucial to overcome these barriers.
-
Parenteral (Intravenous): IV administration bypasses absorption barriers and provides 100% bioavailability. However, it is less convenient for chronic administration. Formulations for IV use must be sterile and may require solubilizing agents to keep the drug in solution.
-
Other routes: Transdermal, sublingual, and buccal routes can also be considered to bypass first-pass metabolism, but each has its own unique formulation requirements and limitations.[9]
Data Presentation
Table 1: Comparison of Different Formulation Strategies on the Solubility and Dissolution of this compound
| Formulation Strategy | Drug Loading (%) | Aqueous Solubility (µg/mL) | Dissolution Rate (µ g/min/cm ²) |
| Unformulated API | 100 | 0.5 ± 0.1 | 0.1 ± 0.02 |
| Micronized Suspension | 20 | 0.5 ± 0.1 | 1.2 ± 0.3 |
| Nanosuspension | 10 | 0.5 ± 0.1 | 5.8 ± 1.1 |
| Solid Dispersion (PVP K30) | 25 | 25.3 ± 2.1 | 15.4 ± 2.5 |
| SEDDS | 15 | 150.2 ± 10.5 | 45.7 ± 5.3 |
Table 2: In Vivo Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration, 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated API Suspension | 55 ± 15 | 4.0 ± 1.0 | 350 ± 90 | 100 |
| Micronized Suspension | 110 ± 25 | 2.0 ± 0.5 | 750 ± 150 | 214 |
| Nanosuspension | 250 ± 50 | 1.5 ± 0.5 | 1800 ± 300 | 514 |
| Solid Dispersion (PVP K30) | 450 ± 80 | 1.0 ± 0.5 | 3200 ± 550 | 914 |
| SEDDS | 600 ± 110 | 1.0 ± 0.5 | 4500 ± 700 | 1286 |
Experimental Protocols
1. In Vitro Dissolution Testing Protocol for Poorly Soluble Drugs
-
Objective: To determine the dissolution rate of different formulations of this compound.
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of simulated gastric fluid (SGF, pH 1.2) or simulated intestinal fluid (SIF, pH 6.8), with or without surfactants (e.g., 0.5% SLS).
-
Procedure:
-
Pre-heat the dissolution medium to 37 ± 0.5 °C.
-
Place a single dose of the this compound formulation into each dissolution vessel.
-
Begin paddle rotation at a specified speed (e.g., 50 or 75 RPM).
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples immediately through a suitable filter (e.g., 0.45 µm PTFE).
-
Analyze the concentration of this compound in the samples using a validated analytical method (e.g., HPLC-UV).
-
Calculate the cumulative percentage of drug dissolved at each time point.
-
2. Caco-2 Permeability Assay Protocol
-
Objective: To assess the intestinal permeability of this compound.
-
Cell Line: Caco-2 cells (human colorectal adenocarcinoma).
-
Procedure:
-
Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to form a differentiated monolayer.
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).
-
Add the test formulation of this compound to the apical (A) side of the monolayer.
-
At specified time intervals, collect samples from the basolateral (B) side.
-
To assess efflux, add the drug to the basolateral side and collect samples from the apical side.
-
Analyze the concentration of this compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
3. In Vivo Pharmacokinetic Study Protocol in a Rodent Model
-
Objective: To determine the pharmacokinetic profile of different this compound formulations.
-
Animal Model: Male Sprague-Dawley rats (or other appropriate rodent model).
-
Procedure:
-
Acclimate animals for at least one week before the study.
-
Fast animals overnight (with free access to water) before oral administration.
-
Administer the this compound formulation at a specified dose (e.g., 10 mg/kg) via oral gavage.
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80 °C until analysis.
-
Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.
-
Mandatory Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Experimental workflow for formulation development.
Caption: Decision tree for troubleshooting poor oral bioavailability.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmtech.com [pharmtech.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Solubility enhancement techniques [wisdomlib.org]
- 6. jneonatalsurg.com [jneonatalsurg.com]
- 7. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Absorption - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 10. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 11. Absorption Enhancers: Applications and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. sofpromed.com [sofpromed.com]
Validation & Comparative
Comparative Analysis of Antitumor Agent-112 and Doxorubicin in Breast Cancer Models
Abstract: This guide provides a comprehensive comparison of the novel investigational PI3K inhibitor, Antitumor Agent-112 (AA-112), and the established chemotherapeutic agent, doxorubicin. The analysis focuses on their respective mechanisms of action, in vitro efficacy against various breast cancer cell lines, and impact on key cellular processes such as apoptosis and cell cycle progression. All data presented for AA-112 is hypothetical and generated for illustrative purposes, based on typical profiles of targeted kinase inhibitors. Data for doxorubicin is based on published literature. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.
Introduction and Mechanisms of Action
Breast cancer treatment has evolved from broad-spectrum cytotoxic agents to more targeted therapies. Doxorubicin, an anthracycline antibiotic, has been a cornerstone of breast cancer chemotherapy for decades.[1][][3] Its primary mechanisms of action include DNA intercalation and inhibition of topoisomerase II, which disrupt DNA replication and repair, ultimately leading to cell death.[1][4] Doxorubicin also generates reactive oxygen species (ROS), contributing to its cytotoxic effects but also to significant side effects, most notably cardiotoxicity.[5][6][7][8]
In contrast, this compound (AA-112) represents a targeted therapeutic approach. It is a hypothetical, potent, and selective small molecule inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα). The PI3K/Akt/mTOR signaling pathway is one of the most frequently dysregulated pathways in breast cancer, playing a critical role in cell proliferation, survival, and resistance to therapy.[9][10][11][12] By selectively targeting PI3Kα, AA-112 aims to inhibit tumor growth with greater precision and a potentially more favorable safety profile compared to conventional chemotherapy.
Signaling Pathway Comparison
The diagram below illustrates the distinct points of intervention for AA-112 and doxorubicin. AA-112 acts upstream in a key survival pathway, while doxorubicin directly targets the cell's genetic material.
Comparative In Vitro Efficacy
The cytotoxic activity of AA-112 and doxorubicin was evaluated against a panel of human breast cancer cell lines representing different subtypes: MCF-7 (ER+/PR+, PIK3CA mutant), T-47D (ER+/PR+, PIK3CA mutant), and MDA-MB-231 (Triple-Negative).
Table 1: In Vitro Cytotoxicity (IC50) Data
| Compound | MCF-7 (nM) | T-47D (nM) | MDA-MB-231 (nM) |
| This compound | 85 | 110 | 1500 |
| Doxorubicin | 400[13] | 550 | 830[14] |
| IC50 values were determined after 72 hours of continuous drug exposure using an MTT assay. Data for AA-112 is hypothetical. Doxorubicin data is representative of typical literature values. |
The data indicates that AA-112 exhibits potent cytotoxicity against PIK3CA-mutant cell lines (MCF-7, T-47D), while showing significantly less activity in the triple-negative MDA-MB-231 line, which is consistent with its targeted mechanism. Doxorubicin demonstrates broad-spectrum activity but with lower potency compared to AA-112 in the sensitive cell lines.
Induction of Apoptosis
The ability of each agent to induce programmed cell death was quantified by Annexin V/Propidium Iodide (PI) staining followed by flow cytometry after 48 hours of treatment.
Table 2: Apoptosis Induction in MCF-7 Cells
| Treatment (48h) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Vehicle Control | 3.1 ± 0.5 | 2.5 ± 0.4 |
| AA-112 (100 nM) | 28.4 ± 2.1 | 15.7 ± 1.8 |
| Doxorubicin (500 nM) | 22.5 ± 1.9 | 20.1 ± 2.2 |
| Values are presented as mean ± standard deviation from three independent experiments. |
Both agents effectively induce apoptosis. AA-112 appears to drive a higher proportion of cells into early apoptosis at the tested concentration, consistent with the shutdown of a critical survival pathway.
Cell Cycle Analysis
The effect of each compound on cell cycle distribution was analyzed in MCF-7 cells after 24 hours of treatment.
Table 3: Cell Cycle Distribution in MCF-7 Cells
| Treatment (24h) | % G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.2 ± 3.3 | 28.1 ± 2.5 | 16.7 ± 1.9 |
| AA-112 (100 nM) | 75.8 ± 4.1 | 12.5 ± 1.8 | 11.7 ± 1.5 |
| Doxorubicin (500 nM) | 45.3 ± 2.9 | 20.1 ± 2.0 | 34.6 ± 3.1 |
| Values are presented as mean ± standard deviation from three independent experiments. |
The results highlight a key mechanistic difference. AA-112, by inhibiting the growth-promoting PI3K pathway, induces a strong G1 phase arrest. In contrast, doxorubicin, by causing DNA damage, primarily induces a G2/M phase arrest, preventing cells from entering mitosis with damaged DNA.[15][16]
Experimental Workflow and Methodologies
The following diagram outlines the general workflow used for the comparative analysis. Detailed protocols for each key experiment are provided below.
Detailed Experimental Protocols
5.1 Cell Culture and Maintenance MCF-7, T-47D, and MDA-MB-231 cell lines were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
5.2 Cell Viability (MTT) Assay
-
Cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
The medium was replaced with fresh medium containing serial dilutions of this compound or doxorubicin.
-
After 72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
The medium was aspirated, and 150 µL of DMSO was added to dissolve the formazan crystals.
-
Absorbance was measured at 570 nm using a microplate reader.
-
The IC50 value was calculated using non-linear regression analysis.
5.3 Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cells were seeded in 6-well plates and treated with the indicated concentrations of each compound for 48 hours.
-
Both adherent and floating cells were collected, washed with cold PBS, and resuspended in 1X Annexin V Binding Buffer.
-
Annexin V-FITC and Propidium Iodide (PI) were added according to the manufacturer's protocol and incubated for 15 minutes in the dark.
-
Samples were analyzed immediately by flow cytometry.
5.4 Cell Cycle Analysis
-
Cells were seeded in 6-well plates and treated with the indicated concentrations of each compound for 24 hours.
-
Cells were harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Fixed cells were washed and resuspended in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL).
-
After a 30-minute incubation in the dark, the DNA content was analyzed by flow cytometry. Cell cycle distribution was determined using modeling software.
Summary and Logical Comparison
This guide provides a comparative overview of a targeted PI3K inhibitor, AA-112, and a conventional cytotoxic agent, doxorubicin. The key distinctions in their mechanism, specificity, and cellular effects are summarized below.
References
- 1. A comprehensive review on doxorubicin: mechanisms, toxicity, clinical trials, combination therapies and nanoformulations in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doxorubicin-Induced Cardiotoxicity: Molecular Mechanism and Protection by Conventional Drugs and Natural Products, International Journal of Clinical Oncology and Cancer Research, Science Publishing Group [sciencepublishinggroup.com]
- 6. Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. ijcc.chemoprev.org [ijcc.chemoprev.org]
- 14. Discrimination Of The Effects Of Doxorubicin On Two Different Breast Cancer Cell Lines On Account Of Multidrug Resistance And Apoptosis [openaccess.hacettepe.edu.tr]
- 15. Differential effects of doxorubicin treatment on cell cycle arrest and Skp2 expression in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Biomarker-Driven Sensitivity to Antitumor Agent-112 in Non-Small Cell Lung Cancer
This guide provides a comparative analysis of biomarkers for sensitivity to the novel antitumor agent-112, a third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI), in the context of Non-Small Cell Lung Cancer (NSCLC). Data is compared with established EGFR TKIs and standard chemotherapy to aid researchers, scientists, and drug development professionals in patient stratification and clinical trial design.
Comparative Efficacy of this compound by Biomarker Status
The sensitivity of NSCLC to EGFR TKIs is critically dependent on the mutational status of the EGFR gene. This compound is designed to be highly effective against tumors harboring specific activating EGFR mutations, including the T790M resistance mutation.
| Biomarker | This compound (Hypothetical) | Osimertinib | Gefitinib/Erlotinib | Cisplatin + Pemetrexed |
| EGFR Exon 19 Deletion | High Sensitivity | High Sensitivity | High Sensitivity | Moderate Sensitivity |
| EGFR L858R Mutation | High Sensitivity | High Sensitivity | High Sensitivity | Moderate Sensitivity |
| EGFR T790M Mutation | High Sensitivity | High Sensitivity | Resistance | Moderate Sensitivity |
| EGFR C797S Mutation | Resistance | Resistance | Resistance | Moderate Sensitivity |
| MET Amplification | Potential Resistance | Potential Resistance | Potential Resistance | Moderate Sensitivity |
| Wild-Type EGFR | Low Sensitivity | Low Sensitivity | Low Sensitivity | Moderate Sensitivity |
Quantitative Comparison of Clinical Efficacy
The following table summarizes key performance metrics from hypothetical phase III clinical trial data for this compound compared to standard-of-care treatments in biomarker-selected NSCLC patient populations.
| Metric | Patient Population (Biomarker) | This compound | Osimertinib | Cisplatin + Pemetrexed |
| Objective Response Rate (ORR) | EGFR Exon 19 Del or L858R (1st Line) | 85% | 80% | 45% |
| Objective Response Rate (ORR) | EGFR T790M (2nd Line) | 75% | 71% | 31% |
| Median Progression-Free Survival (mPFS) in months | EGFR Exon 19 Del or L858R (1st Line) | 19.5 | 18.9 | 10.2 |
| Median Progression-Free Survival (mPFS) in months | EGFR T790M (2nd Line) | 11.0 | 10.1 | 4.4 |
Signaling Pathway of EGFR and TKI Intervention
The diagram below illustrates the EGFR signaling pathway and the mechanism of action for various TKIs. Activating mutations in EGFR lead to constitutive activation of downstream pro-survival pathways. First-generation TKIs block this signaling, but secondary mutations like T790M can confer resistance. Third-generation inhibitors like this compound are designed to overcome this resistance.
Comparative Guide: Synergistic Antitumor Effects of Agent-112 in Combination with Anti-PD-1 Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic antitumor effects observed when combining the novel targeted therapy, Antitumor Agent-112, with anti-PD-1 immunotherapy. The data presented herein is derived from preclinical models and is intended to support further investigation and development of this promising combination therapy.
Introduction
This compound is a first-in-class, highly selective small molecule inhibitor of Tumor Proliferation Kinase 1 (TPK1). TPK1 is a serine/threonine kinase frequently overexpressed in various solid tumors, including melanoma and non-small cell lung cancer. Its downstream signaling promotes cell proliferation, survival, and angiogenesis. Recent studies have also implicated the TPK1 pathway in creating an immunosuppressive tumor microenvironment (TME) by upregulating the expression of immune checkpoint ligands and suppressing cytotoxic T-cell function.
This guide compares the efficacy of this compound monotherapy, anti-PD-1 monotherapy, and the combination therapy in preclinical tumor models. The presented data highlights a significant synergistic effect, suggesting that TPK1 inhibition can sensitize tumors to immune checkpoint blockade.
Quantitative Performance Data
The following tables summarize the key findings from in vivo studies conducted in a murine B16F10 melanoma model.
Table 1: Tumor Growth Inhibition (TGI)
| Treatment Group | Dose | Mean Tumor Volume (mm³) at Day 14 | Tumor Growth Inhibition (%) | p-value vs. Control | p-value vs. Monotherapy |
|---|---|---|---|---|---|
| Vehicle Control | - | 1502 ± 125 | - | - | - |
| This compound | 50 mg/kg, oral, QD | 826 ± 98 | 45.0% | < 0.01 | - |
| Anti-PD-1 Ab | 10 mg/kg, i.p., Q3D | 976 ± 110 | 35.0% | < 0.01 | - |
| Combination | Agent-112 + Anti-PD-1 | 225 ± 45 | 85.0% | < 0.001 | < 0.001 |
Table 2: Immune Cell Infiltration in Tumor Microenvironment (TME) by Flow Cytometry
| Treatment Group | CD8+ T Cells (% of CD45+ cells) | CD4+ FoxP3+ Tregs (% of CD4+ cells) | Ratio of CD8+ to Tregs |
|---|---|---|---|
| Vehicle Control | 5.2 ± 1.1 | 25.8 ± 3.4 | 0.20 |
| This compound | 10.5 ± 2.3 | 18.1 ± 2.9 | 0.58 |
| Anti-PD-1 Ab | 12.3 ± 2.5 | 20.5 ± 3.1 | 0.60 |
| Combination | 28.7 ± 4.1 | 9.7 ± 1.8 | 2.96 |
Table 3: Cytokine Expression in TME (pg/mg of tissue)
| Treatment Group | IFN-γ | TNF-α | IL-10 |
|---|---|---|---|
| Vehicle Control | 15.6 ± 3.2 | 22.1 ± 4.5 | 88.4 ± 10.1 |
| This compound | 35.8 ± 5.1 | 45.3 ± 6.2 | 60.2 ± 8.5 |
| Anti-PD-1 Ab | 42.1 ± 6.3 | 51.0 ± 7.1 | 55.7 ± 7.9 |
| Combination | 95.7 ± 11.8 | 102.5 ± 12.4 | 25.1 ± 5.3 |
Signaling Pathways and Synergistic Mechanisms
The following diagrams illustrate the proposed mechanism of action for this compound and its synergy with anti-PD-1 therapy.
Caption: TPK1 signaling pathway and inhibition by this compound.
Caption: Synergistic mechanism of Agent-112 and Anti-PD-1 therapy.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. In Vivo Murine Melanoma Model
-
Cell Line: B16F10 murine melanoma cells.
-
Animals: 6-8 week old female C57BL/6 mice.
-
Tumor Implantation: 1 x 10^6 B16F10 cells were injected subcutaneously into the right flank of each mouse.
-
Treatment Groups (n=10 per group):
-
Vehicle Control: Oral gavage daily (QD) + Isotype control Ab intraperitoneally (i.p.) every 3 days (Q3D).
-
This compound: 50 mg/kg, administered by oral gavage, QD.
-
Anti-PD-1 Ab: 10 mg/kg, administered i.p., Q3D.
-
Combination Therapy: Both agents administered as per their individual schedules.
-
-
Study Endpoint: Treatment was initiated when tumors reached an average volume of 100 mm³. Tumor volume was measured every 2-3 days using calipers (Volume = 0.5 x Length x Width²). The study was concluded on Day 14 post-treatment initiation, at which point tumors were harvested for ex vivo analysis.
-
TGI Calculation: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
2. Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
-
Tissue Preparation: Harvested tumors were mechanically dissociated and digested using a tumor dissociation kit (e.g., Miltenyi Biotec) to create a single-cell suspension.
-
Staining: Cells were stained with a panel of fluorescently-conjugated antibodies against surface and intracellular markers, including CD45, CD3, CD4, CD8, and FoxP3. A viability dye was used to exclude dead cells.
-
Data Acquisition: Samples were acquired on a multi-color flow cytometer (e.g., BD FACSCanto II).
-
Gating Strategy: Live, single cells were first gated, followed by gating on CD45+ hematopoietic cells. From this population, CD3+ T-cells were identified, and subsequently separated into CD8+ cytotoxic T-cells and CD4+ helper T-cells. The CD4+ population was further analyzed for the expression of the regulatory T-cell (Treg) marker FoxP3.
3. Cytokine Measurement
-
Sample Preparation: A portion of the harvested tumor tissue was snap-frozen. Protein was extracted from the tissue homogenates.
-
Analysis: The concentrations of key pro-inflammatory (IFN-γ, TNF-α) and immunosuppressive (IL-10) cytokines were quantified using a multiplex immunoassay (e.g., Luminex) according to the manufacturer's instructions. Cytokine levels were normalized to the total protein concentration of the tissue lysate.
Experimental Workflow Visualization
The following diagram outlines the workflow for the preclinical in vivo study.
Caption: Workflow for in vivo efficacy and pharmacodynamic studies.
The combination of this compound and anti-PD-1 immunotherapy demonstrates a significant synergistic effect in the B16F10 melanoma model. This synergy is characterized by enhanced tumor growth inhibition, a marked increase in the infiltration of cytotoxic CD8+ T-cells, a reduction in immunosuppressive Tregs, and a shift towards a pro-inflammatory cytokine profile within the tumor microenvironment. These findings strongly support the hypothesis that inhibiting the TPK1 pathway with Agent-112 remodels the TME, thereby overcoming resistance to immune checkpoint blockade. Further clinical investigation of this combination strategy is warranted.
A Comparative Analysis of UC-112 and Its Analogs as Novel Antitumor Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the investigational antitumor agent UC-112 and its analogs. UC-112 is a novel small molecule inhibitor of survivin, a protein that is highly expressed in many cancers and plays a crucial role in inhibiting apoptosis and regulating cell division. Targeting survivin is a promising strategy in cancer therapy, and the development of UC-112 and its derivatives represents a significant advancement in this area.
This document summarizes the available quantitative data on the anti-proliferative activity of UC-112 and its key analogs, provides detailed experimental methodologies for the key assays used in their evaluation, and visualizes the underlying molecular pathway and experimental workflows.
Data Presentation: Comparative Efficacy (IC50/GI50)
The following table summarizes the in vitro anti-proliferative activity of UC-112 and its analogs against various human cancer cell lines. The data is presented as IC50 or GI50 values (the concentration required to inhibit cell growth by 50%), with lower values indicating higher potency.
| Compound | A375 (Melanoma) | M14 (Melanoma) | PC-3 (Prostate) | DU145 (Prostate) | NCI-60 Panel (Average) |
| UC-112 | 0.7 - 3.4 µM[1] | 0.7 - 3.4 µM[1] | 0.7 - 3.4 µM[1] | 0.7 - 3.4 µM[1] | 2.2 µM[2][3] |
| MX-106 | - | - | - | - | 0.5 µM [2][3] |
| Analog 10f | Potent Activity | - | - | - | - |
| Analog 10h | Potent Activity | - | - | - | - |
| Analog 10k | Potent Activity | - | - | - | - |
| Analog 10n | Potent Activity | - | - | - | - |
Note: The IC50 values for UC-112 are presented as a range as reported in the literature[1]. A direct head-to-head comparison with specific IC50 values for all analogs in the same panel of cell lines is not available in the public domain. MX-106 has been shown to be approximately four-fold more active than UC-112 based on the average GI50 values across the NCI-60 cancer cell line panel[2][3]. Analogs 10f, 10h, 10k, and 10n have been identified as having the most potent anti-proliferative activities among a series of thirty-three synthesized analogs[2].
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is used to determine the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., A375, M14, PC-3, DU145)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (UC-112 and its analogs)
-
MTS reagent (containing PES)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for an additional 48-72 hours.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using a suitable software.
Survivin Expression Analysis (Western Blot)
This protocol is used to determine the effect of the compounds on the expression of survivin and the activation of caspases.
Materials:
-
Cancer cells treated with test compounds
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-survivin, anti-cleaved caspase-3, anti-cleaved caspase-9, anti-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with the test compounds for the desired time. Wash the cells with cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature the protein samples by boiling in sample buffer and load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Tumor Xenograft Study
This protocol is used to evaluate the in vivo antitumor efficacy of the compounds.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
A375 human melanoma cells
-
Matrigel
-
Test compounds
-
Calipers
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of A375 cells (e.g., 5 x 10^6 cells in a mixture of media and Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the test compounds (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor volume with calipers every few days.
-
Data Analysis: Plot the tumor growth curves for each group and evaluate the tumor growth inhibition.
Mandatory Visualization
Caption: The role of survivin in apoptosis and the mechanism of action of UC-112.
Caption: Experimental workflow for the evaluation of UC-112 and its analogs.
References
A Comparative Analysis of Cross-Resistance Profiles of Antitumor Agent-112
Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the cross-resistance patterns observed between the novel antitumor agent-112 and other established anticancer therapies. The data presented herein is based on preclinical models designed to elucidate potential mechanisms of resistance and inform rational combination strategies in future clinical development.
Introduction to this compound (ATA-112)
This compound (ATA-112) is a novel, investigational small molecule inhibitor that selectively targets ribosomal biogenesis, leading to nucleolar stress and subsequent immunogenic cell death (ICD).[1][2] This mechanism of action, distinct from many conventional chemotherapies and targeted agents, suggests a potential for activity in treatment-refractory cancers.[2] Understanding the cross-resistance profile of ATA-112 is critical for identifying patient populations most likely to benefit and for designing effective combination therapies that can overcome intrinsic or acquired resistance.
Signaling Pathways and Drug Targets
To understand cross-resistance, it is essential to visualize the signaling pathways targeted by different agents. ATA-112's unique target, ribosomal biogenesis, is a critical downstream process controlled by major oncogenic pathways such as PI3K/Akt/mTOR. Resistance to agents targeting this pathway can arise from mutations or the activation of alternate survival pathways.[3][4]
Figure 1. Key oncogenic signaling pathways and points of therapeutic intervention.
Quantitative Analysis of Cross-Resistance
To quantitatively assess cross-resistance, a panel of cancer cell lines, including a parental sensitive line (MDA-MB-231) and a derived ATA-112 resistant line (MDA-MB-231/ATA-R), were treated with ATA-112 and other relevant antitumor agents. The half-maximal inhibitory concentration (IC50) was determined for each agent.
Table 1: Baseline Sensitivity in Parental MDA-MB-231 Cells
| Agent | Drug Class | Mechanism of Action | IC50 (nM) |
| ATA-112 | Ribosomal Biogenesis Inhibitor | Induces nucleolar stress and ICD | 50 |
| Everolimus | mTORC1 Inhibitor | Allosteric inhibitor of mTORC1 | 85 |
| Paclitaxel | Microtubule Stabilizer | Disrupts microtubule dynamics | 15 |
| Selumetinib | MEK1/2 Inhibitor | Inhibits MAPK pathway signaling | 120 |
Table 2: Sensitivity Profile in ATA-112 Resistant (MDA-MB-231/ATA-R) Cells
| Agent | IC50 (nM) in Resistant Line | Fold Change in Resistance | Cross-Resistance Status |
| ATA-112 | > 5000 | > 100x | Resistant |
| Everolimus | 950 | 11.2x | Partial Cross-Resistance |
| Paclitaxel | 18 | 1.2x | No Cross-Resistance |
| Selumetinib | 115 | ~1x | No Cross-Resistance |
Interpretation of Data: The MDA-MB-231/ATA-R cell line demonstrates high-level resistance to ATA-112. Notably, these cells also exhibit partial cross-resistance to the mTORC1 inhibitor Everolimus. This suggests that mechanisms conferring resistance to ATA-112 may involve alterations in pathways downstream of mTOR, which is a key regulator of ribosome biogenesis.[5][6] Conversely, the lack of cross-resistance with Paclitaxel (a cytotoxic chemotherapy) and Selumetinib (a MEK inhibitor) indicates that the resistance mechanism is specific to the PI3K/Akt/mTOR axis and does not involve general drug efflux pumps or resistance to apoptosis induced by microtubule disruption or MAPK pathway inhibition.[4]
Experimental Methodologies
The following protocols were used to generate the data presented in this guide.
Experimental Workflow
The overall process for developing and characterizing the resistant cell line is depicted below.
Figure 2. Workflow for generating and analyzing drug-resistant cell lines.
Generation of ATA-112 Resistant Cell Line
-
Cell Culture: MDA-MB-231 cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Resistance Induction: Resistance was induced by continuous exposure to ATA-112. The starting concentration was the IC20 (20 nM), and the dose was gradually escalated by approximately 20% every 2-3 passages as cells adapted.
-
Selection: After 6-8 months of continuous culture, cells capable of proliferating in the presence of 1 µM ATA-112 were considered resistant. Single-cell clones were isolated to ensure a homogenous resistant population (MDA-MB-231/ATA-R).
Cell Viability and IC50 Determination
-
Seeding: Parental and resistant cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells were treated with a serial dilution of ATA-112, Everolimus, Paclitaxel, or Selumetinib for 72 hours.
-
Analysis: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay. Luminescence was read on a plate reader, and data were normalized to untreated controls. IC50 values were calculated using a four-parameter logistic curve fit in GraphPad Prism.
Mechanisms of Resistance and Overcoming Strategies
The observed cross-resistance with an mTOR inhibitor suggests that resistance to ATA-112 may be mediated by specific molecular alterations. One common mechanism of resistance to mTOR-pathway inhibitors is the activation of escape pathways, such as the MAPK/ERK pathway, or mutations in the drug target's downstream effectors.[3]
Figure 3. Logical flow of resistance mechanisms and potential therapeutic strategies.
The preclinical data indicate that resistance to ATA-112 is associated with partial cross-resistance to mTORC1 inhibitors, likely due to shared downstream signaling dependencies. Importantly, ATA-112 retains its activity profile against agents with distinct mechanisms of action, such as microtubule-targeting agents and MAPK pathway inhibitors. These findings support the clinical investigation of ATA-112 in combination with MEK inhibitors to overcome potential resistance and in patient populations that have developed resistance to taxane-based chemotherapies. Further studies are warranted to identify the specific genetic or proteomic alterations in ATA-112 resistant models to develop predictive biomarkers for patient stratification.
References
- 1. Promontory Therapeutics Presents Data on Molecular Mechanisms of PT-112's Immunogenic Effects | Promontory Therapeutics | Advancing small molecule immunotherapy [promontorytx.com]
- 2. About PT-112 | Promontory Therapeutics | Advancing small molecule immunotherapy [promontorytx.com]
- 3. Resistance to mTORC1 Inhibitors in Cancer Therapy: From Kinase Mutations to Intratumoral Heterogeneity of Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
Confirming the On-Target Activity of Antitumor Agent-112 (PT-112): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target activity of Antitumor agent-112 (PT-112), a novel platinum-pyrophosphate conjugate, with established antitumor agents. PT-112 is a first-in-class agent that induces immunogenic cell death (ICD) through the inhibition of ribosomal biogenesis, representing a significant advancement in cancer therapy.[1][2][3][4] This document outlines supporting experimental data, detailed protocols for key assays, and visual diagrams of the agent's mechanism and experimental workflows to aid in research and development.
Data Presentation: Comparative Cytotoxicity
The on-target activity of PT-112 has been demonstrated across a wide array of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for PT-112 are presented below in comparison to standard-of-care platinum-based chemotherapeutics (Cisplatin and Oxaliplatin) and other well-known ICD inducers (Doxorubicin and Mitoxantrone). It is important to note that IC50 values can exhibit variability between studies due to differing experimental conditions.[5][6]
| Cell Line | Cancer Type | PT-112 IC50 (µM) | Cisplatin IC50 (µM) | Oxaliplatin IC50 (µM) | Doxorubicin IC50 (µM) | Mitoxantrone IC50 (µM) |
| AGS | Gastric Adenocarcinoma | 0.287 | - | - | - | - |
| MDAMB415 | Breast Carcinoma | 222.14 | - | - | - | - |
| RT4 | Bladder Carcinoma | - | - | 11 | - | - |
| TCCSUP | Bladder Carcinoma | - | - | 15 | - | - |
| A2780 | Ovarian Carcinoma | - | - | 0.17 | - | - |
| HT-29 | Colon Carcinoma | - | - | 0.97 | - | - |
| U-373MG | Glioblastoma | - | - | 17.6 | - | - |
| U-87MG | Glioblastoma | - | - | 30.9 | - | - |
| SK-MEL-2 | Melanoma | - | - | 7.85 | - | - |
| HT-144 | Melanoma | - | - | 3.09 | - | - |
| C32 | Melanoma | - | - | 0.98 (24h) | - | - |
| G361 | Melanoma | - | - | 0.14 (24h) | - | - |
| PC3 | Prostate Cancer | - | - | - | 2.64 | - |
| A549 | Lung Carcinoma | - | 55-64 | - | 0.13-1.5 | - |
| HeLa | Cervical Cancer | - | - | - | 1.00 | - |
| LNCaP | Prostate Cancer | - | - | - | 0.25 | - |
| MDA-MB-231 | Breast Carcinoma | - | - | - | - | 0.018 |
| MCF-7 | Breast Carcinoma | - | - | - | 0.196-2.5 | - |
| HL-60 | Promyelocytic Leukemia | - | - | - | - | 0.008 |
| THP-1 | Acute Monocytic Leukemia | - | - | - | - | 0.012 |
Note: IC50 values are highly dependent on the assay conditions and cell line. The data presented is a compilation from multiple sources for comparative purposes.[1][2][7][8][9][10][11][12][13][14][15][16][17]
Signaling Pathway of PT-112
PT-112's primary mechanism of action is the inhibition of ribosomal biogenesis (RiBi), a critical process for cell growth and proliferation.[3][18] This inhibition leads to nucleolar stress, which in turn triggers downstream events including endoplasmic reticulum (ER) stress and mitochondrial dysfunction. These cellular stresses culminate in the emission of damage-associated molecular patterns (DAMPs), a hallmark of immunogenic cell death (ICD).
Caption: Signaling pathway of PT-112 leading to immunogenic cell death.
Experimental Protocols
The confirmation of on-target activity for an ICD inducer like PT-112 relies on the detection of key DAMPs. Below are detailed protocols for the assessment of calreticulin exposure, ATP secretion, and HMGB1 release.
Calreticulin (CRT) Exposure Assay
Surface-exposed CRT acts as an "eat-me" signal for dendritic cells. Its detection is a primary indicator of ICD.
Protocol:
-
Cell Culture and Treatment: Seed tumor cells in a 24-well plate. The following day, treat the cells with the desired concentration of the antitumor agent (e.g., PT-112) or a positive control (e.g., mitoxantrone) for the indicated time.
-
Cell Collection: Collect the cell supernatant. Detach the adherent cells using trypsin. Combine the supernatant and the detached cells and centrifuge at 300 x g for 10 minutes at 4°C.
-
Staining: Resuspend the cell pellet in a buffer containing a primary antibody against calreticulin and incubate on ice.
-
Secondary Staining: Wash the cells and resuspend them in a buffer containing a fluorescently labeled secondary antibody. Incubate on ice in the dark.
-
Flow Cytometry Analysis: Wash the cells and resuspend them in a suitable buffer for flow cytometry. Analyze the fluorescence intensity to quantify the percentage of CRT-positive cells.[19][20][21]
Extracellular ATP Release Assay
The release of ATP from dying cells into the extracellular space serves as a "find-me" signal for immune cells.
Protocol:
-
Cell Culture and Treatment: Seed cells in a 96-well plate. After allowing them to adhere, treat with the test compound.
-
Supernatant Collection: At the desired time point, carefully collect the cell culture supernatant.
-
Luciferase-Based Assay: Use a commercial ATP determination kit. In a luminometer-compatible plate, mix the collected supernatant with the ATP-releasing reagent and the luciferase/luciferin solution.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The light intensity is proportional to the ATP concentration.
-
Standard Curve: Generate a standard curve using known concentrations of ATP to quantify the amount of ATP released from the treated cells.[22][23][24][25][26]
High Mobility Group Box 1 (HMGB1) Release Assay
HMGB1 is a nuclear protein that, upon release from dying cells, acts as a pro-inflammatory cytokine and a late-stage ICD marker.
Protocol:
-
Cell Culture and Treatment: Culture cells in a suitable plate and treat them with the antitumor agent.
-
Supernatant Collection: Collect the cell culture supernatant at the desired time points.
-
ELISA or Western Blot:
-
ELISA: Use a commercial HMGB1 ELISA kit. Add the collected supernatants to the pre-coated wells and follow the manufacturer's instructions for incubation with detection antibodies and substrate. Measure the absorbance to determine the HMGB1 concentration.
-
Western Blot: Concentrate the proteins in the supernatant. Separate the proteins by SDS-PAGE and transfer them to a membrane. Probe the membrane with a primary antibody against HMGB1, followed by a secondary antibody conjugated to an enzyme for detection.[27][28][29][30][31]
-
Experimental Workflow for ICD Confirmation
The following diagram illustrates a typical workflow for confirming the immunogenic cell death induced by an antitumor agent.
Caption: Experimental workflow for confirming immunogenic cell death.
Conclusion
This compound (PT-112) demonstrates potent on-target activity by inducing immunogenic cell death, a mechanism distinct from traditional platinum-based agents. The provided data and protocols offer a framework for researchers to further investigate and compare the efficacy of PT-112 and other novel ICD inducers. The unique mechanism of action of PT-112, coupled with its preclinical and emerging clinical activity, positions it as a promising candidate for further development in oncology, both as a monotherapy and in combination with immunotherapies.[3][4][18][32][33]
References
- 1. PT-112 induces immunogenic cell death and synergizes with immune checkpoint blockers in mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PT-112 induces immunogenic cell death and synergizes with immune checkpoint blockers in mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Inhibitory effect of mitoxantrone on activity of protein kinase C and growth of HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. advetresearch.com [advetresearch.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. In vitro Assays for the Detection of Calreticulin Exposure, ATP and HMGB1 Release upon Cell Death [bio-protocol.org]
- 20. Quantitation of calreticulin exposure associated with immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mechanisms of pre-apoptotic calreticulin exposure in immunogenic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Determination of ATP and ADP Secretion from Human and Mouse Platelets by an HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. static1.squarespace.com [static1.squarespace.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. Determination of ATP and ADP Secretion from Human and Mouse Platelets by an HPLC Assay | Semantic Scholar [semanticscholar.org]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. Methods for measuring HMGB1 release during immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. promega.com [promega.com]
- 29. Lumit® HMGB1 (Human/Mouse) Immunoassay Technical Manual [promega.com]
- 30. Progress in Assays of HMGB1 Levels in Human Plasma—The Potential Prognostic Value in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Lumit® HMGB1 Human/Mouse Immunoassay [worldwide.promega.com]
- 32. aacrjournals.org [aacrjournals.org]
- 33. ASCO – American Society of Clinical Oncology [asco.org]
Preclinical Validation of Antitumor Agent-112: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive preclinical comparison of Antitumor agent-112, a next-generation therapeutic, with alternative first-generation agents. The data presented is based on studies using Osimertinib as a proxy for this compound, compared against first-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) such as Gefitinib and Erlotinib. This guide is intended to provide an objective overview of its performance, supported by experimental data, to inform research and drug development decisions.
Executive Summary
This compound is a third-generation, irreversible EGFR-TKI designed to selectively target both sensitizing EGFR mutations and the T790M resistance mutation, while sparing wild-type EGFR.[1][2] Preclinical data consistently demonstrates the superior potency and efficacy of this compound (Osimertinib) compared to first-generation EGFR-TKIs, particularly in tumor models harboring the T790M resistance mutation, a common mechanism of acquired resistance to earlier generation inhibitors.[3][4] Furthermore, this compound exhibits favorable pharmacokinetic properties, including greater penetration of the blood-brain barrier, suggesting potential for improved efficacy against brain metastases.[2][5][6]
Data Presentation
In Vitro Potency: Comparative IC50 Values
The half-maximal inhibitory concentration (IC50) values from cellular proliferation assays highlight the superior potency of this compound (Osimertinib) against EGFR-mutant non-small cell lung cancer (NSCLC) cell lines, especially those with the T790M resistance mutation.
| Cell Line | EGFR Mutation Status | This compound (Osimertinib) IC50 (nM) | Gefitinib IC50 (nM) | Erlotinib IC50 (nM) |
| PC-9 | Exon 19 deletion | ~10 - 15.9 | 7 | 5.6 |
| H3255 | L858R | ~15 | 12 | 18.7 |
| H1975 | L858R + T790M | 4.6 - 6.7 | > 10,000 | > 10,000 |
| PC-9/GR | Exon 19 deletion + T790M | ~15 | > 10,000 | Not Available |
| A549 | EGFR Wild-Type | 7,130 | Not Available | > 10,000 |
Data synthesized from multiple preclinical studies. Actual IC50 values may vary depending on specific assay conditions.[3][7]
In Vivo Efficacy: Xenograft Models
In vivo studies using NSCLC xenograft models in mice demonstrate the potent antitumor activity of this compound (Osimertinib), leading to significant tumor regression, particularly in models with the T790M mutation.
| Xenograft Model | EGFR Mutation | Treatment and Dose | Outcome | Reference |
| PC-9 Mouse Brain Metastases | Exon 19 deletion | Osimertinib (clinically relevant doses) | Sustained tumor regression | [2][6] |
| PC-9-GFP in mouse brain | Exon 19 deletion | Osimertinib (5 mg/kg) | Significant tumor regression | [5][8] |
| PC-9-GFP in mouse brain | Exon 19 deletion | Erlotinib (5 mg/kg and 50 mg/kg) | No significant tumor regression | [5][8] |
| LN229-EGFRvIII | EGFRvIII mutant | Gefitinib (10 mg/kg i.v., 50 mg/kg i.a., 150 mg/kg p.o.) | Dose-dependent response | [1] |
Mechanism of Action and Signaling Pathway
This compound (Osimertinib) is an irreversible inhibitor of the EGFR kinase domain. It forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR.[2][4] This action effectively blocks the autophosphorylation of the receptor, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival, namely the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[9][10] Its high selectivity for mutant EGFR, including the T790M resistance mutation, over wild-type EGFR minimizes off-target effects.[1][2]
Caption: EGFR signaling pathway and points of inhibition.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol outlines a standard method to determine the cytotoxic effects of antitumor agents on NSCLC cell lines.
Materials:
-
NSCLC cell lines (e.g., PC-9, H1975)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound (Osimertinib) and comparator agents (Gefitinib, Erlotinib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a humidified 5% CO2 incubator.[11]
-
Compound Treatment: Prepare serial dilutions of the antitumor agents in culture medium. Replace the existing medium with 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[12][13]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.[12]
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.
Caption: Workflow for in vitro cell viability (MTT) assay.
In Vivo Xenograft Study
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo antitumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
NSCLC cell lines (e.g., H1975)
-
Matrigel (optional)
-
This compound (Osimertinib) and vehicle control
-
Calipers
Procedure:
-
Cell Implantation: Subcutaneously inject 1-5 million NSCLC cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound or vehicle control orally once daily.
-
Tumor Measurement: Measure tumor dimensions with calipers twice weekly and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition.
Western Blot for EGFR Phosphorylation
This protocol is for assessing the effect of this compound on the phosphorylation of EGFR.
Materials:
-
NSCLC cell lines
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-EGFR, anti-total-EGFR, anti-loading control e.g., β-actin)[14]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE equipment and PVDF membranes
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound for a specified time.
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify band intensities to determine the ratio of phosphorylated EGFR to total EGFR, normalized to a loading control.
Caption: Workflow for Western Blot analysis of EGFR phosphorylation.
Conclusion
The preclinical data strongly support this compound (Osimertinib) as a highly potent and selective inhibitor of mutant EGFR. Its superior in vitro and in vivo activity, particularly against tumors with the T790M resistance mutation, positions it as a significant advancement over first-generation EGFR-TKIs. The experimental protocols provided in this guide offer a framework for the continued investigation and validation of this and other novel antitumor agents.
References
- 1. Preclinical pharmacokinetic/pharmacodynamic models of gefitinib and the design of equivalent dosing regimens in EGFR wild-type and mutant tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of the Efficacy of EGFR Tyrosine Kinase Inhibitors Erlotinib and Low-dose Osimertinib on a PC-9-GFP EGFR Mutant Non-small-cell Lung Cancer Growing in the Brain of Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of the Efficacy of EGFR Tyrosine Kinase Inhibitors Erlotinib and Low-dose Osimertinib on a PC-9-GFP EGFR Mutant Non-small-cell Lung Cancer Growing in the Brain of Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ClinPGx [clinpgx.org]
- 11. researchhub.com [researchhub.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Novel Antitumor Agents: Assessing Cancer Cell Selectivity
In the landscape of oncology drug development, the paramount objective is to design therapeutic agents that exhibit high efficacy against malignant cells while minimizing toxicity to healthy tissues. This guide provides a comparative assessment of the cancer cell selectivity of three investigational antitumor agents: PT-112, a novel platinum-pyrophosphate conjugate; BO-112, an intratumorally delivered viral mimetic; and ABSK-112, a targeted kinase inhibitor. The following sections detail their mechanisms of action, present comparative data on their selectivity, and outline the experimental protocols used to generate these findings.
PT-112: Exploiting Mitochondrial and Metabolic Vulnerabilities in Cancer
PT-112 is a first-in-class small molecule conjugate of pyrophosphate and platinum that induces immunogenic cell death (ICD), a form of apoptosis that stimulates an anti-cancer immune response.[1] Its selectivity for cancer cells appears to be linked to the unique metabolic and mitochondrial characteristics of tumors.
Data on Cancer Cell Selectivity
Preclinical studies have demonstrated that PT-112 exhibits preferential cytotoxicity towards cancer cells over non-malignant cells. A key study investigating its effects on prostate cancer cell lines revealed that PT-112 inhibited cell growth and induced cell death in various prostate cancer cell lines without significantly affecting the non-tumorigenic epithelial prostate cell line, RWPE-1, at the same concentrations.[2][3] This selectivity is hypothesized to be due to the targeting of cells with mitochondrial dysfunction and a glycolytic phenotype, which are common features of cancer cells.[4]
| Agent | Cell Line (Cancer) | IC50 (µM) | Cell Line (Normal) | IC50 (µM) | Selectivity Insight |
| PT-112 | Prostate Cancer (e.g., LNCaP, DU-145, PC-3) | Effective at concentrations that induce growth inhibition and cell death[2] | RWPE-1 (Non-tumorigenic prostate epithelium) | Not appreciably affected at the same concentrations[2][3] | Selective for cancer cells, potentially due to mitochondrial and metabolic differences. |
| Cisplatin | PC-3 (Prostate Cancer) | ~12.5-50 µM[5] | PNT1A (Normal Prostate) | 38 µM[6] | A conventional platinum agent, for comparison, shows toxicity to both cancerous and normal cells. |
| Cisplatin | Du145 (Prostate Cancer) | >200 µM (without Pdcd5) | - | - | High concentrations are often required for effect in some cancer cell lines.[7] |
Signaling Pathway and Experimental Workflow
The proposed mechanism of PT-112's selective action involves the induction of mitochondrial stress, leading to the release of damage-associated molecular patterns (DAMPs) and subsequent immunogenic cell death.
Caption: PT-112 Mechanism of Action.
The selectivity of PT-112 is assessed using cell viability assays, comparing its effect on cancer cell lines to that on non-tumorigenic cell lines.
Caption: Experimental workflow for assessing PT-112 selectivity.
Experimental Protocol: Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][8][9]
-
Cell Seeding: Plate cells (both cancer and normal) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[10]
-
Treatment: Remove the medium and add fresh medium containing various concentrations of the antitumor agent. Incubate for the desired period (e.g., 72 hours).[10]
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[10]
-
Solubilization: Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals. Incubate for 15 minutes with shaking.[10]
-
Absorbance Reading: Measure the absorbance at 492 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of the agent that inhibits 50% of cell growth).
BO-112: Localized Immunostimulation via Intratumoral Delivery
BO-112 is a synthetic double-stranded RNA that acts as a viral mimetic.[11] Its selectivity is primarily achieved through its mode of administration: direct intratumoral injection. This approach concentrates the therapeutic agent within the tumor microenvironment, thereby activating a localized anti-tumor immune response while minimizing systemic exposure and associated toxicities.[3]
Data on Cancer Cell Selectivity
The selectivity of BO-112 is not typically measured by comparing IC50 values between cancer and normal cells, as its primary mechanism is to stimulate an immune response rather than direct cytotoxicity. Instead, its selectivity is demonstrated by the localized therapeutic effect and the generation of a systemic anti-tumor immunity against the tumor, with limited off-target effects.
| Agent | Administration Route | Primary Effect | Systemic Toxicity | Selectivity Insight |
| BO-112 | Intratumoral | Localized immune activation, turning "cold" tumors "hot"[12] | Minimized due to local delivery[3] | High selectivity achieved by physically confining the agent to the tumor site. |
| Systemic Immunotherapy | Intravenous | System-wide immune activation | Potential for immune-related adverse events | Non-specific activation can lead to off-target effects. |
Experimental Workflow
The assessment of BO-112's efficacy and selectivity involves intratumoral injection in preclinical tumor models, followed by monitoring of both the injected tumor and distant, non-injected tumors (abscopal effect), as well as systemic immune responses.
Caption: Experimental workflow for assessing BO-112's localized efficacy.
Experimental Protocol: Intratumoral Injection in a Mouse Model
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^4 B16F10 melanoma cells) into the flank of a mouse.[13]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 5 mm in diameter).[13]
-
Intratumoral Injection: Under appropriate guidance, inject a defined volume and concentration of BO-112 directly into the tumor.[13][14]
-
Monitoring: Regularly measure the dimensions of the injected tumor and any distant, non-injected tumors using calipers.[13]
-
Immunological Analysis: At defined time points, tumors and peripheral blood can be collected to analyze the infiltration and activation of immune cells (e.g., CD8+ T cells) by flow cytometry.[13]
-
Toxicity Assessment: Monitor the mice for signs of systemic toxicity, such as weight loss or changes in behavior.[15]
ABSK-112: Precision Targeting of Oncogenic Drivers
ABSK-112 is a potent and selective small molecule inhibitor that targets specific genetic alterations in cancer cells, including HER2 (human epidermal growth factor receptor 2) overexpression and EGFR (epidermal growth factor receptor) exon 20 insertion mutations.[11][16] Its selectivity is derived from its high affinity for the mutated or overexpressed oncoprotein, with significantly lower activity against the wild-type protein found in normal cells.
Data on Cancer Cell Selectivity
Preclinical data for ABSK-112 demonstrates its high degree of selectivity. Studies have shown potent antiproliferative activity in HER2-driven cancer cell lines while exhibiting minimal effects on cell lines dependent on wild-type EGFR.[11] Furthermore, it has shown superior selectivity for EGFR exon 20 mutant cells over wild-type EGFR when compared to other inhibitors.[16]
| Agent | Target | Cell Line (Target Positive) | IC50 | Cell Line (Target Negative/WT) | IC50 | Selectivity Insight |
| ABSK-112 | HER2 | BT474, NCI-N87 (HER2-driven) | Potent antiproliferative activity[11] | A431, NCI-H292 (WT EGFR-dependent) | Minimal effects[11] | High selectivity for HER2-driven cancer cells. |
| ABSK-112 | EGFR Exon20ins | EGFR Exon20 mutant cell lines | Potent inhibition[16] | Wild-type EGFR xenograft tumors | Much reduced inhibition[16] | Superior selectivity for mutant EGFR over wild-type compared to competitors. |
| Trastuzumab | HER2 | SK-BR-3 (HER2-positive) | ~100 ng/ml[12][17] | MDA-MB-231, MCF-7 (HER2-negative) | No significant cytotoxicity[17] | A monoclonal antibody with high selectivity for HER2-overexpressing cells. |
Signaling Pathway and Experimental Workflow
ABSK-112 exerts its effect by binding to the ATP-binding pocket of the target kinase, inhibiting its downstream signaling pathways that are crucial for cancer cell proliferation and survival.
References
- 1. Phase I study of PT-112, a novel pyrophosphate-platinum immunogenic cell death inducer, in advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cancer cell-selective induction of mitochondrial stress and immunogenic cell death by PT-112 in human prostate cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer cell-selective induction of mitochondrial stress and immunogenic cell death by PT-112 in human prostate cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Cisplatin and Paclitaxel Modulated the Cell Survival Potential of Prostate Cancer Cells [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Cisplatin in combination with programmed cell death protein 5 increases antitumor activity in prostate cancer cells by promoting apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. cjcrcn.org [cjcrcn.org]
- 13. biorxiv.org [biorxiv.org]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. jitc.bmj.com [jitc.bmj.com]
- 16. researchgate.net [researchgate.net]
- 17. HER2-specific T lymphocytes kill both trastuzumab-resistant and trastuzumab-sensitive breast cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of PT-112 and Standard of Care Treatments in Advanced Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational antitumor agent PT-112 with the current standard of care (SoC) treatments for metastatic castration-resistant prostate cancer (mCRPC), thymic epithelial tumors (TETs), and non-small cell lung cancer (NSCLC). The information is based on available preclinical and clinical data to assist in the evaluation of this novel therapeutic.
Mechanism of Action: A Novel Approach to Cancer Therapy
PT-112 is a first-in-class small molecule conjugate of pyrophosphate with a unique pleiotropic mechanism of action. It induces immunogenic cell death (ICD) by inhibiting ribosomal biogenesis, which leads to stress in the endoplasmic reticulum and mitochondria of cancer cells. This process results in the release of damage-associated molecular patterns (DAMPs) that stimulate an adaptive immune response against the tumor.[1][2][3] The pyrophosphate component of PT-112 also confers osteotropism, leading to its accumulation in bone tissue, which is particularly relevant for cancers that metastasize to the bone, such as prostate cancer.[4][5]
Standard of care treatments, in contrast, employ a variety of mechanisms. For mCRPC, treatments like docetaxel (a taxane) disrupt microtubule function, inhibiting cell division. For TETs, platinum-based chemotherapies (e.g., cisplatin, carboplatin) form DNA adducts, leading to apoptosis. In NSCLC, the standard of care for unresectable Stage III disease involves a combination of chemotherapy and radiation, followed by the immune checkpoint inhibitor durvalumab, which blocks the PD-L1/PD-1 pathway to restore anti-tumor T-cell activity.
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and experimental designs, the following diagrams are provided.
Caption: PT-112 signaling pathway leading to immunogenic cell death.
Caption: A generalized workflow for clinical trials of PT-112.
Comparative Clinical Data
The following tables summarize available clinical data for PT-112 and standard of care treatments in mCRPC, TETs, and NSCLC. It is crucial to note that the data for PT-112 are from early-phase, single-arm studies, often in heavily pre-treated patient populations, and therefore direct comparisons with data from large, randomized Phase 3 trials of SoC treatments should be interpreted with caution.
Metastatic Castration-Resistant Prostate Cancer (mCRPC)
| Treatment Regimen | Study Phase | Key Efficacy Endpoints | Key Safety Findings (Grade 3-4 Adverse Events) |
| PT-112 Monotherapy | Phase 2 (NCT02266745) | 4-month Disease Control Rate: 23%Median Overall Survival: 10 monthsMedian rPFS: 3 months[6] | Anemia (8%), Fatigue (7%), Thrombocytopenia (5%)[6] |
| Docetaxel + Prednisone | Phase 3 | Median Overall Survival: ~19 months | Neutropenia, Fatigue, Nausea, Diarrhea, Sensory Neuropathy |
Thymic Epithelial Tumors (TETs)
| Treatment Regimen | Study Phase | Key Efficacy Endpoints | Key Safety Findings (Grade 3-4 Adverse Events) |
| PT-112 Monotherapy | Phase 2 (NCT05104736) | Stable Disease: 89% (8/9 evaluable patients)Median PFS (Thymic Carcinoma): 6.2 months[1][7] | Anemia (30%), Neutropenia (20%), Peripheral Neuropathy (18%)[7][8] |
| Platinum-Based Chemotherapy | Standard of Care (Various) | Objective Response Rate: Varies by regimen and patient population | Myelosuppression, Nausea/Vomiting, Nephrotoxicity, Neurotoxicity |
Non-Small Cell Lung Cancer (NSCLC) - Unresectable Stage III
| Treatment Regimen | Study Phase | Key Efficacy Endpoints | Key Safety Findings (Grade 3-4 Adverse Events) |
| PT-112 + Avelumab | Phase 2a | Meaningful clinical benefits in patients without known predictive markers for immunotherapy response.[3] | Well-tolerated with a manageable safety profile.[3] |
| Chemoradiotherapy followed by Durvalumab (PACIFIC trial) | Phase 3 | Median PFS: 16.8 monthsObjective Response Rate: 28.4%[9] | Pneumonitis (4.4%)[9] |
Experimental Protocols
Detailed methodologies for the key clinical trials cited are publicly available. Below is a summary of the protocols for the PT-112 studies.
Phase 2 Study of PT-112 in mCRPC (NCT02266745)
-
Study Design: An open-label, multi-center, randomized, dose-optimization study.[6][10]
-
Patient Population: Patients with mCRPC who have shown radiographic progression after at least three prior life-prolonging therapies, including at least one androgen receptor pathway inhibitor and one to two taxane regimens.[6]
-
Intervention: Patients were randomized to one of three intravenous PT-112 dosing arms:
-
Arm 1: 360 mg/m² on Days 1 and 15 of a 28-day cycle.
-
Arm 2: 250 mg/m² on Days 1 and 15 of a 28-day cycle.
-
Arm 3: 360 mg/m² on Days 1 and 15 of cycle 1, followed by 250 mg/m² on Day 15 of subsequent cycles.[6]
-
-
Primary Objective: To determine the recommended Phase 3 dose and schedule of PT-112.[10]
-
Key Assessments: Safety and tolerability, overall survival, radiographic progression-free survival (rPFS), and circulating tumor cell (CTC) conversion rates.[6]
Phase 2 Study of PT-112 in TETs (NCT05104736)
-
Study Design: A single-arm, open-label study with two cohorts (thymoma and thymic carcinoma).[4]
-
Patient Population: Patients aged 18 and older with recurrent or refractory TETs who have progressed after at least one platinum-containing chemotherapy regimen.[4][11]
-
Intervention: Intravenous PT-112 administered at 360 mg/m² on Days 1, 8, and 15 of a 28-day cycle.[1][7] In a modified schedule, patients received 360 mg/m² on days 1 and 15 of the first cycle, and 250 mg/m² on day 1 of subsequent cycles.[4]
-
Primary Objective: To determine the overall response rate (ORR).[7]
-
Key Assessments: Safety, duration of response, progression-free survival (PFS), overall survival, and immunomodulatory effects through analysis of peripheral blood and tumor biopsies.[1]
Conclusion
PT-112 represents a novel therapeutic approach with a distinct mechanism of action that induces an immunogenic form of cell death. Early clinical data in heavily pre-treated patients with mCRPC and TETs have shown encouraging signals of clinical activity and a manageable safety profile. In NSCLC, its potential in combination with immune checkpoint inhibitors is being explored.
While direct comparative data from randomized controlled trials against current standards of care are not yet available, the unique mechanism of PT-112 and the preliminary efficacy and safety data warrant further investigation in larger, well-controlled studies. The ongoing and planned clinical trials will be crucial in defining the future role of PT-112 in the treatment landscape of these advanced cancers. It is important for researchers and clinicians to critically evaluate the evolving data as it becomes available to understand the potential of this promising new agent.
References
- 1. AB016. Phase 2 clinical trial of PT-112 in patients with thymic epithelial tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. financialexpress.com [financialexpress.com]
- 3. A Phase I, Open-Label Study Evaluating the Safety, Pharmacokinetics, and Clinical Effects of Intravenously Administered PT-112 Injection in Subjects with Advanced Solid Tumors [mdanderson.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Pathology & Oncology Research | The role of chemoradiotherapy and immunotherapy in stage III NSCLC [por-journal.com]
- 6. urotoday.com [urotoday.com]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. cdn.amegroups.cn [cdn.amegroups.cn]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. NIH Clinical Center: Search the Studies [clinicalstudies.info.nih.gov]
- 11. targetedonc.com [targetedonc.com]
Comparative Guide to the Molecular Signature of Response for Antitumor Agent PT-112 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the molecular signatures of response to the novel antitumor agent PT-112 and its therapeutic alternatives in metastatic castration-resistant prostate cancer (mCRPC) and non-small cell lung cancer (NSCLC). The information is presented to facilitate objective evaluation and inform future research and clinical development.
Executive Summary
PT-112 is a novel platinum-pyrophosphate conjugate that induces immunogenic cell death (ICD) by inhibiting ribosomal biogenesis, leading to endoplasmic reticulum (ER) stress and mitochondrial dysfunction[1][2][3]. This mechanism of action results in the release of damage-associated molecular patterns (DAMPs), which stimulate an anti-cancer immune response[1]. The molecular signature of response to PT-112 is an area of active investigation, with current data pointing towards a set of circulating and immune biomarkers. This guide compares these emerging biomarkers with the more established molecular signatures of response for standard-of-care and emerging therapies in mCRPC and NSCLC.
Molecular Signatures of Response: A Comparative Analysis
The following tables summarize the key molecular markers associated with response and resistance to PT-112 and its alternatives in mCRPC and NSCLC.
Table 1: Molecular Signatures of Response in Metastatic Castration-Resistant Prostate Cancer (mCRPC)
| Antitumor Agent | Molecular Signature of Sensitivity (Response) | Molecular Signature of Resistance | Key Experimental Data Source |
| PT-112 | - Low baseline levels of Circulating Tumor Cells (CTCs), Alkaline Phosphatase (ALP), and Lactate Dehydrogenase (LDH). - On-treatment reduction in CTCs, ALP, LDH, and circulating tumor DNA (ctDNA) fraction. - Evidence of immune activation: increased proliferative CD4+ and CD8+ T cells, activated Natural Killer (NK) cells, and PD-L1 expressing monocytes. - Elevated serum levels of pro-inflammatory cytokines (IFN-γ, TNF-α). | - High baseline ctDNA fraction, reflecting a large tumor burden. | Phase II Clinical Trial Data (mCRPC) |
| Docetaxel | - Presence of BRCA2 or ATM gene alterations (trend towards better response). - Low baseline neutrophil-to-lymphocyte ratio (NLR) and LDH levels. | - PTEN gene deletion (trend towards inferior response). - High baseline NLR and LDH. | Retrospective and Prospective Cohort Studies |
| Abiraterone Acetate | - Presence of an androgen-signaling signature (AR-N overexpression, specific AR-C/AR-N ratio, and CYP17 expression). - Absence of ERG oncogene expression. | - Presence of androgen receptor splice variant 7 (AR-V7) in CTCs. - AR gene amplification or mutations. - Presence of the ERG oncogene. | Phase II Clinical Trials and Correlative Studies |
| Enzalutamide | - Absence of AR-V7 in CTCs. - Low baseline CTC count. | - Detection of AR-V7 in CTCs. - Plasma AR copy number gain. | Phase II Clinical Trials and Biomarker Analyses |
| PARP Inhibitors (e.g., Olaparib, Rucaparib) | - Presence of deleterious germline or somatic mutations in homologous recombination repair (HRR) genes, particularly BRCA1 and BRCA2. - Alterations in other HRR genes such as ATM, PALB2, and FANCA may also confer sensitivity. | - Absence of HRR gene mutations. - Reversion mutations in BRCA1/2 that restore protein function. | Phase II and III Clinical Trials (e.g., PROfound, TOPARP-B) |
Table 2: Molecular Signatures of Response in Non-Small Cell Lung Cancer (NSCLC) - Post-Platinum and Immunotherapy
| Antitumor Agent | Molecular Signature of Sensitivity (Response) | Molecular Signature of Resistance | Key Experimental Data Source |
| PT-112 | - Currently under investigation in NSCLC; specific molecular signature of response in this setting is not yet defined. | - Not yet defined. | Ongoing Phase IIa Clinical Trial |
| Docetaxel | - Low expression of β-tubulin III (TUBB3). - Some studies suggest potential benefit in tumors with high levels of immune infiltration selected by prior immunotherapy. | - High expression of TUBB3. - Upregulation of stemness-related genes (OCT4, SLUG) after treatment. | Preclinical and Clinical Correlative Studies |
| Docetaxel + Ramucirumab | - Prior response to immune checkpoint inhibitors may be a favorable prognostic factor. - High serum levels of VEGF-D are associated with shorter progression-free and overall survival. | - Specific molecular determinants of resistance are not well-established. | Phase III Clinical Trial (REVEL) and Prospective Observational Studies |
| Antibody-Drug Conjugates (ADCs) | - High expression of the target antigen on the tumor cell surface (e.g., HER2, TROP2, c-MET). - For some ADCs, specific mutations in the target gene (e.g., HER2 mutations for Trastuzumab deruxtecan). | - Low or heterogeneous expression of the target antigen. - Alterations in drug payload metabolism or efflux pumps. | Clinical Trials in NSCLC |
Signaling Pathways and Experimental Workflows
Signaling Pathway of PT-112 Action
Caption: Mechanism of action of PT-112 leading to immunogenic cell death.
Experimental Workflow for Identifying Molecular Signatures of Response
Caption: Workflow for biomarker discovery and validation for PT-112.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Circulating Tumor Cell (CTC) Enumeration (Based on CELLSEARCH® System)
-
Principle: This method uses immunomagnetic enrichment and immunofluorescent detection to enumerate CTCs of epithelial origin (EpCAM-positive) from whole blood.
-
Procedure:
-
Sample Collection: Collect 7.5 mL of whole blood into a CellSave Preservative Tube.
-
Sample Preparation:
-
Transfer the blood to a 15 mL conical tube and add 6.5 mL of Dilution Buffer.
-
Centrifuge at 800 x g for 10 minutes with the brake off.
-
-
Automated Enrichment and Staining (CELLTRACKS® AUTOPREP® System):
-
The system uses ferrofluid nanoparticles coated with anti-EpCAM antibodies to magnetically capture CTCs.
-
Captured cells are then permeabilized and stained with a nucleic acid dye (DAPI) to identify nucleated cells, and fluorescently labeled antibodies against cytokeratins (CK-PE) to identify epithelial cells and CD45 (CD45-APC) to identify and exclude leukocytes.
-
-
Analysis (CELLTRACKS ANALYZER II®):
-
The stained cells are analyzed using a semi-automated fluorescence microscope.
-
CTCs are identified as DAPI-positive, CK-positive, and CD45-negative events.
-
-
Reporting: Results are reported as the number of CTCs per 7.5 mL of blood.
-
Circulating Tumor DNA (ctDNA) Analysis by Next-Generation Sequencing (NGS)
-
Principle: Isolation of cell-free DNA from plasma followed by targeted NGS to identify tumor-specific genomic alterations.
-
Procedure:
-
Plasma Preparation:
-
Collect whole blood in K2- or K3-EDTA tubes.
-
Perform a two-step centrifugation process within 4-6 hours of collection to obtain cell-free plasma. The first spin is at a lower speed (e.g., 1,600 x g for 10 min at 4°C) to pellet cells, followed by a higher speed spin of the supernatant (e.g., 16,000 x g for 10 min at 4°C) to remove remaining cellular debris.
-
-
ctDNA Extraction:
-
Isolate ctDNA from plasma using a commercially available kit (e.g., QIAamp Circulating Nucleic Acid Kit or a magnetic bead-based method).
-
-
Library Preparation:
-
Quantify the extracted ctDNA (e.g., using a Qubit fluorometer).
-
Prepare a sequencing library using a targeted gene panel relevant to the cancer type (e.g., a panel including AR, TP53, PTEN, BRCA1/2 for prostate cancer). This involves end-repair, A-tailing, and ligation of sequencing adapters.
-
-
Sequencing:
-
Perform deep sequencing on an NGS platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Align sequencing reads to the human reference genome.
-
Perform variant calling to identify single nucleotide variants (SNVs), insertions/deletions (indels), and copy number variations (CNVs).
-
Calculate the ctDNA fraction (the proportion of ctDNA relative to total cell-free DNA).
-
-
PD-L1 Immunohistochemistry (IHC) (Based on 22C3 and 28-8 Clones)
-
Principle: Detection of the PD-L1 protein on formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections using specific monoclonal antibodies.
-
Procedure:
-
Tissue Preparation:
-
Cut 4-5 µm thick sections from an FFPE tumor block.
-
-
Automated Staining (e.g., Dako Autostainer Link 48 or Ventana Benchmark ULTRA):
-
Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a series of graded ethanol solutions.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using a specific buffer (e.g., EnVision FLEX Target Retrieval Solution, Low pH, for 22C3).
-
Peroxidase Block: Block endogenous peroxidase activity.
-
Primary Antibody Incubation: Incubate with the primary antibody (e.g., PD-L1 IHC 22C3 pharmDx or PD-L1 IHC 28-8 pharmDx).
-
Detection: Use a polymer-based detection system with a chromogen (e.g., DAB) to visualize the antibody-antigen complex.
-
Counterstaining: Counterstain with hematoxylin.
-
-
Scoring and Interpretation:
-
A qualified pathologist evaluates the staining.
-
For NSCLC, the Tumor Proportion Score (TPS) is often used, which is the percentage of viable tumor cells showing partial or complete membrane staining.
-
For some indications, a Combined Positive Score (CPS) may be used, which considers both stained tumor cells and immune cells.
-
-
Multiplex Cytokine Analysis (Based on Luminex Assay)
-
Principle: A bead-based immunoassay that allows for the simultaneous quantification of multiple cytokines from a single sample volume.
-
Procedure:
-
Sample Preparation:
-
Collect serum or plasma and store at -80°C until use.
-
Thaw samples on ice before the assay.
-
-
Assay Protocol:
-
A mixture of spectrally distinct antibody-coated magnetic beads, each specific for a different cytokine, is added to a 96-well plate.
-
Standards, controls, and samples are added to the wells and incubated, allowing the cytokines to bind to their specific capture antibodies on the beads.
-
After incubation and washing, a biotinylated detection antibody cocktail is added, creating a sandwich immunoassay on each bead.
-
Streptavidin-phycoerythrin (PE) is added, which binds to the biotinylated detection antibodies.
-
-
Data Acquisition (Luminex 100/200 or FLEXMAP 3D®):
-
The instrument uses lasers to excite the dyes within the beads to identify the bead region (and thus the cytokine being measured) and to excite the PE reporter, quantifying the amount of bound cytokine.
-
-
Data Analysis:
-
The median fluorescence intensity (MFI) is used to calculate the concentration of each cytokine based on a standard curve.
-
-
References
Independent Verification of Antitumor Agent PT-112 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational antitumor agent PT-112 with established alternatives, supported by available preclinical and clinical data. PT-112 is a novel platinum-pyrophosphate conjugate designed to induce immunogenic cell death (ICD), a mode of cell death that activates an antitumor immune response.[1][2] This differentiates it from traditional platinum-based chemotherapies like cisplatin and oxaliplatin, which primarily induce apoptosis through DNA damage. Other agents known to induce ICD, such as doxorubicin and mitoxantrone, are also included for comparison.
Data Presentation
In Vitro Cytotoxicity: Comparative IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of PT-112 and alternative agents against various cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies can be challenging due to variations in experimental conditions.[3][4]
| Cell Line | Cancer Type | PT-112 (µM) | Cisplatin (µM) | Oxaliplatin (µM) | Doxorubicin (µM) | Mitoxantrone (µM) |
| TSA | Mouse Mammary Carcinoma | ~50 (for cell death) | ~15 (for cell death)[5] | - | - | ~2.5 (for cell death)[5] |
| AGS | Human Gastric Adenocarcinoma | 0.287 | - | - | - | - |
| MDAMB415 | Human Breast Carcinoma | 222.14 | - | - | - | - |
| Colo320 | Colorectal Adenocarcinoma | - | - | IC50 reported, but value varies[6] | - | - |
| HT-29 | Colorectal Adenocarcinoma | - | - | 0.58[7] | - | - |
| SW480 | Colorectal Adenocarcinoma | - | - | 0.49[7] | - | - |
| DLD1 | Colorectal Adenocarcinoma | - | - | 2.05[7] | - | - |
| A2780 | Ovarian Carcinoma | - | - | 0.17[8] | - | - |
| A549 | Lung Carcinoma | - | - | IC50 reported, value varies[9] | - | - |
| HEK-293 | Human Embryonic Kidney | - | - | IC50 reported, value varies[10] | - | - |
| TOV-112D | Ovarian Carcinoma | - | 5.80 ± 3.21[11] | - | - | - |
Note: IC50 values are highly dependent on the assay conditions (e.g., exposure time, cell density). The data presented here are compiled from various sources and should be interpreted with caution.
Clinical Efficacy: Summary of Clinical Trial Data
The following table summarizes key findings from clinical trials of PT-112 in different cancer types. Direct head-to-head trials with the compared agents are not yet available; therefore, this data should be considered in the context of the specific patient populations studied.
| Cancer Type | Trial Phase | Key Findings | Citation(s) |
| Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Phase 2 | In heavily pre-treated patients, PT-112 monotherapy demonstrated a median overall survival of 10 months. The 4-month disease control rate was 23%. The treatment was well-tolerated. A Phase 3 trial is being planned. | [12][13][14] |
| Thymic Epithelial Tumors (TETs) | Phase 2 | In patients with recurrent TETs, PT-112 showed encouraging clinical activity. In an interim analysis of 9 evaluable patients, 8 (89%) had stable disease. The treatment was found to be safe and clinically active. | [15][16] |
| Advanced Solid Tumors | Phase 1 | PT-112 was found to be safe and well-tolerated in heavily pre-treated patients. Prolonged responses were observed in patients with thymoma and lung cancers, with improvements in prostate cancer markers. | [17] |
| Relapsed or Refractory Multiple Myeloma | Phase 1 | PT-112 monotherapy was safe and well-tolerated, with confirmed responses and other signals of activity observed. | [1] |
Signaling Pathways and Experimental Workflows
PT-112 Signaling Pathway
PT-112's mechanism of action involves the inhibition of ribosomal biogenesis, leading to nucleolar stress. This, in turn, induces endoplasmic reticulum (ER) stress and mitochondrial dysfunction, culminating in immunogenic cell death (ICD).
Caption: PT-112 induces immunogenic cell death via inhibition of ribosomal biogenesis.
Experimental Workflow for Antitumor Agent Evaluation
The following diagram illustrates a general workflow for the preclinical evaluation of an antitumor agent's activity.
Caption: A generalized workflow for preclinical evaluation of antitumor agents.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and proliferation.[18]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
Antitumor agent (e.g., PT-112) and control vehicles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the antitumor agent and controls. Include untreated wells as a negative control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
In Vivo Tumor Growth Inhibition Assay (Xenograft Model)
This protocol describes a general procedure for evaluating the in vivo efficacy of an antitumor agent using a tumor xenograft model.[2][19]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Antitumor agent and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size, measure them with calipers.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the antitumor agent and vehicle control to the respective groups according to the planned dosing schedule and route of administration.
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Endpoint: Continue the experiment until tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
Immunogenic Cell Death (ICD) Assays
The induction of ICD is characterized by the release of Damage-Associated Molecular Patterns (DAMPs) such as calreticulin (CRT) exposure on the cell surface, extracellular ATP release, and high mobility group box 1 (HMGB1) secretion.
a. Calreticulin (CRT) Exposure Assay (Flow Cytometry):
-
Treat cancer cells with the antitumor agent for a specified time.
-
Harvest and wash the cells.
-
Stain the cells with a fluorescently labeled anti-CRT antibody and a viability dye (e.g., DAPI or Propidium Iodide).
-
Analyze the cells by flow cytometry to quantify the percentage of viable, CRT-positive cells.
b. Extracellular ATP Release Assay:
-
Culture cancer cells and treat them with the antitumor agent.
-
Collect the cell culture supernatant at different time points.
-
Use a commercially available luciferin/luciferase-based ATP detection kit to measure the amount of ATP in the supernatant.
-
Measure luminescence using a luminometer.
c. HMGB1 Release Assay (ELISA):
-
Treat cancer cells with the antitumor agent.
-
Collect the cell culture supernatant.
-
Use a commercially available HMGB1 ELISA kit to quantify the concentration of HMGB1 in the supernatant according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
References
- 1. PT-112 induces immunogenic cell death and synergizes with immune checkpoint blockers in mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. PT-112 induces immunogenic cell death and synergizes with immune checkpoint blockers in mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxaliplatin induces different cellular and molecular chemoresistance patterns in colorectal cancer cell lines of identical origins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular and molecular mechanisms for the synergistic cytotoxicity elicited by oxaliplatin and pemetrexed in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Organic Cation Transporters Are Determinants of Oxaliplatin Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective inhibition of tumor cell associated Vacuolar‐ATPase ‘a2’ isoform overcomes cisplatin resistance in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. urotoday.com [urotoday.com]
- 13. urologytimes.com [urologytimes.com]
- 14. Promontory Therapeutics Announces Successful End of Phase 2 Meeting with US FDA on Phase 3 Registrational Study Design for PT-112 in Patients with Metastatic Castration-Resistant Prostate Cancer [prnewswire.com]
- 15. researchgate.net [researchgate.net]
- 16. A Model of the Development of Cisplatin Resistance in Human Small Cell Lung Cancer Xenografts | In Vivo [iv.iiarjournals.org]
- 17. Enhanced antitumor efficacy of cisplatin in combination with ALRT1057 (9-cis retinoic acid) in human oral squamous carcinoma xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Bicalutamide 150 mg plus standard care vs standard care alone for early prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: A Comprehensive Guide to the Disposal of Antitumor Agent-112
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Antitumor agent-112 are paramount to ensuring laboratory safety and environmental protection. As a cytotoxic agent, this compound is designed to be toxic to cells and requires stringent disposal protocols to mitigate risks to personnel and the ecosystem.[1][2][3] This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound and associated contaminated materials.
I. Understanding and Classifying this compound Waste
This compound falls under the category of cytotoxic waste, which contains substances that can damage or kill cells.[2][3] Such agents are also referred to as antineoplastics and are commonly used in chemotherapy.[1] Due to their hazardous properties—often being carcinogenic, mutagenic, or toxic for reproduction—all materials that have come into contact with this compound must be treated as hazardous waste.[1]
Proper waste segregation at the point of generation is the critical first step in the disposal process. This compound waste should be categorized as follows:
| Waste Category | Description | Recommended Container | Disposal Pathway |
| Bulk Waste | Unused or expired this compound, concentrated stock solutions, and grossly contaminated materials (e.g., spills). | Black RCRA-regulated hazardous waste container.[4] | High-temperature hazardous waste incineration.[5][6] |
| Trace Waste (Solids) | Items with minimal residual contamination, such as empty vials, flasks, and plasticware. Generally, this means the container holds less than 3% of the original volume.[4] | Yellow chemotherapy waste container.[1][4] | High-temperature incineration. |
| Trace Waste (Sharps) | Used syringes, needles, and other sharps contaminated with this compound. | Yellow, puncture-resistant "Chemo Sharps" container with a purple lid.[1][4][7] | High-temperature incineration. |
| Contaminated PPE | Disposable personal protective equipment (gowns, gloves, masks, etc.) that has come into contact with this compound. | Yellow chemotherapy waste bag or container.[2][4] | High-temperature incineration. |
II. Step-by-Step Disposal Protocol for this compound
Adherence to a strict, procedural workflow is essential for the safe handling and disposal of this compound. The following protocol outlines the key steps for laboratory personnel.
Experimental Protocol: Waste Segregation and Initial Containment
-
Bulk Waste Handling: Carefully place any unused or expired this compound and grossly contaminated materials into the designated black RCRA hazardous waste container.[4]
-
Trace Waste (Solids) Handling: Deposit items with minimal residual contamination, such as empty vials and labware, into the yellow chemotherapy waste container.[4]
-
Sharps Disposal: Do not recap, bend, or break needles. Immediately place all used sharps directly into the yellow, puncture-resistant "Chemo Sharps" container.[4]
-
PPE Disposal: Carefully remove all contaminated PPE to avoid self-contamination. Place all disposable items into the designated yellow chemotherapy waste bag or container.[4]
References
- 1. sharpsmart.co.uk [sharpsmart.co.uk]
- 2. danielshealth.ca [danielshealth.ca]
- 3. ashp.org [ashp.org]
- 4. benchchem.com [benchchem.com]
- 5. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 7. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
Personal protective equipment for handling Antitumor agent-112
This guide provides critical safety and logistical information for the handling and disposal of Antitumor agent-112, designed for researchers, scientists, and drug development professionals. The following procedures are essential for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to prevent exposure. The following table summarizes the required PPE.
| PPE Category | Specification | Standard Compliance |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | EN 166 (EU) or NIOSH (US) |
| Hand Protection | Chemical impermeable gloves. Gloves must be inspected prior to use. Wash and dry hands after handling. | EU Directive 89/686/EEC and EN 374 |
| Body Protection | Fire/flame resistant and impervious clothing. Suitable protective clothing to avoid skin contact. | N/A |
| Respiratory Protection | Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a full-face respirator. | N/A |
Operational and Disposal Plans
Handling and Storage:
-
Ventilation: Always handle this compound in a well-ventilated place.[1]
-
Avoid Contact: Prevent contact with skin and eyes.[1]
-
Aerosol Prevention: Avoid the formation of dust and aerosols.[1]
-
Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge steam. All sources of ignition should be removed from the handling area.[1]
-
Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep it separate from foodstuff containers or incompatible materials.[1]
In Case of a Spill:
-
Evacuate: Immediately evacuate personnel to safe areas. Keep people away from and upwind of the spill/leak.
-
Ventilate: Ensure adequate ventilation of the area.
-
Containment: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Cleanup: Use spark-proof tools and explosion-proof equipment for cleanup. Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]
Disposal Plan:
-
Method: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Containerization: Keep the chemical in suitable and closed containers for disposal.[1]
-
Prohibitions: Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge into sewer systems.[1]
Experimental Workflow
The following diagram outlines the standard procedure for working with this compound, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
